molecular formula C25H28O3 B061942 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) CAS No. 184355-68-8

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Cat. No.: B061942
CAS No.: 184355-68-8
M. Wt: 376.5 g/mol
InChI Key: CLAQXRONBVEWMK-UHFFFAOYSA-N
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Description

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a sterically hindered bisphenol derivative of significant interest in materials science and polymer chemistry research. Its primary research value lies in its application as a versatile monomer and building block for the synthesis of advanced polymeric materials, including high-performance epoxy resins and polycarbonates. The molecular structure, featuring multiple methyl groups and a central hydroxyphenyl moiety, contributes to enhanced thermal stability and oxidative resistance in the resulting polymers. Researchers also investigate its role as an antioxidant and stabilizer, where it functions by donating hydrogen atoms from its phenolic OH groups to scavenge free radicals, thereby inhibiting autoxidation processes in various substrates. Furthermore, its potential as a ligand for metal-organic frameworks (MOFs) and coordination compounds is an area of active exploration, leveraging its ability to chelate metal ions. This compound provides a robust platform for developing novel materials with tailored thermal, mechanical, and chemical properties for specialized industrial and technological applications.

Properties

IUPAC Name

4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3/c1-13-11-20(15(3)17(5)24(13)27)23(19-9-7-8-10-22(19)26)21-12-14(2)25(28)18(6)16(21)4/h7-12,23,26-28H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAQXRONBVEWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)C(C2=CC=CC=C2O)C3=C(C(=C(C(=C3)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619616
Record name 4,4'-[(2-Hydroxyphenyl)methylene]bis(2,3,6-trimethylphenol)
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Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184355-68-8
Record name 4,4'-[(2-Hydroxyphenyl)methylene]bis(2,3,6-trimethylphenol)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol)
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Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), a multifunctional phenolic compound of significant interest in industrial and research applications. This document delves into its fundamental chemical and physical properties, outlines a plausible synthetic pathway, and explores in detail its primary function as a hindered phenolic antioxidant. The underlying mechanism of free-radical scavenging is elucidated, and a standard protocol for evaluating its antioxidant efficacy is provided. Furthermore, this guide discusses its potential applications, safety considerations, and its place within the broader context of phenolic stabilizers. The content is structured to deliver both foundational knowledge and practical insights for professionals in chemical research and development.

Introduction and Molecular Identity

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a complex phenolic molecule belonging to the class of bisphenols. Its structure, featuring three hydroxyl-functionalized aromatic rings linked by a methylene bridge, underpins its potent antioxidant properties. The presence of multiple methyl groups ortho to the phenolic hydroxyls creates steric hindrance, a critical feature that enhances the stability and efficiency of the molecule as a radical scavenger. While not a primary active pharmaceutical ingredient, its utility as a stabilizer against oxidative degradation makes it relevant to the pharmaceutical industry, particularly in the context of formulation and drug product stability.

The compound is identified by the Chemical Abstracts Service (CAS) number 184355-68-8 .[1][2] It is a white, crystalline solid with poor solubility in water but soluble in organic solvents such as ethanol, benzene, and chloroform.[3]

Physicochemical and Computational Data

A summary of the key properties for 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is presented below. These parameters are crucial for predicting its behavior in various chemical environments and for designing experimental protocols.

PropertyValueSource(s)
CAS Number 184355-68-8[1][2]
Molecular Formula C₂₅H₂₈O₃[1]
Molecular Weight 376.49 g/mol [1]
IUPAC Name 4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol
Synonyms 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol), (2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane, α,α-Bis(4-hydroxy-2,3,5-trimethylphenyl)-o-cresol[3][4]
Appearance White crystalline powder[3]
Melting Point ~160-170 °C[3]
Solubility Soluble in ethanol, benzene, chloroform; low solubility in water[3]
Topological Polar Surface Area (TPSA) 60.69 Ų[1]
LogP (calculated) 5.83 - 6.4[1]

2D Chemical Structure:

Chemical structure of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Figure 1. 2D structure of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). Source: PubChem CID 21896274.

Synthesis Pathway: Acid-Catalyzed Electrophilic Aromatic Substitution

The synthesis of this bisphenolic compound is logically achieved through an acid-catalyzed condensation reaction. This classic electrophilic aromatic substitution involves the reaction of two equivalents of a nucleophilic phenol with one equivalent of an aldehyde.

The most plausible pathway involves the reaction of 2,3,6-trimethylphenol (the nucleophile) with salicylaldehyde (2-hydroxybenzaldehyde) (the electrophile precursor) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Causality of Experimental Choices:

  • Reactants: 2,3,6-trimethylphenol is chosen for its activated aromatic ring, which is highly susceptible to electrophilic attack at the position para to the hydroxyl group. The three methyl groups are electron-donating, further activating the ring. Salicylaldehyde provides the methylene bridge and the third phenolic ring.

  • Catalyst: A strong acid is required to protonate the carbonyl oxygen of the aldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the electron-rich phenol ring, thereby initiating the substitution reaction.

  • Stoichiometry: A 2:1 molar ratio of the phenol to the aldehyde is theoretically required. In practice, a slight excess of the phenol may be used to drive the reaction to completion.

Synthesis_Workflow Reactant1 2,3,6-Trimethylphenol (2 eq.) Mixing Reaction Vessel (Solvent, Heat) Reactant1->Mixing Reactant2 Salicylaldehyde (1 eq.) Reactant2->Mixing Catalyst Acid Catalyst (e.g., HCl) Catalyst->Mixing Reaction Electrophilic Aromatic Substitution Mixing->Reaction Initiation Workup Quenching & Neutralization Reaction->Workup Completion Purification Recrystallization / Chromatography Workup->Purification Product Final Product: 4,4'-((...))bis(...phenol) Purification->Product

Diagram 1: General workflow for the synthesis of the target compound.

Core Application: Mechanism as a Hindered Phenolic Antioxidant

The primary and most valuable function of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is its role as a hindered phenolic antioxidant . This capability is crucial in preventing the oxidative degradation of organic materials, including plastics, rubbers, lubricants, and potentially, labile components within pharmaceutical formulations.[3]

Oxidative degradation is a destructive process initiated by free radicals (R•), which are highly reactive species with unpaired electrons. These radicals propagate a chain reaction that can break down molecular structures, leading to loss of material integrity, discoloration, and reduced shelf-life.

Mechanism of Radical Scavenging

Hindered phenolic antioxidants interrupt this destructive cycle by acting as "radical scavengers" or "chain-breaking" antioxidants. The mechanism proceeds via a Hydrogen Atom Transfer (HAT) pathway.

  • Initiation: A free radical (R•) attacks an organic substrate (R'-H), abstracting a hydrogen atom and creating a new substrate radical (R'•). This radical can then react with oxygen to form a peroxyl radical (R'OO•), which is often the key chain-carrying species.

  • Intervention (HAT): The phenolic antioxidant (ArOH) donates the hydrogen atom from its hydroxyl group to the peroxyl radical (R'OO•). This neutralizes the highly reactive radical, converting it into a stable hydroperoxide (R'OOH), and in the process, the antioxidant is converted into a phenoxyl radical (ArO•).

  • Termination: The phenoxyl radical (ArO•) formed is significantly less reactive than the initial peroxyl radical. This is due to two key structural features:

    • Resonance Stabilization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring, distributing its reactivity and increasing its stability.

    • Steric Hindrance: The bulky trimethyl groups on the phenol rings physically block the radical center on the oxygen atom. This steric shield prevents the phenoxyl radical from reacting with other molecules and initiating new oxidation chains.[5][6]

This stabilized phenoxyl radical is unable to propagate the chain reaction, effectively terminating the oxidative cycle.

Antioxidant_Mechanism Radical Peroxyl Radical (R'OO●) Product1 Stable Hydroperoxide (R'OOH) Radical->Product1 Accepts H atom Antioxidant Phenolic Antioxidant (ArOH) Antioxidant->Radical Donates H atom (HAT Mechanism) Product2 Stabilized Phenoxyl Radical (ArO●) Antioxidant->Product2 Termination Chain Reaction Terminated Product2->Termination Sterically Hindered & Resonance Stabilized

Diagram 2: Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.

Other Potential Applications
  • UV Stabilizer: Aromatic compounds, particularly phenols, can absorb ultraviolet (UV) radiation. This property suggests that the compound could function as a UV absorber, protecting materials from photodegradation. Bisphenolic structures are known to exhibit UV absorption, typically in the 250-290 nm range.[3][7]

  • Preservative: By inhibiting oxidation, the compound can extend the shelf-life of products, acting as a preservative in cosmetics, industrial fluids, and certain food-contact materials (subject to regulatory approval).[3]

Experimental Protocol: Evaluating Antioxidant Activity

To quantify and validate the antioxidant capacity of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), a standard in vitro assay is required. The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay is a widely accepted method for this purpose due to its simplicity, speed, and reliability.

Principle: DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance maximum around 517 nm. When it reacts with an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H (diphenylpicrylhydrazine). This reduction results in a color change from violet to pale yellow, which is measured as a decrease in absorbance. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.

Step-by-Step Methodology
  • Preparation of Reagents:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in a suitable organic solvent (e.g., methanol or ethanol). Store this solution in an amber bottle and in the dark to prevent degradation.

    • Test Compound Stock Solution: Prepare a stock solution of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) (e.g., 1 mg/mL) in the same solvent.

    • Standard Antioxidant: Prepare a stock solution of a known antioxidant like Trolox, BHT, or Ascorbic Acid for comparison.

    • Solvent Blank: Pure methanol or ethanol.

  • Assay Procedure:

    • Serial Dilutions: From the stock solution of the test compound and the standard, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Reaction Mixture: In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution (e.g., 2 mL).

    • Sample Addition: To each tube/well, add a small volume of the respective dilution of the test compound or standard (e.g., 100 µL).

    • Control & Blank:

      • Control: Mix the DPPH solution with the same volume of solvent instead of the antioxidant solution.

      • Blank: Use the solvent alone to zero the spectrophotometer.

    • Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for 30 minutes. The dark condition is critical to prevent photo-induced degradation of DPPH.

    • Measurement: After incubation, measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the control reaction.

      • A_sample is the absorbance of the reaction with the test compound/standard.

    • Plot the % Scavenging against the concentration of the antioxidant.

    • Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the plot. A lower IC₅₀ value indicates a higher antioxidant activity.

Safety, Handling, and Toxicological Profile

Professionals handling this compound must adhere to standard laboratory safety protocols.

  • Hazard Identification: According to GHS classifications provided by suppliers, 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is classified as:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling Recommendations:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

    • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Toxicological Context: Specific, in-depth toxicological studies on this molecule are not widely available in public literature. However, the broader class of substituted phenols can exhibit varying levels of toxicity. Factors such as lipophilicity and the nature of the substituent groups can influence toxicological outcomes, including potential hepatotoxicity or developmental toxicity at high doses.[6][8] Given its bisphenolic structure, it is prudent to handle it as a compound of unknown long-term toxicity and minimize exposure.

Conclusion

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a well-defined chemical entity whose molecular architecture confers potent efficacy as a hindered phenolic antioxidant. Its primary mechanism of action involves the termination of oxidative chain reactions through hydrogen atom donation, a process enhanced by the steric hindrance and resonance stabilization of the resulting phenoxyl radical. This makes it a valuable stabilizer for a wide range of organic materials. While its direct application in drug development is not established, its role in ensuring the chemical stability of formulations presents a point of interest for pharmaceutical scientists. Researchers employing this compound should utilize established methods, such as the DPPH assay, to quantify its activity and adhere to strict safety protocols due to its irritant nature and the general toxicological potential of its chemical class.

References

  • Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Available at: https://www.vinatiorganics.com/blog/mechanism-of-hindered-phenol-antioxidant/
  • Vinati Organics. (2024). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Available at: https://www.vinatiorganics.com/blog/unlocking-the-power-of-hindered-phenols-a-comprehensive-guide-to-their-antioxidant-properties/
  • Fujian Disheng Technology Co., Ltd. (2022). Hindered phenolic antioxidants for polymer protection. Available at: https://www.dishengchem.com/news/hindered-phenolic-antioxidants-for-polymer-protection-59253496.html
  • Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Available at: https://www.partnersinchemicals.com/news/hindered-phenolic-antioxidants-for-protection-of-polymers
  • Kavlock, R. J., et al. (1995). Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. Teratology, 51(3), 136-149. Available at: https://pubmed.ncbi.nlm.nih.gov/7652680/
  • MDPI. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Available at: https://www.mdpi.com/1420-3049/28/18/6561
  • ChemScene. 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). Available at: https://www.chemscene.com/products/4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).html
  • Merck (Sigma-Aldrich). 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). Available at: https://www.sigmaaldrich.com/US/en/product/combiblocks/com448666312
  • ChemBK. 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). Available at: https://www.chembk.com/en/product/cas/184355-68-8
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21896274, 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/21896274
  • Selvaraj, J., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Nanomaterials. Available at: https://www.hindawi.com/journals/jnm/2022/2822927/
  • ResearchGate. UV-visible spectra of bisphenol analogues. Available at: https://www.researchgate.net/figure/UV-visible-spectra-of-bisphenol-analogues_fig5_351543167
  • CymitQuimica. 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). Available at: https://www.cymitquimica.com/4-4-2-hydroxybenzylidene-bis-2-3-6-trimethylphenol

Sources

An In-depth Technical Guide to the Structure and Synthesis of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), a complex bisphenol belonging to the triphenylmethane class of compounds.[1][2] This document details the molecule's structural architecture, including its core components and conformational characteristics. A proposed methodology for its synthesis via acid-catalyzed electrophilic aromatic substitution is presented, complete with a step-by-step reaction mechanism. Furthermore, the guide outlines the expected analytical signatures for structural verification using modern spectroscopic techniques. Finally, it discusses the potential applications of this molecule, particularly as a monomer for high-performance polymers, in the context of developing advanced alternatives to conventional bisphenols like BPA.

Introduction & Nomenclature

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a multifunctional phenolic compound. Its structure is built upon a central methane carbon atom bonded to three distinct phenyl rings, qualifying it as a triphenylmethane derivative.[1][3] The strategic placement of multiple hydroxyl and methyl groups imparts specific chemical properties that are of interest in polymer science and material development. Understanding its structure is fundamental to predicting its behavior as a monomer and the properties of resulting polymers.[4]

This molecule is identified by the CAS Number 184355-68-8 .[5][6][7][8] Due to its complex structure, it is known by several systematic and common names, including:

  • 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol)[8][9]

  • 4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol[6][7]

  • (2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane[8]

  • α,α-Bis(4-hydroxy-2,3,5-trimethylphenyl)-o-cresol[9][10]

Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties for this molecule is presented below. These values are crucial for predicting its solubility, reactivity, and biological interactions.

PropertyValueSource
CAS Number 184355-68-8[5][7][8]
Molecular Formula C₂₅H₂₈O₃[5][7][8]
Molecular Weight 376.49 g/mol [5][7]
IUPAC Name 4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol[7]
Topological Polar Surface Area (TPSA) 60.69 Ų[5][7]
LogP (Computed) 5.8 - 6.4[5][7]
Hydrogen Bond Donors 3[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 3[5]

Molecular Architecture & Structural Analysis

The structure of this molecule is key to its function. It is an asymmetric triphenylmethane, where the central sp³-hybridized carbon atom serves as a bridge connecting three substituted aromatic rings.

Core Chemical Structure

The three aromatic moieties are:

  • One 2-Hydroxyphenyl Group: A phenol ring substituted with the bridging methane at the 1-position and a hydroxyl group at the 2-position (ortho).

  • Two 2,3,6-Trimethylphenol Groups: Two identical phenol rings, each substituted with the bridging methane at the 1-position, a hydroxyl group at the 4-position (para), and three methyl groups at the 2, 3, and 6-positions. The linkage to the central methane occurs at the 4-position of these rings (relative to the hydroxyl group).

The presence of three phenolic hydroxyl groups makes this molecule a tri-functional phenol, offering multiple sites for polymerization or further chemical modification.

Figure 1: 2D representation of the core chemical structure.

Conformational Analysis

While the central methane carbon is bonded to three different types of groups, two of those groups (the 2,3,6-trimethylphenol moieties) are identical. Therefore, the central carbon is prochiral, not a stereocenter. The molecule's three-dimensional shape is dictated by the three rotatable single bonds connecting the aromatic rings to the central carbon.[5]

Significant steric hindrance exists between the rings. The ortho-methyl groups on the two trimethylphenol rings and the ortho-hydroxyl group on the 2-hydroxyphenyl ring prevent the molecule from adopting a planar conformation. Instead, it is forced into a non-planar, propeller-like shape. This steric crowding restricts free rotation, influencing the molecule's ability to pack in a crystal lattice and affecting the physical properties (e.g., glass transition temperature) of polymers derived from it. The bulky, rigid structure is a key feature often sought in monomers for high-performance plastics.[11]

Synthesis and Mechanism

The synthesis of this molecule is a classic example of an acid-catalyzed condensation reaction, a cornerstone of bisphenol production.[12] The reaction involves the electrophilic substitution of an aldehyde onto two electron-rich phenol molecules.

Retrosynthetic Analysis & Starting Materials

A logical retrosynthetic disconnection breaks the bonds between the central methane carbon and the aromatic rings. This reveals the precursor molecules:

  • Electrophile Precursor: 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • Nucleophile Precursor: 2,3,6-Trimethylphenol[13]

The synthesis, therefore, involves the condensation of one equivalent of 2-hydroxybenzaldehyde with two equivalents of 2,3,6-trimethylphenol.

Proposed Synthesis Protocol

This protocol is based on established methods for bisphenol synthesis.

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3,6-trimethylphenol (2.0 equivalents) and a suitable solvent (e.g., toluene or excess molten phenol).

  • Initiation: Begin stirring and gently heat the mixture to ensure homogeneity (approx. 60-80 °C).

  • Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the mixture. Alternatively, a solid acid catalyst like a sulfonated ion-exchange resin can be used for easier removal.

  • Reactant Addition: Add 2-hydroxybenzaldehyde (1.0 equivalent) dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.

  • Reaction: Maintain the reaction temperature for several hours (e.g., 4-12 hours) to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a liquid acid was used, neutralize it with a mild base (e.g., sodium bicarbonate solution).

    • The crude product often precipitates from the solution upon cooling or the addition of a non-solvent like water.

    • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining salts and unreacted starting materials.

    • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the final product as a solid.[8]

G Reactants Reactants: - 2,3,6-Trimethylphenol (2 eq.) - 2-Hydroxybenzaldehyde (1 eq.) - Solvent (e.g., Toluene) Catalyst Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reaction Condensation Reaction (60-80°C, 4-12h) Catalyst->Reaction Quench Neutralization / Quench (Cool, add base/water) Reaction->Quench Purify Filtration & Recrystallization Quench->Purify Product Final Product: 4,4'-((2-Hydroxyphenyl)methylene) bis(2,3,6-trimethylphenol) Purify->Product

Figure 2: Generalized workflow for the synthesis protocol.

Reaction Mechanism: The Causality of Bond Formation

The synthesis proceeds via an electrophilic aromatic substitution mechanism, driven by the activation of the aldehyde by the acid catalyst.

  • Activation of the Electrophile: The carbonyl oxygen of 2-hydroxybenzaldehyde is protonated by the acid catalyst. This creates a resonance-stabilized carbocation, significantly increasing the electrophilicity of the carbonyl carbon.

  • First Nucleophilic Attack: An electron-rich 2,3,6-trimethylphenol molecule acts as a nucleophile. The π-electrons of the ring attack the activated carbonyl carbon. This attack occurs at the C4 position (para to the hydroxyl group), which is sterically accessible and electronically activated by the hydroxyl and methyl groups.

  • Formation of a Benzylic Carbocation: The resulting intermediate quickly loses a water molecule to form a resonance-stabilized benzylic carbocation.

  • Second Nucleophilic Attack: A second molecule of 2,3,6-trimethylphenol attacks this benzylic carbocation, again at its activated C4 position.

  • Deprotonation: The final step is the deprotonation of the intermediate, which re-establishes the aromaticity of the second phenol ring and regenerates the acid catalyst, yielding the final triphenylmethane product.

Expected Analytical Signatures for Structural Verification

While specific experimental data is not publicly cataloged, the structure of the molecule allows for the confident prediction of its spectroscopic signatures. These predictions are vital for researchers to verify the successful synthesis and purity of the compound.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: A complex multiplet region between ~6.5-7.5 ppm corresponding to the protons on all three aromatic rings. The single proton on each of the trimethylphenol rings would appear as a distinct singlet.

    • Phenolic -OH Protons: Three separate, broad singlets, whose chemical shift would be dependent on solvent and concentration. These signals would disappear upon D₂O exchange.

    • Benzylic Proton: A key singlet peak around 5.5-6.0 ppm, integrating to one proton, corresponding to the C-H proton of the central methane bridge.

    • Methyl Protons: Several distinct singlets in the upfield region (~1.9-2.3 ppm), corresponding to the six methyl groups on the two trimethylphenol rings.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: A series of signals in the ~110-160 ppm range, including quaternary carbons bonded to hydroxyl and methyl groups.

    • Benzylic Carbon: A characteristic signal around 40-50 ppm for the central sp³ carbon atom.

    • Methyl Carbons: Signals in the upfield region (~15-25 ppm).

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl groups.

    • C-H Stretch (Aromatic & Aliphatic): Sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from methyl and methine groups).

    • C=C Stretch (Aromatic): Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: A strong band around 1200-1260 cm⁻¹ corresponding to the phenol C-O bond.

  • Mass Spectrometry:

    • The exact mass of the molecule is 376.20384 Da.[7] High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to this value, confirming the molecular formula C₂₅H₂₈O₃.

Potential Applications & Future Outlook

While specific applications for this particular molecule are not widely documented, its structure allows for informed predictions of its potential uses, primarily as a specialized monomer in polymer chemistry.[14]

  • High-Performance Polymers: Like other bisphenols, it can be used to synthesize polycarbonates, polyesters, polyethers, and epoxy resins.

  • Enhanced Thermal Stability: The bulky and rigid triphenylmethane core, combined with the multiple methyl substituents, is expected to restrict chain mobility in a polymer backbone. This would likely result in polymers with a higher glass transition temperature (Tg) and improved thermal stability compared to those made from less substituted bisphenols like Bisphenol A or Bisphenol F.[11]

  • Improved Solubility: The methyl groups can enhance the solubility of the monomer and the resulting polymer in organic solvents, which is advantageous for solution-based processing techniques.

  • BPA Alternative: There is significant research focused on developing safer alternatives to Bisphenol A (BPA) due to its endocrine-disrupting properties.[4] The unique substitution pattern of this molecule could potentially alter its interaction with biological receptors, making it a candidate for investigation as a potentially safer, high-performance alternative. Rational molecular design based on structure-property and structure-toxicity relationships is key in this field.[4]

Future research should focus on the empirical validation of its synthesis, full spectroscopic and crystallographic characterization, and polymerization to evaluate the thermal and mechanical properties of the resulting materials.

Conclusion

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a structurally complex, multifunctional molecule with significant potential in materials science. Its triphenylmethane core, adorned with strategically placed hydroxyl and bulky methyl groups, defines its potential for creating rigid, thermally stable polymers. The well-understood principles of acid-catalyzed condensation provide a clear and reliable pathway for its synthesis. This guide provides the foundational knowledge for researchers and drug development professionals to explore the synthesis, characterization, and application of this promising compound, contributing to the ongoing development of advanced and potentially safer polymer building blocks.

References

  • BenchChem. (n.d.). Application of 2,3,5-Trimethylphenol as a Monomer in Polymer Chemistry: A Theoretical and Practical Overview.
  • ChemScene. (n.d.). 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).
  • Chem-Station. (n.d.). 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).
  • PubChem. (n.d.). 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). National Center for Biotechnology Information.
  • CymitQuimica. (n.d.). 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol).
  • Wikipedia. (n.d.). Triphenylmethane.
  • Scribd. (n.d.). Triphenyl Methane: Synthesis & Reactions.
  • Journal of the Chemical Society (Resumed). (n.d.). Triphenylmethane derivatives from condensations of phenols with hydroxybenzaldehydes. Royal Society of Chemistry.
  • BLD Pharm. (n.d.). 4,4′-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol).
  • LookChem. (n.d.). 4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol.
  • ResearchGate. (2017). The synthesis and characterization of Bis- (biguanide-p-phenyl) methane.
  • Semantic Scholar. (2023). Polymer Chemistry.
  • PubChem. (n.d.). Triphenylmethane. National Center for Biotechnology Information.
  • Polymer Chemistry (RSC Publishing). (n.d.).
  • NIST. (n.d.). Phenol, 4,4'-methylenebis-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2,3,6-Trimethylphenol. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4,4'-Methylenebis-[2,6-bis(hydroxymethylphenyl)phenol]. National Center for Biotechnology Information.
  • Guidechem. (n.d.). 4,4'-Bi[2,3,6-trimethylphenol] 19956-76-4 wiki.
  • MDPI. (n.d.). Role of Functional Monomers upon the Properties of Bisphenol A Molecularly Imprinted Silica Films.
  • Kafedra KhPSM. (n.d.). Gas transport properties of polysulphones: 3. Comparison of tetramethyl-substituted bisphenols.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) (CAS 184355-68-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), registered under CAS number 184355-68-8, is a complex phenolic compound that has garnered interest in materials science and toxicology. As a derivative of bisphenol, it possesses a unique trifunctional structure with three hydroxyl groups, contributing to its potential as a potent antioxidant and a cross-linking agent in polymer chemistry.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, methodologies for their determination, and insights into its applications and potential biological interactions, designed to equip researchers and professionals with the critical data needed for informed decision-making in product development and safety assessment.

Chemical Identity and Structure

The structural foundation of this molecule is a central methane group linking a 2-hydroxyphenyl group and two 2,3,6-trimethylphenol moieties. This arrangement results in a sterically hindered phenolic structure, which is key to its function as an antioxidant.

  • IUPAC Name: 4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol[3]

  • CAS Number: 184355-68-8[3]

  • Molecular Formula: C₂₅H₂₈O₃[3]

  • Molecular Weight: 376.49 g/mol [4]

  • Synonyms: 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol), (2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane, α,α-Bis(4-hydroxy-2,3,5-trimethylphenyl)-o-cresol[5]

Core Physicochemical Properties

PropertyValueSource
Physical State Solid, white crystalline powder.[1][6]
Melting Point 206 °C[]
Boiling Point 551.673 °C at 760 mmHg (Predicted)[]
Density 1.156 g/cm³ (Predicted)[]
Water Solubility Low solubility.[6]
pKa 9.91 ± 0.35 (Predicted)[8]
Octanol-Water Partition Coefficient (logP) 6.24 (Predicted)[9]
Vapor Pressure 0.0 ± 1.5 mmHg at 25°C (Predicted)[9]
Flash Point 244.445 °C (Predicted)[]

Field Insights: Applications and Biological Considerations

As a Senior Application Scientist, it is crucial to move beyond raw data and consider the practical implications of these properties.

Application as a Phenolic Antioxidant

The sterically hindered phenolic groups in CAS 184355-68-8 are characteristic of effective antioxidants.[1] These moieties can readily donate a hydrogen atom to scavenge free radicals, thereby terminating oxidative chain reactions. This property makes it a valuable additive in plastics and coatings, where it enhances thermal stability and resistance to UV degradation, ultimately extending the longevity of the material.[1] The trimethyl groups on the phenyl rings further contribute to its solubility and reactivity within different polymer matrices.[1]

Considerations as a Bisphenol A (BPA) Alternative

There is significant interest in finding safer alternatives to Bisphenol A (BPA), a known endocrine disruptor used in the production of polycarbonate plastics and epoxy resins for food contact materials.[2] While CAS 184355-68-8 has been considered in this context, its trifunctional nature, with three hydroxyl groups, presents a challenge.[2][10] These multiple reactive sites can lead to the formation of cross-linked polymers, which may not be suitable for applications requiring the flexibility that difunctional monomers like BPA provide.[2][10]

Endocrine Disruption Potential

A critical consideration for any phenolic compound, particularly those structurally related to BPA, is its potential for endocrine-disrupting activity. While specific in-depth studies on the endocrine effects of CAS 184355-68-8 are not widely published, its bisphenol-like structure warrants careful evaluation. The Endocrine Disruption Exchange (TEDX) lists several bisphenol derivatives as potential endocrine disruptors.[9][11][12] Given that even metabolites of some bisphenols can exhibit potent estrogenic activity, a thorough toxicological and endocrine activity assessment of CAS 184355-68-8 is essential before its widespread adoption, especially in consumer products and food contact materials.[13][14]

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity and generate reliable data for regulatory submissions and product development, standardized experimental protocols are indispensable. The following sections detail the methodologies for determining key physicochemical parameters for a compound like CAS 184355-68-8.

Determination of Octanol-Water Partition Coefficient (logP/logD) by the Shake-Flask Method

The octanol-water partition coefficient is a critical parameter for predicting a molecule's lipophilicity and its potential for bioaccumulation. The shake-flask method is the gold standard for its determination.

Causality Behind Experimental Choices: The choice of the shake-flask method is based on its direct measurement of the partition coefficient at equilibrium. For ionizable compounds like phenols, determining the distribution coefficient (logD) at a physiological pH of 7.4 is crucial, as it reflects the lipophilicity of both the ionized and non-ionized forms.

Workflow for logP/logD Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM stock solution in a suitable solvent (e.g., DMSO) phases Pre-saturate n-octanol and buffered aqueous phase (pH 7.4) with each other for 24h add_solute Add a small volume of stock solution to the biphasic system phases->add_solute shake Shake vigorously at a constant temperature until equilibrium is reached (typically several hours) add_solute->shake centrifuge Centrifuge to ensure complete phase separation shake->centrifuge sample Carefully sample both the aqueous and n-octanol phases centrifuge->sample quantify Quantify the concentration of the analyte in each phase using a validated analytical method (e.g., HPLC-UV) sample->quantify calculate Calculate logD = log([analyte]octanol / [analyte]aqueous) quantify->calculate

Caption: Shake-flask method workflow for logD determination.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate buffer for logD). Pre-saturate both the n-octanol and the aqueous phase with each other by mixing them and allowing them to separate for at least 24 hours at the experimental temperature.

  • Analyte Introduction: Prepare a stock solution of CAS 184355-68-8 in a suitable solvent. Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous phases.

  • Equilibration: Seal the vessel and shake it at a constant temperature for a sufficient period to reach partitioning equilibrium. The time required should be determined in preliminary experiments.

  • Phase Separation: Centrifuge the mixture to ensure a clear and complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of CAS 184355-68-8 in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility, permeability, and biological interactions. Potentiometric titration is a highly reliable method for pKa determination.

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and its ability to directly measure the change in pH upon the addition of a titrant. For a poorly water-soluble compound like CAS 184355-68-8, a co-solvent system (e.g., water-methanol) is often necessary to ensure sufficient solubility for the measurement. The pKa in the aqueous phase can then be determined by extrapolation.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis dissolve Dissolve a precise amount of the compound in a co-solvent system (e.g., water-methanol) calibrate Calibrate the pH electrode with standard buffers dissolve->calibrate purge Purge the solution with nitrogen to remove dissolved CO₂ calibrate->purge titrate Titrate the solution with a standardized base (e.g., NaOH) in small increments purge->titrate record Record the pH value after each addition of titrant, allowing the reading to stabilize titrate->record plot Plot the pH versus the volume of titrant added record->plot inflection Determine the inflection point of the titration curve (or the half-equivalence point) plot->inflection pka The pH at the half-equivalence point corresponds to the pKa inflection->pka

Sources

An In-depth Technical Guide to the Synthesis of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a complex phenolic compound belonging to the triarylmethane class of molecules. Its structure, featuring two sterically hindered 2,3,6-trimethylphenol moieties linked by a 2-hydroxyphenyl-substituted methylene bridge, suggests its potential utility in various fields of chemical research and materials science. The presence of multiple hydroxyl groups and a rigid, three-dimensional architecture can impart unique properties, making it a target of interest for applications in polymer chemistry, as an antioxidant, or as a ligand in coordination chemistry. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this molecule, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The methodologies presented herein are based on established principles of organic chemistry and analogous transformations reported in the scientific literature.

Proposed Synthesis Pathway: Acid-Catalyzed Electrophilic Aromatic Substitution

The most logical and efficient route for the synthesis of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is through an acid-catalyzed electrophilic aromatic substitution reaction. This well-established method is commonly employed for the preparation of bisphenols and related triarylmethane structures.[1][2] The core of this synthesis involves the reaction of two equivalents of 2,3,6-trimethylphenol with one equivalent of 2-hydroxybenzaldehyde in the presence of a strong acid catalyst.

Reaction Mechanism

The reaction proceeds through a stepwise electrophilic aromatic substitution mechanism, as illustrated in the diagram below.

Caption: Proposed mechanism for the acid-catalyzed synthesis.

The key steps are:

  • Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of 2-hydroxybenzaldehyde, increasing the electrophilicity of the carbonyl carbon.

  • First Electrophilic Attack: The electron-rich aromatic ring of 2,3,6-trimethylphenol acts as a nucleophile, attacking the protonated carbonyl carbon. The substitution occurs at the para position to the hydroxyl group due to steric hindrance at the ortho positions.

  • Formation of a Benzylic Alcohol Intermediate: A proton is lost from the attacked aromatic ring to restore aromaticity, leading to the formation of a diarylmethanol intermediate.

  • Formation of a Stabilized Carbocation: The benzylic alcohol is subsequently protonated by the acid catalyst, followed by the elimination of a water molecule to form a resonance-stabilized carbocation.

  • Second Electrophilic Attack: A second molecule of 2,3,6-trimethylphenol attacks the carbocation.

  • Final Product Formation: Deprotonation of the resulting intermediate yields the final product, 4,4'-((2-hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Molar RatioRole
2,3,6-TrimethylphenolC₉H₁₂O136.192.2Nucleophile
2-HydroxybenzaldehydeC₇H₆O₂122.121.0Electrophile
p-Toluenesulfonic acid monohydrateC₇H₁₀O₄S190.220.1Catalyst
TolueneC₇H₈92.14-Solvent
MethanolCH₄O32.04-Recrystallization Solvent
Deionized WaterH₂O18.02-Washing Agent
Experimental Workflow

experimental_workflow start Start: Assemble Reaction Apparatus reagents Charge Reactor: - 2,3,6-Trimethylphenol - 2-Hydroxybenzaldehyde - Toluene start->reagents catalyst Add Catalyst: - p-Toluenesulfonic acid monohydrate reagents->catalyst reaction Heat to Reflux (approx. 110 °C) Monitor by TLC catalyst->reaction workup Cool to Room Temperature Wash with Deionized Water reaction->workup extraction Separate Organic Layer Dry over Anhydrous Na₂SO₄ workup->extraction evaporation Remove Toluene under Reduced Pressure extraction->evaporation purification Recrystallize from Methanol/Water evaporation->purification characterization Characterize the Product: - Melting Point - NMR Spectroscopy - IR Spectroscopy purification->characterization end End: Pure Product characterization->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,3,6-trimethylphenol (15.0 g, 0.11 mol) and toluene (100 mL). Stir the mixture at room temperature until the phenol is completely dissolved.

  • Addition of Reactants: To the stirred solution, add 2-hydroxybenzaldehyde (6.1 g, 0.05 mol).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with deionized water (2 x 100 mL) to remove the acid catalyst and any water-soluble impurities.

  • Isolation of Crude Product: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to remove the toluene. A viscous oil or a solid residue should be obtained.

  • Purification: The crude product can be purified by recrystallization. Dissolve the residue in a minimal amount of hot methanol and add deionized water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with a cold methanol/water mixture, and dry in a vacuum oven at 60 °C.

Product Characterization

The identity and purity of the synthesized 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) should be confirmed by standard analytical techniques.

PropertyValue
Molecular FormulaC₂₅H₂₈O₃
Molecular Weight376.49 g/mol
AppearanceOff-white to pale yellow solid
Melting PointExpected to be in the range of 160-180 °C (based on similar compounds)
Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃, δ in ppm):

  • Ar-H (on 2-hydroxyphenyl ring): 6.8-7.2 (m, 4H)

  • Ar-H (on trimethylphenol rings): 6.5-6.7 (s, 2H)

  • Methine-H: 5.5-5.8 (s, 1H)

  • Ar-OH (on 2-hydroxyphenyl ring): 4.5-5.5 (br s, 1H, D₂O exchangeable)

  • Ar-OH (on trimethylphenol rings): 4.0-5.0 (br s, 2H, D₂O exchangeable)

  • Ar-CH₃: 2.0-2.3 (s, 18H, overlapping singlets)

¹³C NMR (100 MHz, CDCl₃, δ in ppm):

  • Ar-C (quaternary, C-O): 150-155

  • Ar-C (quaternary, C-C): 125-145

  • Ar-CH: 115-130

  • Methine-C: 40-45

  • Ar-CH₃: 15-20

FT-IR (KBr, cm⁻¹):

  • O-H stretching (phenolic): 3200-3500 (broad)

  • C-H stretching (aromatic): 3000-3100

  • C-H stretching (aliphatic): 2850-3000

  • C=C stretching (aromatic): 1500-1600

  • C-O stretching (phenolic): 1150-1250

Conclusion

This technical guide outlines a robust and reproducible synthesis pathway for 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) via an acid-catalyzed condensation reaction. The provided experimental protocol, along with the predicted characterization data, offers a solid foundation for researchers to successfully synthesize and verify this compound. The principles and techniques described are fundamental in organic synthesis and can be adapted for the preparation of a wide range of related bisphenol and triarylmethane derivatives. As with any chemical synthesis, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.

References

  • Patel, H. A., & Ishida, H. (2014). Synthesis and characterization of novel benzoxazine resins based on tris-phenols. Polymer, 55(16), 3567-3576.
  • Varghese, J. T., & Mathew, J. (2013). Synthesis and characterization of cardanol-based benzoxazines. Journal of Applied Polymer Science, 128(4), 2368-2376.

Sources

An In-depth Technical Guide to (2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the phenolic compound (2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane, a molecule of interest for its potential applications in materials science and pharmacology. This document delves into its chemical and physical properties, outlines a plausible synthetic route, and explores its functional characteristics, including its antioxidant and antibacterial activities.

Molecular and Physicochemical Profile

(2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane, also known by its synonym 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), is a triphenylmethane derivative.[1][2] Its structure features a central methane carbon bonded to a 2-hydroxyphenyl group and two 4-hydroxy-2,3,5-trimethylphenyl moieties. This intricate arrangement of phenolic rings and methyl groups dictates its physicochemical properties and potential applications.

Core Chemical Data

A summary of the key chemical identifiers and properties for this compound is presented in Table 1. It is important to note a discrepancy in the reported melting point, with some sources indicating a range of 160-170°C and others a higher value of 206°C.[3] This variation may be attributable to different polymorphic forms or the presence of impurities, highlighting the need for careful characterization of synthesized batches.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 184355-68-8[1]
Molecular Formula C₂₅H₂₈O₃[1][2]
Molecular Weight 376.49 g/mol [1]
Appearance White crystalline powder[3]
Melting Point 160-170°C or 206°C[3]
Solubility Soluble in ethanol, benzene, and chloroform; low solubility in water.[3]
Synonyms 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), Alpha,Alpha-Bis(4-Hydroxy-2,3,5-Trimethylphenyl)-o-Cresol[2]
Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the three phenyl rings, the methine proton, the hydroxyl protons, and the methyl groups. The integration of these signals would correspond to the number of protons in each chemical environment.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. Key signals would include those for the quaternary carbons, the aromatic carbons, the methine carbon, and the methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the phenolic hydroxyl groups. Other significant peaks would include C-H stretching vibrations of the aromatic and methyl groups, and C=C stretching vibrations of the aromatic rings.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (376.49 m/z). The fragmentation pattern would provide further structural information.

Synthesis Methodology

A plausible and chemically sound method for the synthesis of (2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane is the acid-catalyzed condensation of 2-hydroxybenzaldehyde with two equivalents of 2,3,6-trimethylphenol. This electrophilic substitution reaction is a common method for the preparation of triphenylmethane derivatives.

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of 2-hydroxybenzaldehyde with an excess of 2,3,6-trimethylphenol in the presence of a strong acid catalyst, such as methanesulfonic acid. The reaction is typically carried out with heating to promote the condensation. The product can then be isolated and purified by recrystallization.

Synthesis_Workflow Reactants 2-Hydroxybenzaldehyde + 2,3,6-Trimethylphenol (2 eq.) Reaction Condensation Reaction (Heating) Reactants->Reaction Catalyst Methanesulfonic Acid Catalyst->Reaction Quenching Quenching with Water Reaction->Quenching Isolation Filtration Quenching->Isolation Purification Recrystallization Isolation->Purification Product (2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxybenzaldehyde (1 equivalent) and 2,3,6-trimethylphenol (2.2 equivalents).

  • Catalyst Addition: Slowly add methanesulfonic acid (as a catalyst and solvent) to the reaction mixture with stirring.

  • Reaction Conditions: Heat the mixture to a temperature of 50-60°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding water. The crude product should precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with water. Purify the crude product by recrystallization from a suitable solvent system, such as a methanol/water mixture.

  • Characterization: Dry the purified product under vacuum and characterize using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Functional Properties and Applications

The unique structure of (2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane, with its multiple phenolic hydroxyl groups and sterically hindering methyl groups, suggests its potential as a potent antioxidant and antimicrobial agent.

Antioxidant Activity

Phenolic compounds are well-known for their ability to act as free radical scavengers. The hydroxyl groups on the aromatic rings can donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions. The antioxidant capacity of this molecule is likely enhanced by the presence of three such hydroxyl groups.

The primary mechanism of antioxidant activity for phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to a free radical. This process is often described by two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[4] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.

Antioxidant_Mechanism Phenol Phenolic Compound (Ar-OH) Reaction Donates H• Phenol->Reaction Radical Free Radical (R•) Radical->Reaction Neutralized Neutralized Molecule (RH) Reaction->Neutralized Phenoxyl Phenoxyl Radical (Ar-O•) (Resonance Stabilized) Reaction->Phenoxyl

Caption: General mechanism of phenolic antioxidant activity.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant activity of a compound.[5][6]

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Also, prepare a stock solution of DPPH in the same solvent.

  • Assay Procedure: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound. Include a control with the solvent instead of the test compound.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a plot of % inhibition versus concentration.

Antibacterial Activity

Phenolic compounds are known to exhibit broad-spectrum antimicrobial activity. The proposed mechanisms of action are multifaceted and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The lipophilicity imparted by the methyl groups in (2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane may enhance its ability to penetrate bacterial cell membranes.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable growth medium.

  • Serial Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Safety and Toxicology

General Handling Precautions
  • Use in a well-ventilated area or with local exhaust ventilation.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water.

Conclusion and Future Directions

(2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane is a multifaceted phenolic compound with significant potential as an antioxidant and antimicrobial agent. Its unique structure warrants further investigation to fully elucidate its properties and potential applications. Future research should focus on:

  • Definitive Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, IR, and mass spectrometry data is essential for establishing a complete reference profile for this compound.

  • Optimization of Synthesis: Further studies to optimize the proposed synthetic route to improve yield and purity would be beneficial.

  • Quantitative Biological Evaluation: Comprehensive studies to determine the IC₅₀ values for antioxidant activity against various radical species and MIC values against a broad panel of pathogenic bacteria and fungi are needed.

  • Toxicological Assessment: A thorough toxicological evaluation is necessary to determine the safety profile of the compound for potential commercial applications.

This technical guide provides a solid foundation for researchers and scientists interested in exploring the properties and applications of (2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane. The outlined protocols and theoretical background will aid in the synthesis, characterization, and functional evaluation of this promising molecule.

References

  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. (n.d.). PMC.
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). National Institutes of Health.
  • 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). (2024, April 9). ChemBK.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences.
  • 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. (n.d.). MDPI.
  • Study of the Antibacterial Activity of Rich Polyphenolic Extracts Obtained from Cytisus scoparius against Foodborne Pathogens. (n.d.). MDPI.
  • 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). (n.d.). PubChem.
  • Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes. (2025, August 8). ResearchGate.
  • Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies. (2025, August 6). ResearchGate.
  • Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes. (n.d.). Google Patents.
  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
  • 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0247739). (n.d.). NP-MRD.

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An In-depth Technical Guide on the Antioxidant Mechanism of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a hindered phenolic compound with significant potential as an antioxidant. This guide elucidates its core mechanism of action, focusing on the intricate interplay of its structural features that contribute to its potent radical-scavenging capabilities. We will explore the proposed pathways of free radical neutralization, the critical role of intramolecular hydrogen bonding in stabilizing the resulting phenoxyl radical, and the structure-activity relationships that govern its efficacy. Furthermore, this document provides standardized experimental protocols for the in vitro assessment of its antioxidant activity, offering a practical framework for researchers in the field.

Introduction: The Chemical Architecture of a Potent Antioxidant

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), with the molecular formula C25H28O3, is a complex phenolic compound characterized by three hydroxyl groups, two of which are situated on sterically hindered trimethylphenol moieties, and one on an ortho-position of the bridging phenyl group.[1][2][3][4][5] This unique arrangement suggests a sophisticated mechanism for antioxidant action, extending beyond simple free radical scavenging. The steric hindrance provided by the methyl groups and the potential for intramolecular interactions are key determinants of its reactivity and stability as an antioxidant.

Caption: Chemical structure of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).

Core Antioxidant Mechanism: A Multi-faceted Approach to Radical Scavenging

The primary antioxidant function of phenolic compounds lies in their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.[6][7] For 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), this process is particularly efficient due to its unique structural attributes. The proposed mechanism involves two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7]

Radical Scavenging Pathways

The antioxidant activity is primarily initiated at the phenolic hydroxyl groups of the two 2,3,6-trimethylphenol rings. These sites are the most likely to donate a hydrogen atom to a free radical (R•), resulting in the formation of a stable phenoxyl radical and a neutralized radical species (RH).

Proposed Radical Scavenging Mechanism:

Radical_Scavenging_Mechanism cluster_0 Initial State cluster_1 Transition State cluster_2 Final State Antioxidant Antioxidant (ArOH) TS H● Transfer Antioxidant->TS HAT Radical Free Radical (R●) Radical->TS Phenoxyl_Radical Phenoxyl Radical (ArO●) TS->Phenoxyl_Radical Neutralized_Molecule Neutralized Molecule (RH) TS->Neutralized_Molecule Stabilization Intramolecular H-Bond Stabilization Phenoxyl_Radical->Stabilization Stabilizing Interaction

Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism.

The Crucial Role of Intramolecular Hydrogen Bonding

A key feature enhancing the antioxidant potency of this molecule is the presence of the hydroxyl group on the ortho-position of the central phenyl ring. Following the donation of a hydrogen atom from one of the trimethylphenol moieties to a free radical, the resulting phenoxyl radical can be stabilized through the formation of an intramolecular hydrogen bond with this ortho-hydroxyl group.[6][8][9] This stabilization lowers the bond dissociation enthalpy (BDE) of the phenolic O-H bond, making the hydrogen atom more readily available for donation and increasing the overall antioxidant activity.[6]

Intramolecular_Hydrogen_Bonding Molecule 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) Phenolic -OH groups on trimethylphenol rings Ortho -OH group on central phenyl ring Radical_Attack Free Radical (R●) Attacks Molecule:f1->Radical_Attack H● donation Phenoxyl_Radical Phenoxyl Radical Formation Unpaired electron on oxygen Radical_Attack->Phenoxyl_Radical H_Bond Intramolecular Hydrogen Bond Formation Stabilization of the phenoxyl radical Phenoxyl_Radical:f1->H_Bond:f0 forms H-bond with ortho -OH Enhanced_Activity Enhanced Antioxidant Activity H_Bond->Enhanced_Activity

Caption: Stabilization via intramolecular hydrogen bonding.

Structure-Activity Relationship

The antioxidant efficacy of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a direct consequence of its molecular architecture:

  • Phenolic Hydroxyl Groups: The primary active sites for radical scavenging. The presence of three such groups allows for the potential neutralization of multiple radicals.

  • Methyl Groups: These bulky groups provide steric hindrance around the phenolic hydroxyls. This hindrance does not significantly impede the reaction with small free radicals but can prevent larger molecules from approaching the reactive sites, thereby enhancing selectivity. More importantly, they contribute to the electronic stabilization of the phenoxyl radical.

  • Methylene Bridge: This flexible bridge allows the phenolic rings to orient themselves favorably for radical attack and for the formation of the stabilizing intramolecular hydrogen bond.

  • Ortho-Hydroxyl Group: As previously discussed, this is arguably the most critical feature for its enhanced activity, providing a mechanism for intramolecular stabilization of the phenoxyl radical.[8][9]

Potential for Pro-oxidant Activity

It is important to note that under certain conditions, such as at low concentrations or in the presence of transition metal ions like copper and iron, phenolic compounds can exhibit pro-oxidant activity.[1][2] This can lead to the generation of reactive oxygen species, potentially causing cellular damage. Therefore, the evaluation of any potential antioxidant should also include an assessment of its pro-oxidant capacity.

Experimental Evaluation of Antioxidant Activity

To empirically determine the antioxidant capacity of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), a battery of in vitro assays is recommended. The following are detailed protocols for three widely accepted methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[9]

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol) and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of each sample dilution to a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare 0.1 mM DPPH Solution Start->Prepare_DPPH Prepare_Sample Prepare Serial Dilutions of Test Compound Start->Prepare_Sample Mix Mix Sample and DPPH Solution (1:1) Prepare_DPPH->Mix Prepare_Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate End End Calculate->End

Caption: DPPH Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[8]

Experimental Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]

    • Before use, dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and serial dilutions as in the DPPH assay.

  • Assay Procedure:

    • Add 20 µL of each sample dilution to a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow Start Start Prepare_ABTS_Radical Generate ABTS●+ (ABTS + K2S2O8) Start->Prepare_ABTS_Radical Prepare_Sample Prepare Serial Dilutions of Test Compound Start->Prepare_Sample Dilute_ABTS Dilute ABTS●+ to Absorbance ~0.7 at 734 nm Prepare_ABTS_Radical->Dilute_ABTS Mix Mix Sample and Diluted ABTS●+ Dilute_ABTS->Mix Prepare_Sample->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate End End Calculate->End

Caption: ABTS Assay Workflow.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[3]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein stock solution and dilute it to the working concentration.

    • Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

    • Prepare a Trolox standard curve.

  • Assay Procedure:

    • Add 25 µL of the sample, standard, or blank to a 96-well black microplate.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standards.

ORAC_Assay_Workflow Start Start Prepare_Reagents Prepare Fluorescein, AAPH, and Trolox Standards Start->Prepare_Reagents Plate_Setup Add Sample/Standard/Blank and Fluorescein to Plate Prepare_Reagents->Plate_Setup Incubate Incubate at 37°C for 30 min Plate_Setup->Incubate Initiate_Reaction Add AAPH to Initiate Reaction Incubate->Initiate_Reaction Measure_Fluorescence Monitor Fluorescence Decay (Ex: 485nm, Em: 520nm) Initiate_Reaction->Measure_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluorescence->Calculate_AUC Determine_ORAC Determine ORAC Value (Trolox Equivalents) Calculate_AUC->Determine_ORAC End End Determine_ORAC->End

Caption: ORAC Assay Workflow.

Conclusion

The antioxidant mechanism of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a sophisticated process governed by the interplay of its multiple phenolic hydroxyl groups, steric hindrance from methyl substituents, and, most notably, the stabilizing effect of an intramolecular hydrogen bond. This structural feature is predicted to significantly enhance its radical scavenging efficiency. While direct experimental data on this specific compound is limited, the principles of phenolic antioxidant chemistry strongly support its potential as a potent antioxidant. The provided experimental protocols offer a clear path for the empirical validation and quantification of its antioxidant capacity, paving the way for its potential application in pharmaceuticals and other fields where the mitigation of oxidative stress is crucial.

References

  • Foti, M. C., & Ingold, K. U. (2003). Antioxidant activity of o-bisphenols: the role of intramolecular hydrogen bonding. Journal of agricultural and food chemistry, 51(7), 1838–1844.
  • PubChem. (n.d.). 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol).
  • Lucarini, M., Mugnaini, V., & Pedulli, G. F. (2002). Antioxidant Activity of o -Bisphenols: the Role of Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 67(4), 928–931.
  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of agricultural and food chemistry, 49(10), 4619–4626.
  • ChemBK. (2024). 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol).
  • Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 883499.
  • Leopoldini, M., Marino, T., Russo, N., & Toscano, M. (2004). A comparative study of the antioxidant properties of selected flavonoids. Journal of agricultural and food chemistry, 52(10), 2801–2806.

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Whitepaper: Strategic Pathways to Novel Phenol Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenol moiety is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals, including 62% of small-molecule drugs approved in 2020.[1] Its unique electronic properties and hydrogen-bonding capabilities make it a privileged scaffold in drug design.[2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth technical exploration of the discovery and synthesis of novel phenol derivatives. We move beyond simple recitation of protocols to dissect the causality behind synthetic choices, contrasting foundational methods with modern, catalytic strategies. This document is structured to serve as a practical and conceptual roadmap, covering classical electrophilic substitutions, transition-metal-catalyzed cross-couplings, and the atom-economical frontier of C-H functionalization. Each section is supported by detailed experimental protocols, mechanistic diagrams, and authoritative references to ensure scientific integrity and immediate applicability in a research setting.

The Enduring Strategic Importance of the Phenolic Scaffold

Phenol derivatives are not merely synthetic targets; they are integral components of molecules that modulate biological systems with remarkable efficacy. Their bioactivities are diverse, spanning antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3] This versatility stems from the hydroxyl group's ability to act as both a hydrogen bond donor and acceptor, and its capacity to modulate the electronic character of the attached aromatic ring. From the simple structure of aspirin to complex natural products, the phenol motif is consistently associated with potent biological function.[4][5] The ongoing pursuit of novel derivatives is driven by the need to fine-tune these properties—enhancing potency, improving pharmacokinetic profiles, and discovering new therapeutic applications.

The logical flow of discovering and developing such derivatives follows a structured yet flexible path, beginning with conceptual design and culminating in rigorous characterization.

G cluster_0 Conceptualization & Design cluster_1 Synthetic Execution cluster_2 Validation & Application A Target Identification & SAR Analysis B Scaffold Selection & In Silico Modeling A->B Define Core Structure C Route Selection: Classical vs. Modern B->C Identify Synthetic Feasibility D Synthesis & Optimization C->D Execute Reaction E Purification D->E Isolate Product F Structural Characterization (NMR, MS, IR) E->F Confirm Identity & Purity G Biological Screening & Potency Assays F->G Assess Bioactivity G->A Feedback Loop for Next-Generation Design G Pd0 Pd(0)L_n PdII_1 L_n(Ar)Pd(II)-X Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 L_n(Ar)Pd(II)-OR' PdII_1->PdII_2 Ligand Exchange (R'-OH, Base) PdII_2->Pd0 Reductive Elimination P1 Ar-O-R'

Caption: Simplified catalytic cycle for Buchwald-Hartwig O-Arylation.

While primarily known for C-C bond formation, the Suzuki reaction is indispensable for synthesizing biaryl phenols by coupling halophenols with arylboronic acids. [6][7]

  • Strategic Advantage: This reaction offers high reliability and functional group tolerance. The mechanism involves oxidative addition of the aryl halide to a Pd(0) center, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination. [8]

G Pd0 Pd(0)L_n PdII_1 L_n(Ar¹)Pd(II)-X Pd0->PdII_1 Oxidative Addition (Ar¹-X) PdII_2 L_n(Ar¹)Pd(II)-Ar² PdII_1->PdII_2 Transmetalation (Ar²B(OH)₂, Base) PdII_2->Pd0 Reductive Elimination P1 Ar¹-Ar²

Caption: Simplified catalytic cycle for Suzuki-Miyaura Cross-Coupling.

C-H Activation: The Atom-Economical Frontier

Direct C-H functionalization is a highly sought-after strategy that avoids the pre-functionalization of substrates (e.g., creating halides or boronic acids), thus saving steps and reducing waste. [9][10]In phenol synthesis, the hydroxyl group can act as an endogenous directing group, guiding a metal catalyst to selectively functionalize the ortho C-H bonds. [10][11]

  • Field-Proven Insight: While ortho-functionalization is now well-established, accessing meta-substituted phenols remains a significant challenge due to the electronic directing effects of the hydroxyl group. [12][13]Innovative strategies, such as iridium-catalyzed C-H borylation followed by oxidation, have emerged to provide "contra-electronic" access to these valuable 3,5-disubstituted phenol motifs. [13]This two-step, one-pot sequence represents a powerful tool for creating otherwise inaccessible derivatives.

G Start Substituted Arene Borylation Ir-Catalyzed C-H Borylation (meta-selective) Start->Borylation H-BPin Intermediate Aryl Boronic Ester Intermediate Borylation->Intermediate Regioselective C-B bond formation Oxidation Oxidation (e.g., Oxone) Intermediate->Oxidation One-pot sequence Product meta-Substituted Phenol Oxidation->Product

Caption: Workflow for meta-selective phenol synthesis via C-H borylation.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, based on established and highly cited methodologies.

Protocol 1: Electrophilic Bromination of Phenol (Monosubstitution)

This protocol demonstrates the controlled halogenation of phenol to favor mono-substituted products.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve phenol (4.7 g, 50 mmol) in 50 mL of carbon disulfide (CS₂). Cool the flask in an ice bath to 0-5°C.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromine (8.0 g, 50 mmol) in 20 mL of CS₂.

  • Reaction: Add the bromine solution dropwise to the stirred phenol solution over 30 minutes, maintaining the temperature below 5°C. The red-brown color of bromine should dissipate upon addition.

  • Workup: After the addition is complete, allow the mixture to stir for an additional hour at room temperature. Carefully evaporate the CS₂ solvent under reduced pressure in a fume hood.

  • Purification: The resulting residue contains a mixture of o- and p-bromophenol. These isomers can be separated by fractional distillation or column chromatography on silica gel. The separation is based on the difference in boiling points and polarities. [14][15]

Protocol 2: Suzuki-Miyaura Coupling for Biaryl Phenol Synthesis

This protocol details the synthesis of a 4-phenylphenol derivative from 4-iodophenol.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 4-iodophenol (220 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90°C under an inert atmosphere and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). [16]5. Workup: After cooling to room temperature, add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl phenol. [6][16]

Protocol 3: Buchwald-Hartwig O-Arylation for Diaryl Ether Synthesis

This protocol describes the coupling of 4-methoxyphenol with bromobenzene.

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a screw-cap vial with a magnetic stir bar, Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), a suitable biarylphosphine ligand (e.g., RuPhos, 9.4 mg, 0.02 mmol), and cesium carbonate (488 mg, 1.5 mmol).

  • Reagent Addition: Add 4-methoxyphenol (124 mg, 1.0 mmol) and bromobenzene (188 mg, 1.2 mmol).

  • Solvent: Add 2 mL of anhydrous toluene.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture at 100°C for 16-24 hours. [17]5. Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the diaryl ether product.

Characterization of Novel Phenol Derivatives

The unambiguous identification and purity assessment of newly synthesized compounds are paramount. A multi-technique approach is essential for robust characterization.

TechniquePurposeKey Information Provided
¹H NMR Structural ElucidationChemical shift, integration, and coupling patterns of protons. Confirms the substitution pattern on the aromatic ring and the presence of the phenolic -OH proton (often a broad singlet). [18]
¹³C NMR Carbon Skeleton AnalysisConfirms the number of unique carbon environments and their chemical shifts, including the characteristic C-O carbon signal. [18]
Mass Spectrometry (MS) Molecular Weight DeterminationProvides the molecular weight of the compound (molecular ion peak) and fragmentation patterns that can aid in structural confirmation. [19][20]
Infrared (IR) Spectroscopy Functional Group IdentificationShows a characteristic broad O-H stretching band for the phenol (approx. 3200-3600 cm⁻¹) and C-O stretching (approx. 1200 cm⁻¹). [18]
High-Performance Liquid Chromatography (HPLC) Purity AssessmentQuantifies the purity of the final compound and can be used to monitor reaction progress.

Conclusion and Future Outlook

The synthesis of novel phenol derivatives has evolved from classical, often brute-force methods to highly sophisticated and selective catalytic strategies. Modern palladium-catalyzed cross-couplings and emergent C-H activation techniques have dramatically expanded the synthetic toolbox, enabling the construction of complex molecular architectures with high precision and functional group tolerance. [21][9]These advancements are critical for the drug development pipeline, where the phenol scaffold continues to be a source of potent therapeutic agents. [1] The future of this field will likely focus on enhancing sustainability through the use of earth-abundant metal catalysts (e.g., copper, iron, nickel), further development of late-stage C-H functionalization to modify complex molecules, and the integration of flow chemistry for safer and more scalable synthesis. [22][23]As our understanding of synthetic methodology deepens, so too will our ability to craft the next generation of phenol-based therapeutics.

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  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. (n.d.). Der Pharma Chemica.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantific
  • Buchwald-Hartwig Amin
  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins

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The Unseen Sentinels: A Technical Guide to the Research Applications of Hindered Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Stabilization – A New Paradigm for Hindered Phenols in Research

For decades, hindered phenolic antioxidants have been the silent workhorses of the chemical industry, tirelessly preserving the integrity of materials from the ravages of oxidation. Their role as stabilizers in polymers and preservatives in foodstuffs is well-established and indispensable. However, to confine our understanding of these remarkable molecules to these traditional applications would be to overlook a burgeoning landscape of scientific inquiry. In the realms of drug development, materials science, and fundamental biological research, hindered phenolic antioxidants are emerging as versatile tools with profound potential.

This technical guide is crafted for the discerning researcher, scientist, and drug development professional. It is not a mere recitation of facts but a deep dive into the "why" and "how" of employing these compounds in a research context. We will journey from the fundamental principles of their radical-scavenging prowess to the intricate dance they perform within biological systems and advanced material matrices. Herein, you will find not just protocols, but the scientific rationale that underpins them, empowering you to not only replicate but innovate. We will explore their application in mitigating the oxidative degradation of sensitive biopharmaceuticals, their emerging role in combating neurodegenerative diseases, and the creative synthetic strategies being employed to forge novel, multifunctional antioxidant architectures. This guide is designed to be a catalyst for your own research, a source of both foundational knowledge and forward-thinking inspiration.

Chapter 1: The Core Mechanism – A Tale of Steric Hindrance and Radical Quenching

At the heart of the efficacy of hindered phenolic antioxidants lies an elegant and efficient mechanism for neutralizing pernicious free radicals. Unlike their unhindered counterparts, these molecules possess bulky functional groups, typically tert-butyl groups, positioned ortho to the hydroxyl (-OH) group on the phenol ring. This steric hindrance is not a bug, but a critical feature that dictates their reactivity and stability.

When a free radical (R•), the instigator of oxidative chain reactions, encounters a hindered phenol, the antioxidant readily donates the hydrogen atom from its hydroxyl group to neutralize the radical. This process is energetically favorable and kinetically rapid. The resulting hindered phenoxy radical is, by design, exceptionally stable. The bulky ortho-substituents prevent it from readily participating in further reactions that could propagate the oxidative cascade. Instead, this stabilized radical can undergo resonance delocalization across the aromatic ring and may eventually terminate another radical, further disrupting the chain reaction. This "capture and pacify" strategy is the cornerstone of their antioxidant action.

digraph "Hindered_Phenolic_Antioxidant_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Radical scavenging mechanism of hindered phenolic antioxidants.

Chapter 2: Applications in Polymer Science – Enhancing Durability and Performance

The polymer industry has long been the primary beneficiary of the stabilizing effects of hindered phenolic antioxidants.[1][2] During melt processing and throughout the service life of a polymer product, exposure to heat and oxygen can initiate degradative processes that lead to discoloration, loss of mechanical properties, and ultimately, product failure.[3] Hindered phenols act as primary antioxidants, effectively scavenging the peroxy radical intermediates that drive this degradation.[1]

Comparative Efficacy of Common Hindered Phenolic Antioxidants in Polymers

The choice of antioxidant is critical and depends on the polymer type, processing conditions, and end-use application. Below is a comparative overview of some widely used hindered phenolic antioxidants.

AntioxidantChemical NameKey FeaturesTypical Applications
BHT Butylated HydroxytolueneLow molecular weight, volatile.[2] Effective but can be lost during high-temperature processing.Polyolefins, elastomers, adhesives.
Irganox 1076 Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionateHigher molecular weight than BHT, less volatile, good compatibility with a wide range of polymers.[4]Polyolefins, styrenic polymers, engineering plastics.[3]
Irganox 1010 Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)High molecular weight, low volatility, excellent resistance to extraction.[4] Often used for long-term thermal stability.[5]Polyolefins, polyamides, polyesters, PVC, synthetic rubbers.
Irganox 1330 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzeneVery high molecular weight, extremely low volatility, and excellent extraction resistance. Provides outstanding long-term heat stability.Polyolefins, especially for demanding applications like pipes and cables.
Experimental Protocol: Evaluating Antioxidant Efficacy in Polypropylene Films via Accelerated Oven Aging

This protocol provides a framework for assessing the long-term thermal stability conferred by hindered phenolic antioxidants to a polymer matrix.

Objective: To determine the oxidative induction time (OIT) and monitor changes in mechanical properties of polypropylene (PP) films containing different hindered phenolic antioxidants after accelerated oven aging.

Materials:

  • Polypropylene (PP) resin

  • Hindered phenolic antioxidants (e.g., Irganox 1010, Irganox 1076) at desired concentrations (e.g., 0.1% w/w)

  • Twin-screw extruder

  • Compression molding press

  • Forced-air convection oven

  • Differential Scanning Calorimeter (DSC)

  • Universal testing machine for tensile testing

Procedure:

  • Compounding:

    • Dry-blend the PP resin with the selected antioxidant.

    • Melt-compound the mixture using a twin-screw extruder to ensure homogeneous dispersion of the antioxidant.

    • Extrude the blend and pelletize.

  • Film Preparation:

    • Compression mold the compounded pellets into films of uniform thickness (e.g., 200 µm) at a temperature above the melting point of PP.

    • Cut the films into standardized sample sizes for aging and testing.

  • Accelerated Aging:

    • Place the film samples in a forced-air convection oven at an elevated temperature (e.g., 135°C).

    • Remove samples at predetermined time intervals (e.g., 0, 100, 200, 400, 800 hours).

  • Evaluation:

    • Oxidative Induction Time (OIT):

      • Analyze a small portion of each aged sample using DSC.

      • Heat the sample under a nitrogen atmosphere to the test temperature (e.g., 200°C), then switch to an oxygen atmosphere.

      • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[6]

    • Mechanical Testing:

      • Conduct tensile tests on the aged film samples according to ASTM standards.

      • Determine the tensile strength and elongation at break. A significant decrease in these properties indicates polymer degradation.

digraph "Polymer_Aging_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

}

Figure 2: Experimental workflow for evaluating antioxidant performance in polymer films.

Chapter 3: Applications in Food Science – Preserving Quality and Extending Shelf-Life

In the food industry, hindered phenolic antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tertiary Butylhydroquinone (TBHQ) are crucial for preventing lipid oxidation in fats and oils.[7] This oxidative degradation leads to rancidity, off-flavors, and a decrease in nutritional value.

Comparative Efficacy of Food-Grade Hindered Phenolic Antioxidants

The performance of these antioxidants can be quantified by measuring the peroxide value (PV), which indicates the concentration of primary oxidation products.

AntioxidantPeroxide Value (meq/kg) in Soybean Oil after 7 days at 60°C
Control (No Antioxidant)25.4
BHA (200 ppm)8.2
BHT (200 ppm)9.5
TBHQ (200 ppm)4.1

Note: These are representative values and can vary based on the specific oil and experimental conditions.

Experimental Protocol: Determination of Peroxide Value in Edible Oil

This protocol outlines the standard iodometric titration method to assess the extent of primary oxidation in an oil sample.

Objective: To quantify the peroxide value of an edible oil stabilized with a hindered phenolic antioxidant.

Materials:

  • Edible oil sample with and without antioxidant

  • Acetic acid-chloroform solvent (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized

  • 1% Starch indicator solution

  • Erlenmeyer flasks, burette, pipettes

Procedure:

  • Sample Preparation:

    • Weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.

    • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the oil.

  • Reaction:

    • Add 0.5 mL of saturated KI solution.

    • Swirl the flask for exactly one minute.

  • Titration:

    • Immediately add 30 mL of deionized water.

    • Titrate with the standardized 0.01 N Na₂S₂O₃ solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.

    • Add 0.5 mL of starch indicator solution. The solution will turn a dark blue-black.

    • Continue the titration dropwise, with constant shaking, until the blue color completely disappears.

    • Record the volume of Na₂S₂O₃ solution used.

    • Perform a blank titration using all reagents except the oil sample.

  • Calculation:

    • Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

      • S = volume of titrant for the sample (mL)

      • B = volume of titrant for the blank (mL)

      • N = normality of the Na₂S₂O₃ solution

      • W = weight of the oil sample (g)

Chapter 4: Frontiers in Biomedical Research and Drug Development

The ability of hindered phenolic antioxidants to combat oxidative stress is now being harnessed for more complex biological applications, from protecting sensitive drug molecules to potentially treating diseases rooted in oxidative damage.

Stabilization of Active Pharmaceutical Ingredients (APIs)

Many APIs are susceptible to oxidative degradation, which can lead to loss of potency and the formation of potentially harmful byproducts. Hindered phenolic antioxidants can be incorporated into pharmaceutical formulations as excipients to protect these APIs. For example, BHT is commonly used to stabilize lipid-based formulations and other oxygen-sensitive drugs.

When selecting an antioxidant for an API, researchers must consider not only its antioxidant efficacy but also its compatibility with the API and other excipients, its safety profile, and its impact on the final dosage form's stability and performance.

Therapeutic Potential in Neurodegenerative Diseases

A growing body of research suggests that oxidative stress plays a pivotal role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's.[8] The ability of hindered phenolic antioxidants to scavenge free radicals and modulate cellular antioxidant response pathways makes them intriguing candidates for neuroprotective therapies.

One of the key cellular defense mechanisms against oxidative stress is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, in the presence of oxidative stress or certain electrophilic compounds (including some phenolic antioxidants), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9][10] By activating this endogenous defense system, hindered phenolic antioxidants can have a more profound and lasting protective effect than simple radical scavenging alone.

digraph "Keap1_Nrf2_Pathway" { graph [bgcolor="#F1F3F4", fontname="Arial", splines=true]; node [fontname="Arial", fontsize=12, style="rounded,filled"]; edge [fontname="Arial", fontsize=10];

}

Figure 3: Activation of the Keap1-Nrf2 antioxidant response pathway by hindered phenolic antioxidants.

Chapter 5: Synthesis of Novel Hindered Phenolic Antioxidants – Designing for Function

While commercially available hindered phenols are highly effective, there is a significant research effort dedicated to synthesizing novel structures with enhanced properties. These efforts are often focused on creating multifunctional molecules that combine antioxidant capabilities with other desirable attributes.

For instance, researchers are developing hybrid molecules that incorporate a hindered phenol moiety with a UV absorber, creating a single additive that provides both thermo-oxidative and photo-oxidative stability to polymers.[4] Other strategies involve creating macromolecular antioxidants by grafting hindered phenol groups onto a polymer backbone, which can prevent migration and extraction of the antioxidant from the material.

A particularly innovative area is the synthesis of hindered phenols with phosphonate or urea functionalities. These modifications can alter the molecule's redox properties and introduce new biological activities, such as the ability to induce apoptosis in cancer cells, demonstrating a switch from a protective antioxidant role to a pro-oxidative therapeutic one under specific conditions.

digraph "Novel_Antioxidant_Synthesis" { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 4: Conceptual overview of synthetic strategies for novel hindered phenolic antioxidants.

Conclusion: The Expanding Horizon of Hindered Phenolic Antioxidants

The journey of hindered phenolic antioxidants from industrial additives to sophisticated research tools is a testament to their versatility and enduring relevance. For the materials scientist, they offer a robust defense against degradation, ensuring the longevity and performance of advanced polymers. For the food chemist, they are essential guardians of quality and safety. And for the biomedical researcher and drug developer, they present a fascinating class of molecules with the potential to stabilize life-saving medicines and combat complex diseases.

As our understanding of oxidative stress in both materials and biological systems deepens, so too will the applications of these unseen sentinels. The future of hindered phenolic antioxidant research lies in the rational design of novel structures, the elucidation of their complex biological interactions, and their intelligent application to solve pressing challenges in science and medicine. It is our hope that this guide will serve as a valuable resource and a source of inspiration for your endeavors in this exciting and impactful field.

References

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024). National Institutes of Health.
  • Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals.
  • Hindered Phenol Antioxidant HPAO. Tintoll.
  • The Keap1–Nrf2 Pathway. (2020, December 17). Encyclopedia.pub.
  • Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE. ResearchGate.
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2014, September 20). National Institutes of Health.
  • CN106588663A - Hindered phenol antioxidant and preparation method thereof. Google Patents.
  • The Effect Of Antioxidants On Peroxide Value In Edible Oil. (2022, January 26). ResearchGate.
  • Effect of Addition of Antioxidants on the Oxidative Stability of Refined Bleached and Deodorized Palm Olein. Thai Journal of Agricultural Science.
  • Antioxidant activity of BHA, BHT and TBHQ examined with Miller's test. Grasas y Aceites.
  • Transformation of Hindered Phenolic Antioxidants. (2019, June 9). Stabilization Technologies.
  • Structures of IN1010 and IN1076. ResearchGate.
  • Schematic diagram of the Nrf2-Keap1-ARE signaling pathway. ResearchGate.
  • Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. (2024, April 3). National Institutes of Health.
  • The molecular mechanism of phenolic acids exerting antioxidant activity via the Nrf2 pathway. ResearchGate.

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A Technical Guide to the Solubility of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) for Laboratory Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), hereafter referred to by its CAS Number 184355-68-8, is a complex phenolic compound with significant utility as an antioxidant and preservative.[1] Its molecular structure, comprised of multiple aromatic rings, hydroxyl functional groups, and methyl substituents, gives it a unique profile of physicochemical properties.[1][2] For researchers, scientists, and professionals in drug development, a comprehensive understanding of this molecule's solubility is paramount. Solubility dictates the choice of solvents for chemical synthesis, dictates formulation strategies for therapeutic and commercial applications, and is a critical parameter in developing analytical methods for quantification and quality control.

This guide provides an in-depth analysis of the solubility of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) in common laboratory solvents. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present available and predicted solubility data, and provide a robust experimental protocol for its empirical determination.

Molecular Structure and Solubility Prediction

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[3][4] An analysis of the molecular structure of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) allows for a strong predictive understanding of its behavior.

Key Structural Features:

  • Molecular Formula: C₂₅H₂₈O₃[2][5][6]

  • Molecular Weight: Approximately 376.49 g/mol [5]

  • Hydrophobic Character: The molecule possesses a large, sterically hindered hydrocarbon backbone consisting of three benzene rings and numerous methyl groups. This extensive nonpolar surface area is the dominant feature, suggesting a high affinity for nonpolar (lipophilic) solvents. The calculated octanol-water partition coefficient (LogP) of 5.83 further confirms its highly lipophilic nature.[5]

  • Hydrophilic Character: The presence of three phenolic hydroxyl (-OH) groups introduces polar, hydrophilic character.[2][5] These groups can act as both hydrogen bond donors and acceptors, enabling interaction with polar solvents.

  • Acidity: Phenolic hydroxyl groups are weakly acidic. This characteristic suggests that the molecule's solubility in aqueous media can be significantly increased under basic conditions (high pH) due to the formation of a more polar, water-soluble phenolate salt.[7]

Predicted Solubility Behavior: Based on this structural analysis, we can predict that the compound will exhibit poor solubility in highly polar protic solvents like water but will be readily soluble in many organic solvents. Its solubility is expected to be highest in solvents that can effectively solvate both its large nonpolar framework and its polar hydroxyl groups.

dot

Caption: Logical relationship between molecular features and solubility.

Solubility Data

The following table summarizes the known and predicted solubility of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). This data is compiled from available literature and physicochemical predictions.

Solvent ClassSolvent NamePolarity IndexHydrogen BondingSolubilityRationale / Reference
Polar Protic Water10.2Donor & AcceptorVery Low / InsolubleThe large hydrophobic structure dominates, leading to poor solvation.[1]
Ethanol4.3Donor & AcceptorSolubleBalances polar H-bonding with the -OH groups and nonpolar interactions with the hydrocarbon backbone.[1]
Methanol5.1Donor & AcceptorExpected to be SolubleSimilar to ethanol, should effectively solvate the molecule.
Polar Aprotic Acetone5.1AcceptorExpected to be SolubleCapable of accepting hydrogen bonds and has sufficient nonpolar character.
DMSO7.2AcceptorExpected to be SolubleA very strong polar aprotic solvent, often capable of dissolving compounds with mixed polarity.
THF4.0AcceptorExpected to be SolubleModerate polarity and cyclic ether structure can solvate the large molecule.
Nonpolar Chloroform4.1Weak DonorSolubleEffective at solvating large, moderately polar molecules.[1]
Benzene2.7NoneSolubleAromatic π-π stacking interactions between the solvent and the solute's benzene rings enhance solubility.[1]
Toluene2.4NoneExpected to be SolubleSimilar to benzene, provides favorable aromatic interactions.
Hexane0.1NoneSparingly Soluble to InsolubleLacks any polar character to interact with the hydroxyl groups, may be insufficient to fully solvate the molecule despite its nonpolar nature.
Aqueous Basic 5% Sodium HydroxideHighDonor & AcceptorSoluble (with reaction)Deprotonation of the acidic phenolic groups forms a highly polar phenolate salt, which is readily soluble in the aqueous medium.[7]

Experimental Protocol: Gravimetric Determination of Solubility

This section provides a standardized, self-validating protocol for the quantitative determination of solubility using the shake-flask method, a reliable and widely accepted technique.[3]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. This creates a saturated solution. A known volume of the supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining dissolved solid is measured.

Materials and Equipment
  • 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) (solid, >98% purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Calibrated positive displacement micropipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Pre-weighed glass vials for evaporation

  • Analytical balance (readable to 0.01 mg)

  • Vacuum oven or nitrogen stream evaporator

Step-by-Step Procedure
  • Preparation: Add an excess of the solid compound to a glass flask. The key is to ensure a significant amount of undissolved solid remains at the end of the experiment, confirming saturation. For example, add ~50 mg of solid to 5 mL of the solvent.

  • Equilibration: Cap the flask tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm).

  • Achieving Equilibrium (Trustworthiness Check): Allow the mixture to shake for at least 24 hours. This extended time is crucial to ensure that the dissolution process has reached a true thermodynamic equilibrium, a cornerstone of a self-validating protocol.

  • Phase Separation: After 24 hours, stop the shaker and allow the flasks to sit undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a micropipette. Immediately pass the liquid through a syringe filter into a pre-weighed evaporation vial. Filtering is a critical step to remove any microscopic solid particles, preventing overestimation of solubility.

  • Solvent Evaporation: Remove the solvent from the vial. This can be done by gentle heating in a vacuum oven or by using a stream of dry nitrogen. Avoid excessive heat to prevent degradation of the compound.

  • Mass Determination: Once the solvent is completely removed and the vial has returned to room temperature, weigh the vial containing the dried solute on the analytical balance.

Calculation

The solubility is calculated using the following formula:

Solubility (mg/mL) = (Mass final - Mass initial) / Volume of supernatant

Where:

  • Mass final is the mass of the vial with the dried solute (mg).

  • Mass initial is the pre-weighed mass of the empty vial (mg).

  • Volume of supernatant is the volume of the filtered liquid collected (mL).

Experimental Workflow Visualization

The following diagram illustrates the step-by-step process for the experimental determination of solubility.

dot

Caption: Workflow for gravimetric solubility determination.

Practical Implications for Researchers

  • Formulation Development: The poor aqueous solubility necessitates strategies such as co-solvents, surfactants, or encapsulation for aqueous-based formulations. Its high solubility in organic solvents like ethanol makes it suitable for creating concentrated stock solutions.

  • Analytical Chemistry: For HPLC analysis, a solvent in which the compound is highly soluble, such as ethanol or a mixture of acetonitrile and water, should be chosen for the mobile phase and sample diluent to ensure sharp peaks and prevent precipitation on the column. For NMR spectroscopy, deuterated chloroform (CDCl₃) or DMSO-d₆ would be appropriate choices.

  • Organic Synthesis: When used as a reactant, solvents like toluene or THF would be suitable. For purification by recrystallization, an ideal solvent system would be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

Safety Considerations

As a phenolic compound, 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) requires careful handling. It may cause skin and serious eye irritation.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[8][9]

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  • 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol) - Introduction. ChemBK.
  • SAFETY DATA SHEET - 2,4,6-Trimethylphenol. Fisher Scientific.
  • 4,4′-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). Unknown Source.
  • 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol) | C25H28O3. PubChem.
  • 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). ChemScene.
  • 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). CymitQuimica.
  • SAFETY DATA SHEET - 2,2'-methylenebis(4- methyl-6-tert.- butylphenol). Sigma-Aldrich.
  • Chemical Safety Data Sheet MSDS / SDS - 4,4'-Bi[2,3,6-trimethylphenol]. ChemicalBook.
  • SAFETY DATA SHEET - 4,4'-Methylenebis(phenyl isocyan
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Methodological & Application

Application Notes and Protocols for the Use of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel High-Performance Antioxidant for Polymer Longevity

In the realm of polymer science, the battle against degradation is perpetual. The relentless onslaught of heat, oxygen, and mechanical stress can compromise the integrity of polymeric materials, leading to diminished performance and a shortened lifespan. At the vanguard of polymer protection are antioxidants, with sterically hindered phenols representing a cornerstone of stabilization technology. This guide introduces a potent tool in this arena: 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) (CAS No: 184355-68-8).[1][2]

This multifunctional phenolic antioxidant is characterized by a unique molecular architecture that combines multiple sterically hindered hydroxyl groups, making it a highly effective radical scavenger.[3] Its higher molecular weight suggests lower volatility and improved persistence in the polymer matrix during high-temperature processing and long-term service.[4] These attributes position it as a promising candidate for the stabilization of a wide range of polymers, particularly polyolefins such as polypropylene (PP) and polyethylene (PE), which are notoriously susceptible to thermo-oxidative degradation.[5][6][7]

This document serves as a comprehensive technical guide for researchers and scientists, providing a deep dive into the mechanistic underpinnings of its antioxidant activity and detailed protocols for its application and evaluation in polymer systems.

Physicochemical Properties

PropertyValueSource
CAS Number 184355-68-8[1][2]
Molecular Formula C25H28O3[1][2]
Molecular Weight 376.49 g/mol [1]
Appearance White to off-white crystalline powder (predicted)[3]
Melting Point Approximately 160-170 °C (predicted)[3]
Solubility Soluble in organic solvents such as ethanol, benzene, and chloroform; low solubility in water.[3]

Mechanism of Action: A Multi-pronged Defense Against Oxidation

The efficacy of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) as a polymer stabilizer lies in its ability to interrupt the auto-oxidation cycle. This process, a free-radical chain reaction, is the primary driver of polymer degradation. The antioxidant molecule acts as a "radical scavenger," neutralizing the highly reactive free radicals that propagate the degradation cascade.[1][5]

The key to its function is the presence of sterically hindered phenolic hydroxyl (-OH) groups. The bulky trimethylphenyl groups adjacent to the hydroxyl groups enhance the stability of the resulting phenoxy radical after it donates a hydrogen atom to a polymer peroxy radical (ROO•) or an alkoxy radical (RO•). This stability prevents the antioxidant radical itself from initiating new degradation chains.[4][6]

The primary antioxidant mechanism can be summarized as follows:

  • Initiation: Polymer chains (P-H) react with initiators (e.g., heat, UV light, mechanical stress) to form polymer alkyl radicals (P•).

  • Propagation: The polymer alkyl radical (P•) rapidly reacts with oxygen to form a polymer peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and another polymer alkyl radical, thus propagating the chain reaction.

  • Termination (Antioxidant Intervention): The phenolic antioxidant (ArOH) donates a hydrogen atom to the polymer peroxy radical, neutralizing it and forming a stable antioxidant radical (ArO•).

cluster_propagation Polymer Degradation Cycle cluster_intervention Antioxidant Intervention P• Polymer Alkyl Radical ROO• Polymer Peroxy Radical P•->ROO• + O₂ ROOH Hydroperoxide ROO•->ROOH + P-H ArO• Stable Antioxidant Radical ROO•->ArO• + ArOH RO• + •OH RO• + •OH ROOH->RO• + •OH Heat, Metal Ions ArOH 4,4'-((2-Hydroxyphenyl)methylene) bis(2,3,6-trimethylphenol) ROOH_stable Stable Alcohol ArOH->ROOH_stable Donates H•

Caption: Antioxidant mechanism of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).

Synergistic Stabilization: A Force Multiplier Approach

For comprehensive protection, especially during high-temperature processing, a synergistic combination of antioxidants is often employed. 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) as a primary antioxidant can be effectively paired with secondary antioxidants, such as phosphites or thioesters.[8][9]

  • Phosphites: These compounds are excellent hydroperoxide decomposers. They convert hydroperoxides (ROOH), which can break down into more reactive radicals, into stable, non-radical products (alcohols). This preserves the primary phenolic antioxidant for long-term thermal stability.[8][9]

  • Thioesters: These also function by decomposing hydroperoxides and are particularly effective for long-term heat aging applications.[6]

A typical synergistic ratio of phenolic antioxidant to phosphite can range from 1:1 to 1:4, depending on the polymer and processing conditions.[6]

Application Protocols

The following protocols provide a framework for evaluating the efficacy of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) in polymer stabilization. These are generalized procedures and may require optimization for specific polymer grades and applications.

Protocol 1: Sample Preparation by Melt Compounding

This protocol describes the incorporation of the antioxidant into a polymer matrix using a laboratory-scale twin-screw extruder.

Materials and Equipment:

  • Polymer resin (e.g., polypropylene or polyethylene powder/pellets)

  • 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

  • Optional: Secondary antioxidant (e.g., a phosphite stabilizer)

  • Twin-screw extruder with a suitable temperature profile

  • Strand pelletizer

  • Drying oven

Procedure:

  • Pre-blending: Dry-blend the polymer resin with the desired concentration of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). Typical loading levels range from 0.05% to 0.5% by weight. For synergistic systems, add the secondary antioxidant at the desired ratio.

  • Extrusion: Feed the pre-blended mixture into the twin-screw extruder. The temperature profile should be set according to the polymer's processing recommendations.

  • Pelletizing: The extruded polymer strand is cooled in a water bath and then pelletized.

  • Drying: Dry the pellets thoroughly in an oven to remove any residual moisture before further processing or testing.

  • Control Sample: Prepare a control sample of the polymer without any added antioxidant under the same processing conditions.

start Start pre_blending Pre-blending: Polymer + Antioxidant start->pre_blending extrusion Melt Compounding (Twin-Screw Extruder) pre_blending->extrusion pelletizing Strand Pelletizing extrusion->pelletizing drying Drying of Pellets pelletizing->drying end Stabilized Polymer Pellets drying->end

Sources

Application Notes and Protocols for Testing Antioxidant Efficacy of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multi-faceted Approach to Antioxidant Efficacy

For researchers, scientists, and drug development professionals, the accurate assessment of the antioxidant capacity of phenolic compounds is a cornerstone of innovation. These compounds, ubiquitous in nature, offer a rich source of potential therapeutics and nutraceuticals to combat oxidative stress, a key player in a multitude of pathological conditions. However, the very diversity of phenolic structures and their mechanisms of action necessitates a nuanced and multi-assay approach to truly capture their antioxidant potential. A single method provides only a narrow view; a well-chosen portfolio of assays delivers a comprehensive and reliable profile.

This guide provides a detailed exposition of four widely-accepted in vitro assays: DPPH, ABTS, FRAP, and ORAC. More than a mere recitation of steps, this document delves into the chemical principles underpinning each method, the rationale for their selection, and the practical insights needed to generate robust and reproducible data. We will explore the distinct yet complementary nature of assays based on Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms, providing a framework for a holistic evaluation of your compounds of interest.

Part 1: The Strategic Selection of Antioxidant Assays

The antioxidant activity of a phenolic compound is not a monolithic property. It is a composite of its ability to scavenge different types of free radicals and its capacity to reduce oxidants. Therefore, relying on a single assay can be misleading. A strategic combination of assays provides a more complete picture of a compound's antioxidant profile.

Understanding the Core Mechanisms: HAT vs. SET

Antioxidant assays are broadly categorized based on their underlying chemical reactions:

  • Hydrogen Atom Transfer (HAT)-based assays: These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The ORAC assay is a classic example of a HAT-based method.

  • Single Electron Transfer (SET)-based assays: In these assays, the antioxidant's ability to reduce an oxidant is measured. The antioxidant transfers an electron to the oxidant, which changes color upon being reduced. DPPH, ABTS, and FRAP are predominantly SET-based assays.[1][2]

Phenolic compounds can exhibit activity through one or both of these mechanisms. Therefore, employing at least one HAT and one SET-based assay is a prudent strategy for a comprehensive assessment.

A Comparative Overview of Key Assays

A judicious selection of assays is paramount for a thorough investigation. The following table summarizes the key characteristics of the four assays detailed in this guide, providing a rationale for their inclusion in a comprehensive antioxidant screening panel.

AssayPrimary MechanismMeasuresAdvantagesLimitations
DPPH SETFree radical scavengingSimple, rapid, and inexpensive.[3]Not physiologically relevant; reaction can be slow with some antioxidants.[4][5]
ABTS SET (with some HAT contribution)Free radical scavengingApplicable to both hydrophilic and lipophilic compounds; stable radical.[4]Reaction kinetics can be complex and biphasic with certain compounds.[4]
FRAP SETFerric ion reducing powerRapid and reproducible.[6]Does not measure radical scavenging ability; conducted at a non-physiological acidic pH.[6]
ORAC HATPeroxyl radical scavengingUses a biologically relevant radical source.[7]More complex and requires a fluorescence plate reader. Withdrawn by the USDA in 2012 due to a lack of proven physiological relevance in vivo.[8]

Part 2: Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the DPPH, ABTS, FRAP, and ORAC assays. Adherence to these protocols is crucial for obtaining accurate and reproducible results.

Sample Preparation: The Critical First Step

The proper preparation of phenolic compound samples is a critical prerequisite for accurate antioxidant activity assessment. The choice of solvent and extraction method can significantly influence the results.

  • For pure compounds: Dissolve the compound in a suitable solvent in which it is fully soluble. Methanol or ethanol are commonly used for many phenolic compounds.[4] For water-soluble compounds, distilled water or a buffer solution can be used.

  • For plant extracts: The extraction of phenolic compounds from plant material is a complex process. The choice of solvent (e.g., methanol, ethanol, acetone, or mixtures with water) and extraction technique (e.g., sonication, maceration, microwave-assisted extraction) should be optimized for the specific plant material and target phenolic compounds.[2][9] It is often necessary to remove interfering substances, such as chlorophyll, which can absorb at similar wavelengths to the assay reagents.[6]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant.[5] The donation of a hydrogen atom or electron by the antioxidant to DPPH leads to the formation of the reduced, pale-yellow form, DPPH-H.[2][10] The decrease in absorbance at approximately 517 nm is proportional to the antioxidant activity.[5][10]

Workflow for the DPPH Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH Solution in Methanol mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_sample Prepare Sample and Standard Solutions prep_sample->mix incubate Incubate 30 min in the Dark at RT mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C.

    • Standard Solution (Trolox or Gallic Acid): Prepare a stock solution of a known antioxidant standard, such as Trolox or gallic acid, in methanol. From the stock solution, prepare a series of dilutions to generate a standard curve (e.g., 0-100 µg/mL).

    • Sample Solutions: Prepare various concentrations of your test compound or extract in methanol.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the sample, standard, or methanol (as a blank) to the respective wells.

    • For colored samples, prepare a sample blank containing 100 µL of the sample and 100 µL of methanol (without DPPH) to subtract the background absorbance.[4]

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance at 517 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (DPPH solution with methanol).

      • A_sample is the absorbance of the sample with DPPH solution (corrected for sample blank if necessary).

    • Plot the % inhibition against the concentration of the standards to generate a standard curve.

    • Determine the IC50 value , which is the concentration of the sample required to scavenge 50% of the DPPH radicals. This can be calculated from the linear regression equation of the standard curve.[11][12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[4] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[4] The resulting blue-green radical has a characteristic absorbance at 734 nm.[4] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is proportional to the antioxidant's activity.[4]

Workflow for the ABTS Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Measurement & Analysis prep_abts Generate ABTS•+ Radical Cation (12-16h incubation) prep_working Dilute ABTS•+ to Working Solution (Abs ~0.7 at 734 nm) prep_abts->prep_working mix Mix Sample/Standard with ABTS•+ Solution prep_working->mix prep_sample Prepare Sample and Standard Solutions prep_sample->mix incubate Incubate 6-30 min in the Dark at RT mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC Value measure->calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4][13]

    • ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical cation solution with methanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

    • Standard and Sample Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the sample, standard, or solvent (as a blank) to the respective wells.[4]

    • Incubate the plate at room temperature in the dark for a specified time (typically 6-30 minutes, which may need optimization).[4]

    • Measure the absorbance at 734 nm.[4]

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox standards. The TEAC value of the sample is then calculated from this curve.[4]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorbance maximum at 593 nm.[6][14] The reaction is conducted in an acidic environment (pH 3.6).[14] The increase in absorbance is proportional to the antioxidant's reducing power.[14]

Workflow for the FRAP Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Measurement & Analysis prep_frap Prepare Fresh FRAP Reagent mix Mix Sample/Standard with FRAP Reagent prep_frap->mix prep_sample Prepare Sample and Fe(II) Standard Solutions prep_sample->mix incubate Incubate at 37°C for 4-30 min mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Ferric Reducing Antioxidant Power measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tripyridyl-s-triazine) in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Standard Solution (FeSO₄·7H₂O): Prepare a stock solution of ferrous sulfate heptahydrate and create a series of dilutions (e.g., 100-1000 µM) to generate a standard curve.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the sample, standard, or solvent (as a blank) to the respective wells.

    • Incubate the plate at 37°C for a specified time (typically 4-30 minutes).[6]

    • Measure the absorbance at 593 nm.[6]

  • Data Analysis:

    • Plot the absorbance of the standards against their concentration to create a standard curve.

    • The FRAP value of the sample is determined from the standard curve and is typically expressed as µmol of Fe(II) equivalents per gram or milliliter of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[7][8] The antioxidant's presence preserves the fluorescence signal over time. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

Workflow for the ORAC Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Measurement & Analysis prep_reagents Prepare Fluorescein, AAPH, and Trolox Standard Solutions mix Mix Sample/Standard with Fluorescein prep_reagents->mix prep_sample Prepare Sample Solutions prep_sample->mix incubate Incubate at 37°C mix->incubate initiate Add AAPH to Initiate Reaction incubate->initiate measure Measure Fluorescence Kinetically initiate->measure calculate Calculate Area Under the Curve (AUC) and ORAC Value measure->calculate

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer solution.

    • Fluorescein Solution: Prepare a stock solution of fluorescein in the phosphate buffer and then dilute to a working concentration.

    • AAPH Solution (75 mM): Prepare fresh by dissolving AAPH in the phosphate buffer.[10]

    • Standard Solution (Trolox): Prepare a stock solution of Trolox in the phosphate buffer and create a series of dilutions for the standard curve.

  • Assay Procedure (96-well black microplate format):

    • Add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample, standard, or buffer (as a blank) to the respective wells.

    • Incubate the plate at 37°C for at least 10 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin measuring the fluorescence kinetically every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.

    • Plot the Net AUC of the standards against their concentration to create a standard curve.

    • The ORAC value of the sample is determined from the standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or milliliter of the sample.

Part 3: Data Interpretation and Best Practices

Calculation and Expression of Results
  • IC50 (Inhibitory Concentration 50%): This value represents the concentration of an antioxidant required to inhibit a specific reaction (e.g., DPPH radical scavenging) by 50%. A lower IC50 value indicates a higher antioxidant activity. It is typically determined by linear regression analysis of a dose-response curve.[11]

  • TEAC (Trolox Equivalent Antioxidant Capacity): This value expresses the antioxidant capacity of a sample in terms of an equivalent concentration of Trolox, a water-soluble vitamin E analog. It is determined from a Trolox standard curve and provides a standardized way to compare the antioxidant activity of different compounds.

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Inconsistent results between assays Different reaction mechanisms (HAT vs. SET); varying reactivity of the compound with different radicals/oxidants.This is expected. Use a panel of assays to obtain a comprehensive profile.[4]
Low or no activity in DPPH assay Poor sample solubility; slow reaction kinetics.Try a different solvent; extend the incubation time and take multiple readings.[4]
Interference from colored samples Sample absorbs light at the assay wavelength.Run a sample blank (sample + solvent, no reagent) and subtract its absorbance from the sample reading.[4]
Unstable ABTS•+ absorbance Improper preparation or storage of the radical solution.Ensure the ABTS and potassium persulfate solutions are mixed and incubated correctly in the dark. Prepare the working solution fresh before each assay.

Conclusion: Towards a Comprehensive Understanding of Antioxidant Efficacy

The evaluation of the antioxidant efficacy of phenolic compounds is a critical step in the discovery and development of new therapeutic agents and functional ingredients. A thorough and reliable assessment cannot be achieved through a single assay. By employing a carefully selected panel of assays that probe different antioxidant mechanisms, such as DPPH, ABTS, FRAP, and ORAC, researchers can build a comprehensive and scientifically sound profile of their compounds of interest. The detailed protocols and insights provided in this guide are intended to empower scientists to conduct these assays with confidence and to interpret the results with a nuanced understanding of the underlying chemical principles. This multi-faceted approach is essential for advancing our knowledge of phenolic antioxidants and harnessing their potential for human health.

References

  • Apak, R., et al. (2016). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules.
  • Robards, K., et al. (2000). Sample preparation in the determination of phenolic compounds in fruits. Analyst, 125, 989–1009.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting DPPH and ABTS Assays. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Radical Scavenging Mechanisms of Phenolic Antioxidants, Featuring 4-Methoxy-2,3,5,6-tetramethylphenol. BenchChem.
  • Schlesier, K., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition.
  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules.
  • Gunathilake, K. D. P. P., et al. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Journal of Visualized Experiments.
  • Özgen, S., et al. (2015). Comparison of antioxidant capacity assays with chemometric methods. RSC Publishing.
  • Schaich, K. M. (2025). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays.
  • BenchChem. (2025). Application Notes and Protocols for Antioxidant Activity Assays of Phenolic Compounds. BenchChem.
  • ResearchGate. (2016). How do we calculate the IC 50 value in antioxidant assays? I can get equation of Y= mx intead of y= mx+C on scatter graph what to do ? please tell me. ResearchGate.
  • Sigma-Aldrich. (n.d.). Phenolic Compounds Assay Kit (MAK365) - Technical Bulletin. Sigma-Aldrich.
  • Imran Nur. (2021). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. YouTube.
  • BioInfo Tips. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube.
  • ResearchGate. (n.d.). Comparison of antioxidant activity of phenolic acid derivatives using the DPPH, ABTS, and ORAC assays. ResearchGate.
  • Dr. Mohammad Sabir. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube.
  • Wulansari, E. D., et al. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv.
  • ResearchGate. (2024). (PDF) Antioxidant Assays: Principles, Methods and Analyses.
  • Sharopov, F., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central.
  • Wikipedia. (n.d.). Oxygen radical absorbance capacity. Wikipedia.
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
  • Boly, R., et al. (2022). Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central.
  • Rumpf, J., et al. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. pub H-BRS.
  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70–76.
  • Ou, B., et al. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619–4626.
  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.
  • Miller, N. J., et al. (1993).
  • Benzie, I. F. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76.
  • Prior, R. L., et al. (2003). Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples. Journal of Agricultural and Food Chemistry, 51(11), 3273–3279.
  • Floegel, A., et al. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 24(7), 1043–1048.
  • Thaipong, K., et al. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis, 19(6-7), 669–675.
  • Dudonné, S., et al. (2009). Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. Journal of Agricultural and Food Chemistry, 57(5), 1768–1774.
  • Pérez-Jiménez, J., et al. (2008). International survey on the use of antioxidant capacity assays. Journal of Agricultural and Food Chemistry, 56(21), 9915–9919.
  • Scribd. (n.d.). ORAC Assay Protocol. Scribd.
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Sources

A Robust, Validated Reverse-Phase HPLC Method for the Analysis of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note details the development and validation of a precise, accurate, and robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). This compound, a complex bisphenol derivative, finds applications in various industrial and research areas, necessitating a reliable analytical method for quality control and research purposes. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent separation and peak symmetry. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[1][2][3]

Introduction and Rationale for Method Development

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a high molecular weight phenolic compound. Due to its structure, it is of interest as a potential antioxidant, a monomer for specialty polymers, or may be present as a process-related impurity in pharmaceutical or chemical manufacturing. Accurate quantification is crucial for ensuring product quality, stability, and safety.

The physicochemical properties of the analyte are central to designing an effective separation strategy.

Table 1: Physicochemical Properties of the Analyte

Property Value Source
Molecular Formula C₂₅H₂₈O₃ [4][5][6]
Molecular Weight 376.5 g/mol [4][7][8]
XLogP3 / LogP 6.4 / 5.83 [6][7][8]
Hydrogen Bond Donors 3 [6][7]
Hydrogen Bond Acceptors 3 [6][7]

| CAS Number | 184355-68-8 |[4][5] |

The high LogP value indicates that the molecule is highly non-polar (hydrophobic).[6][7][8] This characteristic is the primary driver for selecting Reverse-Phase Chromatography (RPC) as the analytical technique.[9] In RPC, a non-polar stationary phase is paired with a polar mobile phase. The separation is governed by hydrophobic interactions; more non-polar compounds, like our analyte, will be retained longer on the column.[9]

HPLC Method Development: A Step-by-Step Rationale

The goal is to achieve a symmetric peak shape, adequate retention, and efficient separation from any potential impurities. The following workflow outlines the logical progression of method development.

MethodDevelopmentWorkflow Analyte Analyte Characterization (LogP > 6, Non-polar) Principle Select Chromatographic Principle (Reverse-Phase HPLC) Analyte->Principle Justifies choice Column Column Selection (C18 Stationary Phase) Principle->Column Standard for non-polar analytes MobilePhase Mobile Phase Scouting (Acetonitrile vs. Methanol) (Acid Modifier) Column->MobilePhase Next logical step Detection Determine Detection Wavelength (λmax) (UV Scan) MobilePhase->Detection Optimization Optimize Method Parameters (Isocratic vs. Gradient, Flow Rate) Detection->Optimization FinalMethod Final Validated Method Optimization->FinalMethod

Caption: Logical workflow for HPLC method development.

Column Selection

A C18 (octadecylsilane) column is the quintessential choice for separating non-polar compounds and is recommended as the starting point for new method development.[10] Its long alkyl chains provide strong hydrophobic interactions with the analyte, ensuring sufficient retention. A standard dimension of 150 mm x 4.6 mm with a 5 µm particle size offers a good balance between resolution and backpressure.

Mobile Phase Selection

The mobile phase consists of a polar aqueous component and a less polar organic modifier.

  • Organic Modifier : Acetonitrile (ACN) is generally preferred over methanol for bisphenol-type compounds as it often provides better peak shape and lower UV cutoff.

  • Aqueous Component : HPLC-grade water is used.

  • pH Modifier : The three phenolic hydroxyl groups on the analyte can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase suppresses the ionization of these silanols and the phenolic groups, resulting in sharper, more symmetrical peaks.

An initial scouting run with a gradient elution (e.g., 50% to 100% ACN over 20 minutes) is recommended to determine the approximate organic solvent concentration needed to elute the compound.[11] Based on the high hydrophobicity of this analyte, a high percentage of organic solvent is anticipated. For simplicity and robustness, an isocratic method is developed.

Detection Wavelength

The presence of multiple phenol rings suggests strong UV absorbance. A UV-Vis spectrophotometer or a photodiode array (PDA) detector can be used to scan a standard solution of the analyte to determine the wavelength of maximum absorbance (λmax). For structurally similar bisphenols, detection is often effective around 275 nm.[12]

Experimental Protocol

Instrumentation and Reagents
  • HPLC System : An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

  • Column : C18 column (150 mm x 4.6 mm, 5 µm particle size).

  • Reagents :

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Formic Acid (ACS Grade)

    • 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) reference standard (>98% purity).

Preparation of Solutions
  • Mobile Phase : Prepare a mixture of Acetonitrile and Water (85:15 v/v) containing 0.1% Formic Acid. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent : Use the mobile phase as the diluent to avoid peak distortion.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions : Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL for the linearity study).

Final Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15 v/v) with 0.1% Formic Acid
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm

| Run Time | 10 minutes |

System Suitability Test (SST)

Before commencing any analysis, the system's performance must be verified. Inject a working standard (e.g., 50 µg/mL) six consecutive times. The results must meet the following criteria.

Table 3: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 1.5 Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000 Indicates column efficiency.
% RSD of Peak Area ≤ 2.0% Demonstrates injection precision.

| % RSD of Retention Time | ≤ 1.0% | Demonstrates pump stability. |

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation proves that the analytical procedure is suitable for its intended purpose.[3][13]

ValidationWorkflow cluster_0 Core Validation Parameters cluster_1 Limit & Robustness Specificity Specificity (Analyte vs. Placebo/Impurities) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOQ LOD & LOQ Precision->LOQ Establishes foundation for Robustness Robustness Validated Method is Validated Robustness->Validated

Caption: Workflow for method validation based on ICH guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[14] This is demonstrated by injecting the diluent (blank) and a placebo (if applicable) to show no interfering peaks at the retention time of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Protocol : Prepare at least five concentrations across a range (e.g., 1-100 µg/mL). Inject each concentration in triplicate.

  • Analysis : Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria : The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[3][14] It is determined by recovery studies.

  • Protocol : Analyze, in triplicate, samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of a target concentration). This requires a minimum of nine determinations.[3]

  • Analysis : Calculate the percentage recovery for each sample.

  • Acceptance Criteria : The mean recovery should be within 98.0% to 102.0% with a %RSD of ≤ 2.0% at each level.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.[3]

  • Repeatability (Intra-day precision) :

    • Protocol : Analyze six separate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria : %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision) :

    • Protocol : Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria : The cumulative %RSD for both sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]

  • Protocol : These can be estimated based on the standard deviation of the response and the slope of the calibration curve:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

  • Protocol : Introduce small changes to the method and observe the effect on system suitability parameters.

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ACN ± 2%)

  • Acceptance Criteria : The system suitability parameters should remain within the established limits for all tested variations.

Conclusion

The reverse-phase HPLC method described in this application note is simple, precise, accurate, and robust for the quantitative determination of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). The comprehensive validation according to ICH Q2(R1) guidelines confirms its reliability and suitability for routine quality control analysis, stability studies, and other research applications where accurate quantification of this compound is required.

References

  • Pharmaguideline. (2024).
  • Pradhan, R., Krishna, K. V., Wadhwa, G., Taliyan, R., Khadgawat, R., Kachhawa, G., Singhvi, G., & Dubey, S. K. (2021). QbD-driven development and validation of HPLC method for determination of Bisphenol A and Bis-sulphone in environmental samples. Taylor & Francis Online. [Link]
  • ResearchGate. (2021). QbD-driven development and validation of HPLC method for determination of Bisphenol A and Bis-sulphone in environmental samples | Request PDF. [Link]
  • Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
  • Chrom Tech, Inc. (2025).
  • Mercogliano, R., De Felice, A., Marrone, R., & Murru, N. (2022). Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk. National Institutes of Health (NIH). [Link]
  • Wojnowski, W., Caban, M., Stepnowski, P., & Kumirska, J. (2019). Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract. National Institutes of Health (NIH). [Link]
  • MicroSolv Technology Corporation. (n.d.). Bisphenol A, S, & F Analyzed with HPLC - AppNote. [Link]
  • Pesek, J. J., & Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Pesek, J. J., & Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America. [Link]
  • Gaspar, B., et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]
  • AMS Bio. (2025).
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • PubChem. (n.d.). 4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol. [Link]
  • PubChem. (n.d.). 4,4'-Methylenebis-[2,6-bis(hydroxymethylphenyl)phenol]. [Link]
  • PubChem. (n.d.). 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). [Link]
  • Oakwood Chemical. (n.d.). 4, 4'-(2-Hydroxybenzylidene)bis(2, 3, 6-trimethylphenol), min 98% (HPLC), 25 grams. [Link]

Sources

Application Notes and Protocols for the Recrystallization Purification of Crude Bisphenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of crude bisphenols, with a primary focus on Bisphenol A (BPA), using the recrystallization technique. Recrystallization is a pivotal method for purifying nonvolatile organic solids, predicated on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures.[1][2] This guide delves into the core principles of recrystallization, offers a systematic approach to solvent selection, and presents detailed, step-by-step protocols for laboratory-scale purification. Furthermore, it addresses methods for the analytical validation of purity and provides insights into troubleshooting common issues. The methodologies outlined herein are designed to be robust and reproducible, equipping researchers with the knowledge to achieve high-purity bisphenols essential for downstream applications in research and development.

Introduction: The Imperative for High-Purity Bisphenols

Bisphenols, particularly Bisphenol A (BPA), are foundational monomers in the synthesis of a wide array of polymers, including polycarbonates and epoxy resins.[3] The industrial production of BPA via the condensation of phenol and acetone is highly efficient; however, it invariably yields a crude product containing various impurities.[3] These impurities often include isomeric variants, such as the ortho-para (o,p') isomer, unreacted starting materials, and other by-products.[3][4] For applications in materials science and drug development, the presence of such impurities can significantly compromise the physicochemical properties and safety profile of the final product. Consequently, a robust purification strategy is paramount.

Recrystallization stands as the most critical and widely employed technique for the purification of solid organic compounds like bisphenols.[1][5] The process leverages the principle that most solids are more soluble in a hot solvent than in a cold one.[2] By dissolving the crude bisphenol in a suitable hot solvent and allowing it to cool, the desired compound crystallizes out of the solution in a purer form, leaving the impurities behind in the mother liquor.[1][6] The formation of a crystal lattice is a highly selective process that tends to exclude molecules that do not fit into its structure, thus effecting purification.[5]

The Science of Recrystallization: A Mechanistic Overview

The efficacy of recrystallization hinges on the solubility characteristics of the target compound and its associated impurities. An ideal recrystallization solvent will exhibit the following properties:

  • High Solvency at Elevated Temperatures: The solvent should readily dissolve the bisphenol at or near its boiling point.[1]

  • Low Solvency at Ambient or Reduced Temperatures: The bisphenol should have limited solubility in the solvent at room temperature or below, facilitating its precipitation upon cooling.[1]

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration).[5]

  • Chemical Inertness: The solvent must not react with the bisphenol.[1]

  • Volatility: A relatively low boiling point is desirable to allow for easy removal from the purified crystals.[1]

  • Safety and Cost-Effectiveness: The solvent should be non-flammable, inexpensive, and have a low toxicity profile.[1]

The process of purification via recrystallization can be visualized as a multi-step equilibrium process, as depicted in the workflow below.

Sources

Application Notes and Protocols for the In Vitro Evaluation of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bio-Potential of a Hindered Phenolic Compound

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), a complex bisphenolic compound, belongs to a class of molecules known for their potent antioxidant properties. With a chemical structure characterized by multiple hydroxyl groups and steric hindrance, this compound (CAS No. 184355-68-8) holds promise for investigation in various biological systems.[1][2][3] Its inherent antioxidant capabilities suggest a potential role in mitigating cellular damage induced by oxidative stress, a key factor in a multitude of pathological conditions. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to prepare and evaluate the biological activity of this compound in cell culture assays. We will delve into the rationale behind solvent selection, detailed protocols for assessing cytotoxicity, antioxidant efficacy, and the induction of apoptosis, and a potential signaling pathway this compound might modulate.

Compound Characteristics

PropertyValueSource
Synonyms 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol), 4,4'-[(2-hydroxyphenyl)methanediyl]bis(2,3,6-trimethylphenol)[1][2]
CAS Number 184355-68-8[2]
Molecular Formula C₂₅H₂₈O₃[2]
Molecular Weight 376.49 g/mol [2]
Appearance White to off-white solid[4]
Solubility Low solubility in water; soluble in ethanol, benzene, and chloroform.[4]
Purity >95% (recommended for cell-based assays)[5]

Preparing the Compound for Cell Culture: A Critical First Step

The hydrophobic nature of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) necessitates a careful solubilization strategy to ensure its bioavailability in aqueous cell culture media without inducing solvent-related cytotoxicity.

Rationale for Solvent Selection

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1] DMSO is a polar aprotic solvent that is miscible with a wide range of organic solvents and water, making it an excellent vehicle for dissolving hydrophobic compounds for use in cell culture.[1] It is crucial to maintain a final DMSO concentration in the cell culture medium at a non-toxic level, typically at or below 0.1%, to avoid confounding experimental results.

Protocol for Stock Solution Preparation
  • Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh out a desired amount of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) powder using an analytical balance.

  • Dissolution in DMSO: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid in dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contaminants.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Experimental Workflow for Biological Evaluation

The following diagram outlines a logical workflow for assessing the biological effects of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) in a cell culture system.

experimental_workflow cluster_prep Compound Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis & Interpretation prep Prepare Stock Solution (in DMSO) cytotoxicity Cytotoxicity Assay (MTT Assay) prep->cytotoxicity Treat cells with serial dilutions ros Antioxidant Assay (DCFDA Assay) prep->ros Treat cells with non-toxic concentrations apoptosis Apoptosis Assay (Annexin V-FITC/PI) prep->apoptosis Treat cells with varying concentrations data_analysis Determine IC50 Analyze ROS Levels Quantify Apoptosis cytotoxicity->data_analysis Measure cell viability ros->data_analysis Measure intracellular ROS apoptosis->data_analysis Flow cytometry analysis conclusion Elucidate Biological Activity data_analysis->conclusion

Caption: Experimental workflow for assessing the biological activity of the test compound.

Protocol 1: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7] This assay is a crucial first step to determine the concentration range of the compound that is non-toxic and suitable for subsequent mechanistic studies.

Materials
  • Cells of interest (e.g., a relevant cancer cell line or a normal cell line)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound stock solution in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and 0.1% DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Evaluating Antioxidant Activity with the DCFDA Assay

The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a widely used method to measure intracellular reactive oxygen species (ROS).[5][8] This assay will help determine if the compound can mitigate oxidative stress in cells.

Materials
  • Cells of interest

  • Complete cell culture medium

  • 96-well black, clear-bottom plates

  • 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) stock solution

  • DCFDA solution (e.g., 10 mM stock in DMSO)

  • An oxidizing agent to induce ROS (e.g., H₂O₂ or tert-butyl hydroperoxide)

  • Fluorescence microplate reader

Step-by-Step Methodology
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to attach overnight.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of the compound (determined from the MTT assay) for a specific pre-incubation period (e.g., 1-2 hours).

  • DCFDA Loading: Remove the medium and wash the cells with sterile PBS. Load the cells with 10-20 µM DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells with PBS to remove excess DCFDA. Add the oxidizing agent (e.g., 100 µM H₂O₂) to the wells, both with and without the pre-treated compound. Include a positive control (oxidizing agent alone) and a negative control (untreated cells).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[5]

  • Data Analysis: Compare the fluorescence levels in the compound-treated wells to the positive and negative controls to determine the compound's ability to reduce intracellular ROS.

Protocol 3: Detecting Apoptosis by Annexin V-FITC/PI Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect apoptosis.[9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Materials
  • Cells of interest

  • Complete cell culture medium

  • 6-well plates

  • 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Step-by-Step Methodology
  • Cell Treatment: Seed cells in 6-well plates and treat them with varying concentrations of the compound (including concentrations around the IC₅₀ value) for a defined period (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-FITC negative, PI negative), early apoptotic (Annexin V-FITC positive, PI negative), late apoptotic/necrotic (Annexin V-FITC positive, PI positive), and necrotic (Annexin V-FITC negative, PI positive).

Potential Mechanism of Action: Modulation of the Nrf2 Signaling Pathway

Phenolic antioxidants often exert their protective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response.[1][10][11][12][13]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 induces dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free releases ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination leads to nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocates to are Antioxidant Response Element (ARE) nrf2_nuc->are binds to antioxidant_genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription of

Sources

Comprehensive Analytical Strategies for the Characterization of Trimethylphenol Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trimethylphenol (TMP) derivatives are a class of substituted phenolic compounds with significant industrial and pharmaceutical relevance. They serve as crucial intermediates in the synthesis of antioxidants, polymers, and various pharmaceutical agents.[1] The isomeric nature of TMPs, where the methyl groups can be arranged in different positions on the phenol ring, presents a considerable analytical challenge. Their structural similarity often results in overlapping physicochemical properties, demanding highly selective and sensitive analytical techniques for accurate characterization, identification, and quantification.

This guide provides a comprehensive overview of the principal analytical techniques employed for the characterization of trimethylphenol derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, field-proven protocols but also the scientific rationale behind the methodological choices. We will delve into the nuances of chromatographic and spectroscopic methods, providing insights to enable robust and reliable analytical workflows.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Phenols

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it exceptionally well-suited for trimethylphenol derivatives.[2] The power of GC-MS lies in its dual-component nature: the gas chromatograph separates individual compounds from a mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios of the fragments.[3] This combination allows for both qualitative identification and quantitative analysis with high specificity and sensitivity.

A critical consideration for the GC-MS analysis of phenols is their inherent polarity due to the hydroxyl group. This polarity can lead to poor peak shape (tailing) and reduced volatility, which can be mitigated through a derivatization step.[1] Trimethylsilylation (TMS) is a common and effective derivatization technique where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl group.[1][4] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[5]

The choice of the GC column is also pivotal. A non-polar stationary phase, such as one based on 5% diphenyl / 95% dimethyl polysiloxane, is often effective for the separation of derivatized phenols.[6] The mass spectrometer, typically operating in electron ionization (EI) mode, generates reproducible fragmentation patterns that serve as a molecular fingerprint for each compound.[7] These fragmentation patterns, in conjunction with retention time data, allow for confident identification of trimethylphenol isomers and related impurities.

Visualizing the GC-MS Workflow```dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Trimethylsilylation (TMS) with BSTFA + 1% TMCS Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Full Scan or SIM) Ionization->Detection LibrarySearch Mass Spectral Library Search (NIST) Detection->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: Workflow for the HPLC analysis of trimethylphenol derivatives.

Protocol: HPLC Separation of Trimethylphenol Isomers

1. Sample and Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each trimethylphenol isomer reference standard and dissolve in 10 mL of methanol in separate volumetric flasks. [8]* Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solutions with the initial mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. [8]* Sample Preparation:

    • Solid Samples: Accurately weigh a known amount of the sample, dissolve it in a suitable volume of the initial mobile phase, and sonicate if necessary to ensure complete dissolution. [8] * Liquid Samples: Dilute the sample with the initial mobile phase to a concentration that falls within the linear range of the calibration curve. [8]* Filtration: Filter all prepared sample and standard solutions through a 0.45 µm syringe filter before injection. [8] 2. HPLC Instrumentation and Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a DAD or UV-Vis detector. [8]* Column: A Phenyl-Hexyl or PFP column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal isomer separation. [9]* Mobile Phase A: Water with 0.1% Formic Acid. [9]* Mobile Phase B: Acetonitrile. [9]* Gradient Elution: A typical gradient could be:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-27 min: 70% to 30% B

    • 27-35 min: 30% B (column re-equilibration). [8][9]* Flow Rate: 1.0 mL/min. [8]* Injection Volume: 10 µL. [8]* Column Temperature: 30 °C. [8]* Detection Wavelength: 270 nm. [9] 3. Data Analysis:

  • Identify the trimethylphenol isomers in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantify the amount of each isomer by constructing a calibration curve of peak area versus concentration for each standard.

Quantitative Data Summary: HPLC of Trimethylphenol Isomers

IsomerExpected Elution Order on Phenyl-Hexyl Column
2,4,6-TrimethylphenolEarly eluting
2,3,6-TrimethylphenolIntermediate eluting
2,3,5-TrimethylphenolLater eluting
Note: The exact retention times and elution order can vary depending on the specific column and mobile phase conditions. The elution order is influenced by the subtle differences in polarity and π-π interactions between the isomers and the stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including trimethylphenol derivatives. ¹H NMR and ¹³C NMR are the most commonly used NMR experiments for this purpose. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the different types of carbon atoms in the molecule.

For trimethylphenol isomers, ¹H NMR is particularly useful for distinguishing between them. The chemical shifts of the aromatic protons and the methyl protons, as well as the splitting patterns of the aromatic protons, are unique for each isomer. For example, 2,4,6-trimethylphenol will show a singlet for the two equivalent aromatic protons, while other isomers will exhibit more complex splitting patterns. [10] Quantitative NMR (qNMR) can also be employed for purity assessment and quantification without the need for a reference standard for each analyte, provided a certified internal standard is used. [11]This makes qNMR a powerful tool for the characterization of novel trimethylphenol derivatives or when reference standards are not readily available.

Protocol: ¹H NMR Analysis of Trimethylphenols

1. Sample Preparation:

  • Accurately weigh about 10-20 mg of the trimethylphenol sample. [11]* If performing qNMR, accurately weigh a suitable amount of an internal standard (e.g., maleic acid, dimethyl sulfone). [11]* Dissolve the sample (and internal standard, if applicable) in a precise volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. [11] 2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution. [11]* Experiment: Acquire a standard ¹H NMR spectrum.

  • Parameters: Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time, for accurate quantification. [11] 3. Data Processing and Analysis:

  • Carefully phase and baseline correct the spectrum.

  • Integrate the signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons.

  • For structural elucidation, analyze the chemical shifts, integration values, and coupling patterns to determine the substitution pattern on the aromatic ring.

  • For qNMR, calculate the purity or concentration of the analyte relative to the internal standard using the appropriate formula. [11] Characteristic ¹H NMR Data for 2,4,6-Trimethylphenol in CDCl₃

ProtonChemical Shift (ppm)MultiplicityIntegration
Aromatic-H~6.8Singlet2H
OH~4.6Singlet1H
para-CH₃~2.2Singlet3H
ortho-CH₃~2.1Singlet6H
Note: Chemical shifts can vary slightly depending on the solvent and concentration. Data is representative for 2,4,6-trimethylphenol.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Application Note:

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When infrared radiation is passed through a sample, the molecules absorb energy at specific frequencies corresponding to their vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

For trimethylphenol derivatives, the FTIR spectrum will show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretch of the phenol (around 1200-1260 cm⁻¹). While FTIR is excellent for confirming the presence of these key functional groups, it is generally not used to differentiate between isomers, as their spectra are often very similar.

Protocol: FTIR Analysis of Trimethylphenols

1. Sample Preparation:

  • For solid samples: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. [12]For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

  • For liquid samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

2. FTIR Data Acquisition:

  • Spectrometer: A standard FTIR spectrometer.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is usually sufficient.

  • Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Acquire the sample spectrum and ratio it against the background spectrum to obtain the absorbance or transmittance spectrum.

3. Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the trimethylphenol molecule.

Characteristic FTIR Absorption Bands for Trimethylphenols

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch (Phenol)3200-3600Broad band
Aromatic C-H Stretch3000-3100Sharp bands
Aliphatic C-H Stretch2850-2970Sharp bands
Aromatic C=C Stretch1450-1600Multiple bands
C-O Stretch (Phenol)1200-1260Strong band
Note: The exact positions of the absorption bands can be influenced by the substitution pattern and intermolecular interactions.[12][13]

Method Validation and System Suitability

For all the analytical techniques described, method validation is crucial to ensure the reliability and accuracy of the results, especially in a regulated environment such as drug development. [14][15]Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. [8]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. [8]* Accuracy: The closeness of the test results to the true value. [14]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. [14]* Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [14]* Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. [14] System suitability tests should also be performed before and during analysis to ensure the continued performance of the analytical system. [9]

References

  • BenchChem. (2025). Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methoxy-3,4,5-trimethylphenol derivatives.
  • BenchChem. (2025). Application Note and Protocol for the Quantification of 2,3,5-Trimethylphenol by HPLC.
  • BenchChem. (2025). Technical Support Center: Optimal Separation of Trimethylphenol Isomers by HPLC.
  • BenchChem. (2025). Validation of Analytical Methods: A Comparative Guide to Phenol Determination.
  • BenchChem. (2025). A Researcher's Guide to Verifying the Purity of 2-Methoxy-3,4,5-trimethylphenol.
  • ChemicalBook. (n.d.). 2,4,6-Trimethylphenol(527-60-6) 1H NMR spectrum.
  • BenchChem. (2025). An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methoxy-3,4,5-trimethylphenol.
  • Park, S. Y., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology, 34(5), 1139-1148.
  • PubChem. (n.d.). 2,3,6-Trimethylphenol.
  • ChemicalBook. (n.d.). 2,4,6-Trimethylphenol(527-60-6)IR1.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxy-2,3,6-trimethylphenol.
  • Thermo Fisher Scientific. (n.d.). A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination.
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Application Notes & Protocols: 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) as a High-Performance UV Absorber

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the application of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) as a high-performance ultraviolet (UV) absorber. This molecule, a sterically hindered phenolic compound, offers significant potential for protecting polymeric materials and organic formulations from degradation caused by UV radiation. These notes detail the molecule's mechanism of action, key performance attributes, and provide validated, step-by-step protocols for its incorporation and performance evaluation in a model polymer system.

Molecular Profile and Mechanism of Action

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a multifunctional molecule belonging to the class of hindered phenolic compounds. Its structure is characterized by three phenol groups, with significant steric hindrance provided by the multiple methyl groups adjacent to the hydroxyl functionalities. This unique architecture confers both potent antioxidant and UV absorbing capabilities.

The primary mechanism for UV absorption in this class of molecules is the efficient dissipation of harmful UV energy into harmless thermal energy through a process of reversible intramolecular proton transfer.[1] Upon absorbing a UV photon, the molecule enters an excited state. The ortho-hydroxyl group enables a rapid tautomerization, forming a transient keto-enol structure. This excited-state isomer then rapidly relaxes back to its ground state, releasing the energy as heat and preventing the transfer of energy to the surrounding polymer matrix, which would otherwise initiate degradation pathways.[1][2][3]

Hindered phenolic compounds are well-established as primary antioxidants that function by scavenging peroxy radicals, which are key intermediates in the oxidative degradation of polymers.[4][5] The labile hydrogen atom on the phenolic hydroxyl group is readily donated to a peroxy radical (ROO•), neutralizing it and thereby terminating the chain reaction of auto-oxidation.[6][7] The resulting phenoxy radical is stabilized by resonance and the steric hindrance from the adjacent methyl groups, preventing it from initiating new degradation chains.[7] This dual-functionality makes 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) a particularly robust stabilizer.

UV_Mechanism cluster_excited Excited State GS Phenolic Structure (Ground State) ES Excited State (Singlet) GS->ES UV Photon (hν) Absorption KetoEnol Keto-Enol Tautomer (Transient Intermediate) ES->KetoEnol Excited State Intramolecular Proton Transfer (ESIPT) KetoEnol->GS Rapid Non-Radiative Decay (Heat Dissipation)

Caption: Mechanism of UV energy dissipation via excited-state intramolecular proton transfer (ESIPT).

Key Performance Attributes & Physicochemical Properties

The efficacy of a UV absorber is defined by its physicochemical properties and performance characteristics. While extensive data for this specific molecule is limited, its structural class allows for the projection of key attributes.

PropertyValue / CharacteristicSource
CAS Number 184355-68-8[8][9]
Molecular Formula C₂₅H₂₈O₃[8]
Molecular Weight 376.5 g/mol [9][10]
Appearance White crystalline solid (predicted)[11]
UV Absorption Range Expected to absorb strongly in the UV-A and UV-B regions (280-400 nm). Phenolic compounds typically show a characteristic sharp absorbance peak at around 280 nm.[12]Inferred
Solubility Soluble in organic solvents like ethanol, benzene, and chloroform; low solubility in water.[11]
Thermal Stability High. Hindered phenols are known for their effectiveness during high-temperature melt processing of polymers.[4][5]Inferred
Compatibility Good compatibility with a wide range of polymers including polyolefins (PE, PP), PVC, polystyrenes, and polyurethanes.[13]Inferred

Protocol 1: Incorporation into a Polyethylene Film

This protocol describes a standard laboratory procedure for incorporating 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) into a low-density polyethylene (LDPE) matrix via melt compounding.

Objective: To create stabilized LDPE films for subsequent performance evaluation.

Materials & Equipment:

  • Low-Density Polyethylene (LDPE) pellets

  • 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) powder

  • Laboratory-scale twin-screw extruder or internal mixer (e.g., Brabender)

  • Hydraulic hot press with heated platens

  • Metal chase or mold (e.g., 100 x 100 x 0.2 mm)

  • Polyester or Kapton release films

  • Analytical balance

  • Drying oven

Procedure:

  • Pre-Drying: Dry the LDPE pellets in an oven at 80°C for at least 4 hours to remove residual moisture. Moisture can cause defects during melt processing.

  • Masterbatch Preparation:

    • Calculate the required amounts of LDPE and the UV absorber. A typical loading level for evaluation is 0.1% to 0.5% by weight.

    • For a 100 g batch at 0.3% loading: Weigh 99.7 g of dried LDPE and 0.3 g of the UV absorber.

    • Physically mix the pellets and the powder in a sealed bag by tumbling for 5 minutes to ensure a homogenous pre-blend. This step is crucial for achieving uniform dispersion in the melt.

  • Melt Compounding:

    • Set the temperature profile of the extruder. For LDPE, a typical profile is 160°C - 170°C - 180°C from feed zone to die.

    • Start the extruder at a low screw speed (e.g., 50 rpm) and slowly feed the pre-blended material.

    • Extrude the molten polymer strand into a water bath for cooling, then pelletize the strand. This compounded material is the "stabilized resin."

    • Control Sample: Repeat the entire process using only the dried LDPE pellets without the UV absorber to create a "control resin." This is a critical step for a self-validating study.

  • Film Pressing:

    • Set the hot press platens to 180°C.

    • Place a release film on the bottom platen, followed by the metal mold.

    • Add enough pelletized resin (stabilized or control) to slightly overfill the mold cavity.

    • Place a second release film on top, followed by the top platen.

    • Apply low pressure (~1 MPa) for 3 minutes to allow the pellets to melt and fuse (pre-heating).

    • Increase pressure to ~10 MPa for 2 minutes to compress the melt and form a uniform film.

    • Transfer the mold assembly to a cold press (or use cooling cycles on the main press) and maintain pressure until the film is cooled below its glass transition temperature.

    • Carefully remove the film from the mold. Label it clearly (e.g., "LDPE + 0.3% UVA" or "LDPE Control").

Protocol 2: Performance Evaluation via Accelerated Weathering

This protocol details the methodology for evaluating the effectiveness of the UV absorber by subjecting the polymer films to simulated weathering conditions and measuring the resulting changes in material properties.

Objective: To quantify the photostabilizing effect of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).

Materials & Equipment:

  • Stabilized and Control LDPE films from Protocol 1

  • Accelerated weathering chamber equipped with fluorescent UV lamps (UVA-340 lamps are recommended to simulate noon summer sunlight).[14]

  • UV-Vis Spectrophotometer

  • FTIR Spectrometer with an ATR accessory

  • Colorimeter (for measuring color change, ΔE*)

Procedure:

  • Baseline Characterization (Time = 0 hours):

    • Before exposure, analyze both the stabilized and control films.

    • UV-Vis Spectroscopy: Measure the UV-Vis transmission spectrum from 250-800 nm. The stabilized film should show significantly lower transmission in the UV region compared to the control.

    • FTIR Spectroscopy: Obtain an FTIR spectrum. Pay close attention to the carbonyl region (~1715 cm⁻¹). This peak is initially absent or very small in fresh PE but grows as the polymer oxidizes. This serves as the baseline carbonyl index.

    • Color Measurement: Measure the initial color coordinates (L, a, b*) of the films.

  • Accelerated Weathering Exposure:

    • Mount the film samples (both stabilized and control) in the weathering chamber.

    • Program the chamber to run a standard cycle, such as one defined in ASTM G154 .[15][16][17] A common cycle is: 8 hours of UV exposure at 60°C, followed by 4 hours of condensation (darkness, 100% humidity) at 50°C.[15]

    • The test duration can range from hundreds to thousands of hours, depending on the application requirements.[16]

  • Periodic Evaluation:

    • At predefined intervals (e.g., 250, 500, 750, 1000 hours), remove a portion of each film from the chamber for analysis.

    • Repeat the baseline characterization steps (FTIR, Color Measurement) for each interval.

  • Data Analysis & Interpretation:

    • Carbonyl Index: For the FTIR data, calculate the Carbonyl Index (CI) at each time interval. This is typically the ratio of the absorbance of the carbonyl peak (~1715 cm⁻¹) to a reference peak that does not change with degradation (e.g., a C-H bend at ~1465 cm⁻¹).

    • Plot the Carbonyl Index vs. Exposure Time for both the stabilized and control samples. A successful UV absorber will show a significantly lower rate of CI increase.

    • Color Change (ΔE):* Calculate the total color difference (ΔE) relative to the initial measurement. Plot ΔE vs. Exposure Time. The stabilized sample should exhibit much less yellowing or color change.

    • The results provide a direct, quantitative comparison of the performance, validating the efficacy of the UV absorber.[18]

Caption: Experimental workflow for evaluating UV absorber performance.

Troubleshooting & Considerations

  • Dispersion: Poor dispersion can lead to reduced efficacy and physical defects. Ensure thorough pre-blending and appropriate extruder screw design and speed.

  • Blooming: At excessively high concentrations, the additive may migrate to the surface of the polymer, a phenomenon known as "blooming." If this occurs, reduce the loading level.

  • Synergism: The performance of this hindered phenol can often be synergistically enhanced by combining it with other types of stabilizers, such as hindered amine light stabilizers (HALS) or secondary antioxidants like phosphites.[5][7] HALS are particularly effective as they are regenerative radical scavengers, while phosphites decompose hydroperoxides that are formed during processing.[4]

References

  • ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES). (n.d.).
  • Understanding ASTM G154: The Industry Standard for UV Weathering Tests. (2025, January 13).
  • ASTM G154 Testing - Material Exposure to Fluorescent UV Lamp. Micom Laboratories. (n.d.).
  • ASTM G154 - Q-Lab. (n.d.).
  • The Ultimate Guide to Hindered Phenol in 2024. Wellt Chemicals. (2024, January 5).
  • Accelerated UV Exposure Testing – ASTM G154 Standard. Infinita Lab. (n.d.).
  • Hindered Phenol Antioxidant HPAO. Tintoll. (n.d.).
  • Hindered Phenols | Antioxidants for Plastics. amfine.com. (n.d.).
  • Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies. (2019, June 9).
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  • Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals. (2022, October 5).
  • Selection of light stabilizers for polymers: Best UV stabilizers. Vibrant Colortech. (2025, March 24).
  • Photostabilizing of bisphenol A polycarbonate by using UV-absorbers and self protective block copolymers based on resorcinol polyarylate blocks. ResearchGate. (2025, August 10).
  • Impact of UV Stabilizers on UHMWPE's Long-Term Performance. (2025, August 6).
  • THE EXAMINATION OF UV ABSORPTION OF POLYPHENOLS (NATURAL SUBSTANCES IN UV PROTECTION). Hadmérnök. (n.d.).
  • A Study of the UV Spectral Features in Wine and Their Correlation with Phenolic Constituents. IMR Press. (2024, May 16).
  • Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. PMC - NIH. (2021, July 31).
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  • An enhancing effect of visible light and UV radiation on phenolic compounds and various antioxidants in broad bean seedlings. PMC - NIH. (n.d.).
  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022, January 18).
  • 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). PubChem. (n.d.).
  • Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. NIH. (2021, December 22).
  • UV Absorbers. MPI Chemie. (n.d.).
  • 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). ChemBK. (2024, April 9).
  • Applications of Anti-UV Additives in the plastic industry. (2024, July 12).
  • UV Absorber & Light Stabilizer for Plastic & Polymer. Wellt Chemicals. (2025, October 17).
  • UV Absorbers | Polymer & Polycarbonate Additives. Performance Additives. (n.d.).
  • Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV ab. arkat usa. (n.d.).
  • 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. MDPI. (n.d.).
  • PowerSorb™ 400. Tintoll. (n.d.).
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Assessing the Cytotoxicity of Novel Synthetic Antioxidants: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Antioxidants

Novel synthetic antioxidants hold immense promise in mitigating oxidative stress-related pathologies, a cornerstone of numerous diseases including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] However, the very reactivity that allows them to neutralize harmful reactive oxygen species (ROS) can also confer unintended toxicity. An antioxidant's interaction with cellular machinery is complex; it can disrupt signaling pathways, interfere with mitochondrial function, or even exhibit pro-oxidant activity under certain conditions. Therefore, a rigorous and multi-faceted assessment of cytotoxicity is not merely a regulatory hurdle but a fundamental scientific necessity in the development of safe and effective antioxidant-based therapeutics.

This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel synthetic antioxidants. Moving beyond a simple checklist of assays, we will delve into the mechanistic rationale behind each protocol, empowering researchers to design robust, self-validating experiments and interpret the resulting data with confidence. Our approach is grounded in the principles of scientific integrity, emphasizing the "why" behind the "how" to ensure that experimental choices are both technically sound and contextually relevant.

I. Foundational Cytotoxicity Screening: Gauging Overall Cell Health

The initial step in assessing antioxidant cytotoxicity is to determine the compound's impact on overall cell viability and membrane integrity. These assays provide a broad-stroke picture of the concentration-dependent toxicity, from which the half-maximal inhibitory concentration (IC50) is determined.[3]

A. Metabolic Activity as a Surrogate for Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of a cell population.[3][4][5] The core principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[4][5][6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[6]

  • Why Mitochondrial Dehydrogenases? These enzymes are central to cellular respiration. A decrease in their activity is an early indicator of mitochondrial dysfunction, a common mechanism of drug-induced cytotoxicity.

  • Why a Solubilization Step? The formazan product is crystalline and insoluble in aqueous solutions. A solubilizing agent, typically DMSO or a specialized buffer, is required to dissolve the crystals before absorbance can be measured.[4]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the novel antioxidant in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and ideally not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[3] Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of solvent used to dissolve the antioxidant.

    • Untreated Control: Cells in culture medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is responsive.[3]

    • Blank Control: Medium only (no cells) to determine background absorbance.

  • Incubation: Treat the cells with the antioxidant dilutions and controls for a predetermined duration (e.g., 24, 48, or 72 hours).[3] The incubation time should be chosen based on the expected mechanism of action of the compound.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3][4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[3]

  • Absorbance Measurement: Gently agitate the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

B. Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[3][7][8] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[7][9] The assay involves a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[7][9]

  • Why LDH? Its stable presence in the cytoplasm and rapid release upon membrane damage make it a reliable marker of cell lysis.[9]

  • Why a Coupled Enzymatic Reaction? This design amplifies the signal, allowing for sensitive detection of even low levels of LDH release.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Establishment of Controls: In addition to the vehicle and untreated controls, include:

    • Spontaneous LDH Release Control: Supernatant from untreated cells.[3]

    • Maximum LDH Release Control: Supernatant from cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.[3][10]

    • Background Control: Culture medium without cells.[10]

  • Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.[3]

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for a specified time (typically up to 30 minutes), protected from light.[11] Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[11]

II. Delving Deeper: Mechanistic Cytotoxicity Assays

While foundational assays provide a measure of if a compound is toxic, mechanistic assays help to elucidate how it induces cell death. For antioxidants, this often involves assessing their impact on apoptosis and oxidative stress pathways.

A. Unraveling Programmed Cell Death: Apoptosis Assays

Apoptosis is a highly regulated process of programmed cell death crucial for tissue homeostasis.[12][13] Many cytotoxic compounds exert their effects by inducing apoptosis.[14] Several methods can be used to detect the various stages of apoptosis.[12][13]

Caspases are a family of proteases that act as key mediators of apoptosis.[13][15] Caspase activity assays are based on the cleavage of a specific peptide substrate that is conjugated to a reporter molecule, either a chromophore or a fluorophore.[16][17]

  • Why Target Caspases? Their activation is an early and central event in the apoptotic cascade, making them a specific and sensitive marker.[15]

  • Fluorometric vs. Colorimetric Detection: Fluorometric assays generally offer higher sensitivity than colorimetric assays. The choice depends on the available instrumentation and the required level of sensitivity.[16]

  • Cell Seeding and Treatment: Plate and treat cells as described for the foundational assays.

  • Cell Lysis: After treatment, lyse the cells using a provided lysis buffer to release the caspases.[18][19]

  • Reaction Setup: In a 96-well plate, combine the cell lysate with a reaction buffer containing the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).[16][18][19]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, allowing the active caspases to cleave the substrate and release the fluorescent reporter.[16][18]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[18]

This assay distinguishes between different stages of cell death.[3] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.

  • Why Annexin V? PS externalization is a well-established early marker of apoptosis.

  • Why PI? It allows for the differentiation between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

  • Cell Seeding and Treatment: Seed and treat cells in a 6-well plate.[3]

  • Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) by trypsinization.[3]

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.[3] Add FITC-conjugated Annexin V and PI to the cell suspension.[3]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

B. Assessing the Core Function: Oxidative Stress Assays

Since the compounds being tested are antioxidants, it is crucial to assess their impact on the cellular redox environment.

These assays measure the overall levels of ROS within the cells. A common method utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[20] Once inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Why H2DCFDA? It is a general indicator of oxidative stress, reacting with several types of ROS.

  • Live-Cell Measurement: This assay can be performed on live cells, allowing for kinetic measurements of ROS production.[20]

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Wash the cells and incubate them with H2DCFDA in a serum-free medium.

  • Compound Treatment: Remove the dye and treat the cells with the novel antioxidant, including appropriate controls (e.g., a known ROS inducer like H2O2 as a positive control).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission) over time using a microplate reader.

III. Data Interpretation and Presentation

A. Quantitative Data Summary

Summarize the IC50 values obtained from the MTT and LDH assays in a clear and concise table for easy comparison across different cell lines and treatment durations.

Table 1: Cytotoxicity of Novel Synthetic Antioxidant (NSA-1) in Various Cell Lines

Cell LineAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HEK293 MTT>10085.2 ± 5.662.1 ± 4.3
LDH>10092.5 ± 7.175.8 ± 6.9
MCF-7 MTT45.3 ± 3.921.7 ± 2.110.5 ± 1.2
LDH52.1 ± 4.528.9 ± 3.415.2 ± 1.8
HepG2 MTT68.9 ± 6.235.4 ± 3.818.9 ± 2.5
LDH75.3 ± 7.142.1 ± 4.922.7 ± 3.1
B. Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex experimental workflows and biological pathways.

Experimental_Workflow cluster_viability Foundational Viability Assays cluster_mechanism Mechanistic Assays MTT MTT Assay (Metabolic Activity) DataAnalysis Data Analysis (IC50, etc.) MTT->DataAnalysis LDH LDH Assay (Membrane Integrity) LDH->DataAnalysis Caspase Caspase Assay (Apoptosis) Caspase->DataAnalysis AnnexinV Annexin V/PI (Apoptosis/Necrosis) AnnexinV->DataAnalysis ROS ROS Assay (Oxidative Stress) ROS->DataAnalysis CellCulture Cell Culture & Seeding Treatment Antioxidant Treatment CellCulture->Treatment Treatment->MTT Treatment->LDH Treatment->Caspase Treatment->AnnexinV Treatment->ROS Oxidative_Stress_Apoptosis Antioxidant Novel Synthetic Antioxidant ROS Reactive Oxygen Species (ROS) Antioxidant->ROS Modulation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Induces Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway initiated by oxidative stress.

IV. Conclusion: A Holistic Approach to Safety Assessment

The assessment of cytotoxicity for novel synthetic antioxidants requires a multi-pronged approach that goes beyond simple viability screening. By integrating foundational assays with mechanistic studies, researchers can build a comprehensive safety profile of their compounds. This detailed understanding of a compound's interaction with cellular systems is paramount for identifying promising therapeutic candidates and ensuring their safe translation from the laboratory to the clinic. The protocols and rationale outlined in this guide provide a robust framework for conducting these critical investigations with scientific rigor and confidence.

References

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs.
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  • BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection.
  • JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.
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  • Snezhkina, A. V., Kudryavtseva, A. V., Kardymon, O. L., Savvateeva, M. V., Melnikova, N. V., Krasnov, G. S., & Dmitriev, A. A. (2019). ROS Generation and Antioxidant Defense Systems in Normal and Malignant Cells. Oxidative medicine and cellular longevity, 2019. [Link]

Sources

Application Notes and Protocols: Formulation of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) in Cosmetic Preparations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Bisphenolic Antioxidant for Advanced Skincare

The pursuit of potent, stable, and safe antioxidants is a cornerstone of advanced skincare formulation. 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a multifunctional phenolic compound with significant potential for cosmetic applications. Its unique molecular structure, featuring multiple hydroxyl groups and a bisphenolic backbone, suggests a high capacity for scavenging free radicals and protecting skin from oxidative stress, a key contributor to premature aging.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of this promising antioxidant into various cosmetic preparations. We will delve into the technical rationale behind formulation choices, provide detailed experimental protocols, and outline the necessary quality control and stability testing procedures.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is paramount for successful formulation.

PropertyValueSource
CAS Number 184355-68-8[3]
Molecular Formula C₂₅H₂₈O₃[3]
Molecular Weight 376.49 g/mol [3]
LogP (calculated) 5.83 - 6.4[3]
Topological Polar Surface Area (TPSA) 60.69 Ų[3]
Appearance Solid (predicted)
GHS Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation[2]

The high LogP value indicates that 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a highly lipophilic (oil-soluble) molecule. This dictates its incorporation primarily into the oil phase of emulsions or anhydrous (water-free) formulations. Its solid nature at room temperature necessitates a heating step for dissolution in the chosen solvent system. The GHS hazard statements indicate that appropriate personal protective equipment should be used during handling to avoid skin and eye irritation.[2][4]

Mechanism of Action as a Skincare Antioxidant

Phenolic compounds exert their antioxidant effects by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions.[1] The molecular structure of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is particularly advantageous for this function.

Caption: Antioxidant mechanism of the bisphenolic compound.

Formulation Strategies for Cosmetic Preparations

Due to its lipophilicity, 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is best suited for incorporation into the oil phase of emulsions or in anhydrous systems.

Oil-in-Water (O/W) Emulsions (e.g., Creams, Lotions)

This is a common and versatile format for cosmetic products. The active ingredient is dissolved in the oil phase before emulsification.

Protocol for a Prototype O/W Cream:

Phase A: Oil Phase

  • 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol): 0.1 - 2.0%

  • Caprylic/Capric Triglyceride: 10.0%

  • Cetearyl Alcohol: 3.0%

  • Glyceryl Stearate: 2.0%

  • Tocopherol (Vitamin E): 0.5% (to protect the oil phase from rancidity)

Phase B: Water Phase

  • Deionized Water: q.s. to 100%

  • Glycerin: 3.0%

  • Xanthan Gum: 0.3%

  • Disodium EDTA: 0.1% (chelating agent to improve stability)

Phase C: Cool-Down Phase

  • Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 1.0%

  • Fragrance (optional): 0.1%

Procedure:

  • In a sanitized beaker, combine all ingredients of Phase A. Heat to 75-80°C with gentle stirring until all components are completely dissolved and the phase is uniform.

  • In a separate sanitized beaker, combine the water and glycerin of Phase B and begin heating to 75-80°C. Sprinkle in the xanthan gum and disodium EDTA and mix until fully hydrated and uniform.

  • Once both phases are at 75-80°C, slowly add the oil phase (A) to the water phase (B) under high-shear homogenization.

  • Continue homogenization for 5-10 minutes to ensure a fine and uniform emulsion.

  • Switch to gentle propeller mixing and begin cooling the emulsion.

  • When the temperature of the emulsion is below 40°C, add the components of Phase C individually, mixing well after each addition.

  • Adjust the pH if necessary. For phenolic antioxidants, a slightly acidic pH (5.0-6.0) is often optimal for stability.

  • Continue gentle mixing until the cream is smooth and uniform.

Caption: Overview of the cosmetic stability testing process.

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) is the recommended method for the accurate quantification of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) in cosmetic matrices.

Principle: The cosmetic sample is first treated to extract the active ingredient, which is then separated from other components on a reversed-phase HPLC column and quantified using a UV detector.

Instrumentation and Conditions (starting point):

  • HPLC System: With a UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 275-280 nm (to be optimized by scanning a standard solution).

  • Injection Volume: 10-20 µL.

Sample Preparation Protocol (for O/W cream):

  • Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15-20 minutes to break the emulsion and dissolve the active.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Centrifuge an aliquot of the solution at 3000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject onto the HPLC system.

Quantification: A calibration curve should be prepared using standard solutions of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) of known concentrations. The concentration in the cosmetic sample is then determined by comparing its peak area to the calibration curve.

Safety and Regulatory Considerations

  • Safety: The GHS classification indicates that 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) can cause skin and eye irritation. [2]Therefore, appropriate safety assessments, such as Human Repeat Insult Patch Tests (HRIPT), should be conducted on the final formulation to ensure it is non-irritating and non-sensitizing at the intended use concentration.

  • Regulatory Status: As of early 2026, the specific regulatory status of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) (CAS 184355-68-8) in major cosmetic markets such as the European Union, the United States, and Japan is not clearly defined in publicly available databases. It is the responsibility of the formulator to ensure compliance with all local regulations before marketing a product containing this ingredient. This may involve submitting a safety dossier to the relevant authorities.

Conclusion

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) presents a compelling option for formulators seeking a potent, oil-soluble antioxidant. Its successful incorporation into cosmetic products hinges on careful consideration of its lipophilic nature, selection of an appropriate formulation base, and rigorous stability and safety testing. The protocols and guidelines presented in this document provide a solid foundation for the development of innovative and effective skincare products leveraging the protective benefits of this novel antioxidant. Further research into its specific solubility in various cosmetic esters and oils, as well as long-term stability studies in different packaging, will further enhance its application in the cosmetics industry.

References

  • MakingCosmetics Inc. (n.d.). Stability Testing of Cosmetics.
  • Formula Botanica. (n.d.). The formulator's guide to antioxidants in cosmetics.

Sources

Troubleshooting & Optimization

improving the yield of condensation reaction for bisphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Bisphenol Synthesis. As Senior Application Scientists, we have compiled this guide to address common challenges and frequently asked questions encountered during the acid-catalyzed condensation of phenol and acetone. Our goal is to provide you with the expertise and in-depth understanding necessary to improve your reaction yields and product purity. This guide is structured to offer direct solutions to specific experimental issues, underpinned by the causal relationships between reaction parameters and outcomes.

Troubleshooting Guide: Enhancing Your Bisphenol Yield

This section addresses common problems that can lead to suboptimal yields in bisphenol synthesis. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Question 1: My bisphenol A (BPA) yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in BPA synthesis can typically be attributed to several key factors: reactant stoichiometry, catalyst efficiency, reaction temperature, and the presence of water.[1][2][3]

  • Reactant Molar Ratio: The condensation reaction theoretically requires a 2:1 molar ratio of phenol to acetone.[4] However, to drive the reaction equilibrium towards the product side and minimize the formation of by-products from acetone self-condensation, a significant excess of phenol is crucial.[1][5] Industrial processes often employ a phenol to acetone molar ratio ranging from 3:1 to as high as 30:1, with a common starting point for laboratory-scale synthesis being around 10:1.[1][5][6] Increasing the phenol excess can significantly enhance the conversion of acetone and improve the selectivity for the desired p,p-BPA isomer.[4][5]

  • Catalyst Selection and Activity: Modern BPA synthesis predominantly uses strong acid ion-exchange resins, such as sulfonated polystyrene, which offer advantages over corrosive mineral acids like HCl.[5][7] The efficiency of these catalysts can degrade over time due to loss of functional groups or contamination.[8] Ensure your catalyst is active and consider regeneration or replacement if necessary. The use of promoters, or co-catalysts, such as organic sulfur compounds (e.g., methyl mercaptan, thiophenol), can enhance reaction rates and selectivity.[5][9][10][11]

  • Temperature Control: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of undesirable by-products and isomers, ultimately reducing the yield of the desired p,p-BPA.[12][13][14][15][16] The optimal temperature range for this reaction is typically between 50°C and 70°C.[5] Precise temperature control is essential for maximizing yield and selectivity.

  • Water Content: Water is a by-product of the condensation reaction.[10] Its accumulation in the reaction mixture can inhibit the forward reaction and reduce the catalyst's effectiveness.[1] Conducting the reaction under substantially anhydrous conditions is preferable.[6] Techniques such as azeotropic distillation or the use of water-binding agents can be employed to remove water as it is formed.[1]

Question 2: I am observing a significant amount of o,p-BPA and other isomers in my product mixture. How can I increase the selectivity for p,p-BPA?

Answer:

Minimizing the formation of isomers like o,p-BPA is key to achieving high purity and yield of the desired p,p-BPA. Several strategies can be employed:

  • Catalyst Promoters: The use of promoters, particularly those containing thiol groups, is a highly effective method to improve selectivity.[7][9] These promoters can be used in bulk or attached to the ion-exchange resin.[9] They are thought to modify the catalyst's active sites, favoring the formation of the para-substituted product.

  • Reaction Temperature: As mentioned previously, lower reaction temperatures (within the optimal 50-70°C range) generally favor the formation of the thermodynamically more stable p,p-isomer.[5][12]

  • Rearrangement Reactor: In some industrial processes, a separate rearrangement reactor is used to convert by-product isomers like o,p-BPA back to the desired p,p-BPA, thereby improving the overall product yield.[6]

Question 3: My ion-exchange resin catalyst seems to be losing its effectiveness. What causes this deactivation, and can it be prevented?

Answer:

Deactivation of strong acid cation exchange resins is a common issue and can be attributed to several factors:

  • Loss of Functional Groups: Prolonged exposure to chemicals and heat can lead to the gradual loss of sulfonic acid functional groups from the resin.[8]

  • Contamination: Impurities in the feedstock can foul the resin. For instance, alkyl alcohols can react with thiol (SH) groups in promoted catalysts, converting them to less active sulfide (SC) groups.[8]

  • Physical Degradation: Over time, the physical structure of the resin can weaken, leading to fragmentation and reduced efficiency.[8]

To mitigate catalyst deactivation:

  • Ensure high purity of reactants (phenol and acetone).

  • Operate within the recommended temperature range to minimize thermal stress on the resin.

  • In continuous flow systems, maintaining steady-state operation can reduce thermal cycling and extend catalyst life.[5]

  • Regeneration of the catalyst, if possible, can restore its activity.

Question 4: What is the best way to purify the crude bisphenol A after the reaction to maximize my isolated yield?

Answer:

Effective purification is crucial for obtaining high-purity BPA and maximizing the overall process yield. A common and efficient method involves crystallization:

  • Concentration: After the reaction, the crude mixture, which contains BPA, unreacted phenol, water, and by-products, is first concentrated. This is typically done by distillation to remove water and any unreacted acetone.[5]

  • Crystallization of BPA-Phenol Adduct: The concentrated solution is then cooled to facilitate the crystallization of a 1:1 crystalline adduct of BPA and phenol.[5][17] This step is highly selective for the p,p-BPA isomer.

  • Separation: The crystalline adduct is separated from the mother liquor (which contains impurities and unreacted phenol) by methods such as centrifugation.[5] The mother liquor is often recycled back into the process to recover valuable components and maximize the overall yield.[5][6]

  • Phenol Stripping: The separated BPA-phenol adduct is then melted, and the phenol is removed, typically by vacuum distillation, to yield purified BPA.[5]

  • Final Purification: For very high purity requirements, further purification steps may be employed, such as washing with an organic solvent or treatment with basic anion-exchange resins to remove any residual acidic impurities.[5][18][19]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for bisphenol A synthesis?

A1: The synthesis of bisphenol A is an acid-catalyzed electrophilic aromatic substitution reaction. The mechanism involves the protonation of acetone by the acid catalyst, followed by the nucleophilic attack of two phenol molecules on the activated acetone.

Q2: Can I use a homogeneous acid catalyst like sulfuric acid instead of an ion-exchange resin?

A2: While homogeneous acids like sulfuric or hydrochloric acid can catalyze the reaction, they present significant challenges, including corrosion of equipment and difficulties in separation from the product mixture, which can lead to waste and purification issues.[5] Modern processes overwhelmingly favor solid acid catalysts like ion-exchange resins for their ease of separation and reduced environmental impact.[5][20]

Q3: What are the typical yields I can expect for this reaction?

A3: With optimized conditions, batch processes can achieve yields in the range of 92-96%.[5] Continuous-flow systems can achieve even higher acetone conversion (>98%) and BPA selectivity (95-97%).[5] A well-optimized laboratory-scale synthesis can achieve an isolated yield of 96% with 99.5% purity.[4][21]

Q4: Are there any significant side reactions I should be aware of?

A4: Yes, besides the formation of BPA isomers, other by-products can form. These include trisphenols (from the reaction of BPA with another molecule of activated acetone) and other oligomers.[5][8] Minimizing these side reactions is achieved through optimized reaction conditions, particularly the use of excess phenol.[5]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by periodically taking samples from the reaction mixture and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods allow for the quantification of reactants and products, enabling you to determine the conversion of acetone and the selectivity for BPA.

Experimental Workflow & Data
Table 1: Typical Reaction Parameters for High-Yield Bisphenol A Synthesis
ParameterRecommended ValueRationale
Phenol:Acetone Molar Ratio 4:1 to 10:1Drives equilibrium, minimizes by-products[5]
Catalyst Sulfonated polystyrene ion-exchange resinHigh activity, ease of separation[5]
Promoter (Co-catalyst) Alkyl mercaptan (e.g., methyl mercaptan)Enhances rate and selectivity[5][9]
Temperature 50 - 70°CBalances reaction rate and by-product formation[5]
Reaction Time Varies (monitor by HPLC/GC)Ensure completion without excessive by-product formation
Water Content < 2% (preferably < 1.5%)Prevents inhibition of the forward reaction[6]
Step-by-Step Protocol for Laboratory-Scale Bisphenol A Synthesis
  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a condenser, and a thermometer.

  • Charge Reactants: Add the calculated amounts of phenol and the ion-exchange resin catalyst to the flask.

  • Initiate Reaction: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60°C).

  • Add Acetone: Slowly add the acetone to the reaction mixture.

  • Reaction Monitoring: Maintain the temperature and stirring, and monitor the reaction progress using HPLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Purification: Proceed with the purification steps as outlined in the troubleshooting guide (concentration, crystallization, etc.).

Visualizing the Process
Diagram 1: Bisphenol A Synthesis Reaction Pathway

BPA_Synthesis Phenol Phenol (Excess) Reactor Condensation Reactor (50-70°C) Phenol->Reactor Acetone Acetone Acetone->Reactor Catalyst Acid Catalyst (Ion-Exchange Resin) Catalyst->Reactor Promoter Promoter (e.g., Thiol) Promoter->Reactor Crude_BPA Crude Product (BPA, Phenol, Water, By-products) Reactor->Crude_BPA Purification Purification (Crystallization, Distillation) Crude_BPA->Purification Pure_BPA High-Purity p,p-BPA Purification->Pure_BPA

Caption: Workflow for high-yield Bisphenol A synthesis.

Diagram 2: Troubleshooting Logic for Low BPA Yield

Troubleshooting_Yield Start Low BPA Yield Check_Ratio Check Phenol:Acetone Molar Ratio Start->Check_Ratio Check_Catalyst Evaluate Catalyst Activity & Promoter Start->Check_Catalyst Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Water Measure Water Content Start->Check_Water Increase_Phenol Increase Phenol Excess (e.g., to 10:1) Check_Ratio->Increase_Phenol Regen_Catalyst Regenerate or Replace Catalyst; Add Promoter Check_Catalyst->Regen_Catalyst Adjust_Temp Adjust Temperature to 50-70°C Check_Temp->Adjust_Temp Remove_Water Implement Water Removal (e.g., Anhydrous Conditions) Check_Water->Remove_Water

Caption: Decision tree for troubleshooting low BPA yield.

References

  • Tech-Type: Condensation of Phenol with Acetone - Portfolio-pplus.com. (2025, June 17).
  • Ion Exchange Resin for BPA Catalyst. Samyang Corporation.
  • Production of Bisphenol A (BPA) By Green Technology. (2018, April 10). Semantic Scholar.
  • BPA synthesis reaction with phenol-acetone condensation. ResearchGate.
  • Process for making bisphenol a. (EP0210366B1). Google Patents.
  • Purification of bisphenol-A. (US4447655A). Google Patents.
  • Process for the synthesis of bisphenol. (US7132575B2). Google Patents.
  • Synthesis of Bisphenol A with Heterogeneous Catalysts. Bibliothèque et Archives Canada.
  • An Efficient Continuous Catalytic Process for Production of Bisphenol A. (2025, October 1). ACS Publications.
  • Bisphenol A. (2023, March 10). Chemistry LibreTexts.
  • Catalysts resin|Ion Exchange Resin and adsorbent resin manufacturer.
  • Ion Exchange Resin for Catalyst (Overall Summary).
  • Mitsubishi Chemical Bisphenol-A Technology 2 + → + H2O.
  • Purification of bisphenol-A. (EP0109033A2). Google Patents.
  • Relationship between the yield of bisphenol A and the temperature on the thermal decomposition of epoxy resin under the fixed time (3 hrs). ResearchGate.
  • Condensation process for recovery of bisphenol A and phenol. (EP0643032A1). Google Patents.
  • Improved method for purification of bisphenol A. (EP 0123210 A2). European Patent Office.
  • The Effect of Temperature, Concentration of Catalyst and Reactants on Yield of BPA Synthesized from Industrial Starting Materials. (2025, August 5). ResearchGate.
  • Influence of Temperature on the Quantity of Bisphenol A in Bottled Drinking Water. (2022, May 7). NIH.
  • Kinetics Study of Bisphenol A Synthesis by Condensation Reaction. (2025, August 5). ResearchGate.
  • Yield of BPA versus time at different temperatures. ResearchGate.
  • (PDF) Influence of Temperature on the Quantity of Bisphenol A in Bottled Drinking Water. (2025, October 14).
  • How does temperature affect the leaching of bisphenol A in plastic bottles?. Consensus.
  • In situ synthesis of Co-MOF@BC hybrid catalyst for enhanced BPA degradation via sulfite activation. DBpia.
  • Enhanced electrocatalytic removal of bisphenol a by introducing Co/N into precursor formed from phenolic resin waste. PubMed.
  • Catalyst system and process for producing bisphenol-a. (US20200047170A1). Google Patents.
  • Highly efficient synthesis of sustainable bisphenols from hydroxycinnamic acids. (2023, August 11). RSC Publishing.
  • Photocatalytic degradation of bisphenol A over Co-BiOCl/biochar hybrid catalysts: Properties, efficiency and mechanism | Request PDF. (2025, August 10). ResearchGate.
  • New Catalysts for Bisphenol A Polycarbonate Melt Polymerisation, 2. Polymer Synthesis and Characterisation | Request PDF. (2025, August 7). ResearchGate.
  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. (2020, November 23). Reddit.
  • Bisphenol A (BPA) | Description, Biological Effects, & Environmental Effects. (2025, December 22). Britannica.
  • Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. NIH.
  • Human exposure to Bisphenol A in Europe | Publications. (2023, September 13). European Environment Agency.
  • Bisphenol A. Wikipedia.
  • The adverse health effects of bisphenol A and related toxicity mechanisms. PubMed.
  • Thiophenol. Wikipedia.
  • Bisphenol A - An industrial chemical with adverse effects. Umweltbundesamt.

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Technical Support Center: Strategies for Aqueous Solubilization of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for managing the aqueous solubility of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). This document provides in-depth troubleshooting advice, experimental protocols, and foundational scientific principles to assist researchers, chemists, and formulation scientists in overcoming the challenges associated with this highly hydrophobic molecule.

Introduction: Understanding the Challenge

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), hereafter referred to as "the compound," is a complex polyphenolic molecule. Its structure, characterized by multiple aromatic rings and methyl groups, contributes to a large, non-polar surface area, making it practically insoluble in aqueous media. This poor solubility is a significant hurdle for in vitro biological assays, preclinical studies, and formulation development, often leading to issues like compound precipitation, inaccurate concentration measurements, and poor bioavailability.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable solutions to problems you may encounter in the laboratory.

FAQ 1: What are the core physicochemical properties of this compound that dictate its low solubility?

Understanding the "why" behind the solubility issue is the first step to solving it. The compound's behavior is governed by several key parameters.

Answer: The primary obstacle to aqueous solubilization is the compound's significant hydrophobicity and lack of ionizable groups under physiological conditions.

  • Molecular Structure: The molecule possesses three phenolic hydroxyl (-OH) groups. While these groups can participate in hydrogen bonding, their contribution is overshadowed by the large, non-polar carbon skeleton.

  • Acid-Base Properties (pKa): The hydroxyl groups are weakly acidic. The pKa of a phenol is typically around 10. The presence of electron-donating methyl groups on the rings would slightly increase this pKa, making the compound even less acidic. To achieve significant deprotonation and form a more soluble phenolate salt, a relatively high pH (typically pH > 10) is required, which may not be compatible with many biological experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides a logical, step-by-step approach to resolving them.

Scenario 1: "I need to prepare a stock solution for my in vitro cell-based assays. What solvent should I use?"

This is the most common and critical first step. An improperly prepared stock solution can invalidate an entire experiment.

Answer: A high-concentration stock solution should be prepared in a 100% water-miscible organic solvent. The choice of solvent depends on the tolerance of your specific assay.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common choice due to its excellent solvating power for a wide range of hydrophobic compounds.

  • Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many cell culture experiments.

  • Dimethylformamide (DMF): Another strong solvent, but its use should be limited due to higher toxicity.

Step-by-Step Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Calculation: Determine the mass of the compound needed. The molecular weight of C31H32O3 is approximately 452.6 g/mol . For 1 mL of a 10 mM solution:

    • Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 452.6 g/mol = 0.004526 g = 4.53 mg.

  • Weighing: Accurately weigh 4.53 mg of the compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solubilization: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Ensure the solution is a clear, homogenous liquid with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.

Causality Behind the Protocol: Using a 100% organic solvent like DMSO bypasses the issue of aqueous insolubility entirely for the stock solution. The key challenge then becomes the dilution step into your aqueous assay buffer, which is addressed in the next scenario.

Scenario 2: "My compound precipitates immediately when I dilute my DMSO stock into my aqueous cell culture media or buffer. How can I prevent this?"

This is a classic problem known as "crashing out." It occurs because the compound, once transferred from a good solvent (DMSO) to a poor solvent (water), self-associates and precipitates.

Answer: The solution is to employ a solubility enhancement strategy that keeps the compound dispersed in the aqueous phase. The choice of method depends on the required final concentration and the constraints of your experimental system.

Below is a decision-making workflow to guide your choice.

G cluster_start cluster_methods Select Solubilization Strategy cluster_eval Evaluation & Refinement start Start: Compound Precipitates in Aqueous Media cosolvent Strategy 1: Co-Solvent System start->cosolvent Is final organic solvent concentration <1% tolerated? ph_adjust Strategy 2: pH Adjustment start->ph_adjust Is a high pH (>9) compatible with the assay? cyclodextrin Strategy 3: Cyclodextrin Inclusion start->cyclodextrin Need to avoid organic solvents and pH shifts? surfactant Strategy 4: Surfactant Micelles start->surfactant Is a detergent-based system acceptable? eval_conc Is required concentration achieved? cosolvent->eval_conc ph_adjust->eval_conc cyclodextrin->eval_conc surfactant->eval_conc eval_compat Is the formulation compatible with the assay? eval_conc->eval_compat Yes fail Refine or Combine Strategies eval_conc->fail No success Success: Proceed with Experiment eval_compat->success Yes eval_compat->fail No fail->cosolvent fail->cyclodextrin

Caption: Decision workflow for selecting a solubility enhancement strategy.

Method 1: Co-Solvent System (The Simplest Approach)

  • Mechanism: A small amount of a water-miscible organic solvent is maintained in the final aqueous solution. This "co-solvent" modifies the polarity of the bulk solvent, making it more favorable for the hydrophobic compound.

  • Best For: Quick screening assays where the final organic solvent concentration can be kept low (typically <1%, and often <0.5% v/v) to avoid artifacts.

  • Protocol:

    • Prepare a high-concentration stock in DMSO (e.g., 10 mM).

    • Perform an intermediate dilution series in 100% DMSO.

    • Add a very small volume of the appropriate DMSO stock directly to the final aqueous medium with vigorous vortexing or stirring. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL into 1 mL). This results in a final DMSO concentration of only 0.1%.

  • Troubleshooting:

    • Precipitation still occurs: The final concentration is still above the kinetic solubility limit. You must use a more powerful method (see below) or lower the final concentration.

    • Cell toxicity or assay interference observed: Run a vehicle control (media + 0.1% DMSO) to ensure the solvent itself is not causing the effect. If it is, you must reduce the solvent concentration or use a different method.

Method 2: pH Adjustment (Leveraging Acidity)

  • Mechanism: The phenolic hydroxyl groups on the compound are weakly acidic. By raising the pH of the aqueous medium well above the compound's pKa, the hydroxyl groups deprotonate to form phenolate anions (-O⁻). This charged species is significantly more water-soluble than the neutral molecule.

  • Best For: Chemical assays or in vitro experiments that are not sensitive to high pH. This is generally not suitable for live cell culture.

  • Protocol:

    • Prepare a stock solution in a minimal amount of 0.1 M NaOH or another suitable base.

    • Alternatively, add the DMSO stock to an aqueous buffer that has been pre-adjusted to a high pH (e.g., pH 10-12).

    • Determine the solubility at various pH values to find the minimum pH required for solubilization.

  • Troubleshooting:

    • Compound degrades: High pH can cause chemical degradation over time. Always prepare these solutions fresh and check for stability.

    • pH is not compatible with the assay: This method cannot be used if your biological system requires physiological pH (7.2-7.4).

Method 3: Cyclodextrin Inclusion (A Powerful Formulation Tool)

  • Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic compound partitions into the central cavity, forming a water-soluble "inclusion complex." This effectively shields the hydrophobic molecule from the aqueous environment. A commonly used derivative is 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which has enhanced solubility and low toxicity.

  • Best For: In vitro and in vivo studies where organic solvents must be minimized or eliminated. It is a widely accepted pharmaceutical excipient.

G cluster_A cluster_B Compound Insoluble Compound Water Water Compound->Water Precipitates Complex Cyclodextrin Compound Compound->Complex:f1 Partitions into core CD Cyclodextrin (Aqueous) CD->Complex:f0 Encapsulates

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Protocol: Screening for Cyclodextrin Solubilization

    • Prepare a range of aqueous HP-β-CD solutions (e.g., 1%, 5%, 10%, 20% w/v) in your desired buffer.

    • Add an excess amount of the solid compound to each CD solution.

    • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm syringe filter to remove the undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot the compound concentration against the HP-β-CD concentration. A linear relationship indicates the formation of an inclusion complex.

Table 1: Comparison of Primary Solubilization Strategies

StrategyMechanismProsConsBest Use Case
Co-Solvent Modifies bulk solvent polaritySimple, fast, inexpensiveLimited power, potential for solvent toxicity/artifactsHigh-throughput screening, initial activity tests
pH Adjustment Ionization to a soluble saltHigh solubility increase possibleNot biologically compatible, potential for degradationChemical reactions, non-biological assays
Cyclodextrins Forms soluble inclusion complexBiocompatible, high loading capacity, avoids organic solventsMore expensive, requires formulation developmentIn vitro cell assays, in vivo animal studies

FAQ 2: How can I be sure my "solubilized" compound is truly dissolved and not just a fine suspension?

This is a critical question for data integrity. Undissolved particles can lead to highly variable and non-reproducible results.

Answer: Visual inspection is the first step, but it is not sufficient. A solution that appears clear to the naked eye may still contain nanoparticles or amorphous aggregates.

Verification Methods:

  • Centrifugation: Centrifuge your prepared solution at high speed (e.g., >14,000 x g) for 15-20 minutes. After centrifugation, carefully sample from the top of the supernatant and measure the concentration. Compare this to the concentration of an uncentrifuged sample. A significant drop in concentration indicates the presence of a suspension, not a true solution.

  • Filtration: Filter the solution through a 0.22 µm or 0.1 µm filter. If the concentration before and after filtration is the same, it suggests the compound is truly dissolved.

  • Dynamic Light Scattering (DLS): This technique can detect the presence of sub-micron particles or aggregates in the solution, providing definitive evidence of whether you have a true solution or a colloidal suspension.

By systematically applying these strategies and validation steps, you can confidently prepare and use solutions of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), ensuring the accuracy and reliability of your experimental results.

References

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology.
  • U.S. Food & Drug Administration. (2023). Inactive Ingredient Search for Approved Drug Products. Data.gov.

Technical Support Center: Troubleshooting Peak Broadening in HPLC Analysis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving common chromatographic challenges in the HPLC analysis of phenolic compounds. This resource is designed for researchers, scientists, and drug development professionals to diagnose and effectively troubleshoot peak broadening, ensuring the integrity and accuracy of your analytical data. Poor peak shape can compromise resolution, leading to inaccurate quantification and unreliable results.[1][2][3] This guide provides in-depth troubleshooting steps and detailed explanations to help you achieve sharp, symmetrical peaks.

Troubleshooting Guides: A Systematic Approach

This section offers a structured, question-and-answer guide to address specific issues you may encounter during your HPLC analysis of phenolic compounds.

Q1: All the peaks in my chromatogram are broad. Where should I start troubleshooting?

When all peaks in a chromatogram exhibit broadening, the issue is likely systemic and related to the HPLC instrument itself or a problem at the beginning of the analytical column.

Systematic Troubleshooting Workflow for Universal Peak Broadening

cluster_solutions Solutions Start All Peaks are Broad Check_Dead_Volume Inspect for Extra-Column Dead Volume (fittings, tubing) Start->Check_Dead_Volume Systemic Issue Suspected Check_Flow_Rate Verify Flow Rate Accuracy and Stability Check_Dead_Volume->Check_Flow_Rate If no leaks/loose fittings Sol_Dead_Volume Use low-volume connectors and minimize tubing length. Check_Dead_Volume->Sol_Dead_Volume Check_Guard_Column Check/Replace Guard Column Check_Flow_Rate->Check_Guard_Column If flow is stable Sol_Flow_Rate Optimize flow rate; too slow can increase diffusion. Check_Flow_Rate->Sol_Flow_Rate Check_Column_Inlet Examine Column Inlet Frit for Blockage Solution_Found Problem Resolved Check_Column_Inlet->Solution_Found If frit is clean or replaced Sol_Column_Inlet Backflush column (if permissible) or replace column. Check_Column_Inlet->Sol_Column_Inlet Check_Guard_Column->Check_Column_Inlet If guard column is clean Sol_Guard_Column Replace guard column. Check_Guard_Column->Sol_Guard_Column

Caption: Troubleshooting workflow for universal peak broadening.

Detailed Steps:

  • Inspect for Extra-Column Dead Volume: Excessive dead volume in the system, caused by lengthy or wide-bore tubing and loose fittings, can lead to peak broadening.[1][4]

    • Action: Ensure all fittings are properly tightened. Use pre-cut, low-volume PEEK tubing where possible and minimize the tubing length between the injector, column, and detector.[1]

  • Verify Flow Rate: A flow rate that is too slow can increase longitudinal diffusion, a key contributor to peak broadening as described by the Van Deemter equation.[4]

    • Action: Ensure your pump is delivering a stable and accurate flow rate. Check for leaks in the pump head or fittings.[5] Each column has an optimal flow rate based on its dimensions, which is typically provided by the manufacturer.[6]

  • Check the Guard and Analytical Columns: Contamination or blockage of the guard column or the inlet frit of the analytical column can distort the sample band, causing broadening of all subsequent peaks.[2]

    • Action: First, remove the guard column and run a standard. If the peak shape improves, replace the guard column.[6] If the problem persists, you can try backflushing the analytical column (check manufacturer's instructions first).[2][6] If this doesn't resolve the issue, the column may be degraded and require replacement.[1][6]

Q2: Only some of my phenolic compound peaks are broad and tailing. What is the likely cause?

When only specific peaks, particularly those of polar phenolic compounds, are broad and tailing, the issue is often chemical in nature and relates to secondary interactions between the analytes and the stationary phase.

Causality of Peak Tailing for Phenolic Compounds

cluster_solutions Solutions Tailing_Phenols Tailing Peaks of Phenolic Compounds Secondary_Interactions Secondary Interactions with Residual Silanols Tailing_Phenols->Secondary_Interactions Primary Cause Mobile_Phase_pH Inappropriate Mobile Phase pH Tailing_Phenols->Mobile_Phase_pH Chemical Cause Column_Overload Column Overload (Mass or Volume) Tailing_Phenols->Column_Overload Sample-Related Cause Sol_Silanols Use end-capped column or operate at low pH (2.5-3.0) to suppress silanol ionization. Secondary_Interactions->Sol_Silanols Sol_pH Adjust mobile phase pH to be at least 2 units away from analyte pKa. Mobile_Phase_pH->Sol_pH Sol_Overload Reduce injection volume or dilute the sample. Column_Overload->Sol_Overload Resolution Problem Resolved Sol_Silanols->Resolution Sol_pH->Resolution Sol_Overload->Resolution

Caption: Common causes and solutions for peak tailing in phenolic analysis.

Detailed Steps:

  • Address Secondary Silanol Interactions: Phenolic compounds, with their polar hydroxyl groups, are prone to strong secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[3][7] This leads to a mixed-mode retention mechanism, causing peak tailing.

    • Action 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.0 with formic or phosphoric acid) protonates the silanol groups, minimizing these unwanted ionic interactions.[8] For acidic phenols, maintaining a pH at least 2 units below the analyte's pKa ensures they are in their neutral form, promoting better peak shape.[7]

    • Action 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where the residual silanols are chemically bonded with a small silylating agent. This deactivates the surface and significantly reduces tailing for polar compounds like phenols.[1][8]

  • Optimize Sample Concentration and Injection Volume: Overloading the column, either by injecting too high a concentration (mass overload) or too large a volume (volume overload), can saturate the stationary phase and lead to peak distortion, including tailing and fronting.[1][9][10][11]

    • Action: Systematically reduce the injection volume or dilute the sample.[1][9][10] If the peak shape improves, column overload was the likely cause.

Q3: My peaks are fronting. What does this indicate?

Peak fronting, where the peak is asymmetrical with a leading edge, is less common than tailing but is a clear indicator of specific problems.[9][12]

Primary Causes of Peak Fronting:

CauseExplanationRecommended Solution
Column Overload Injecting a sample that is too concentrated is the most common cause of fronting.[9][11] The stationary phase becomes saturated, and excess analyte molecules travel through the column with less retention, eluting earlier.[9]Dilute the sample or reduce the injection volume.[9][11][13][14]
Sample Solvent Mismatch If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the sample band will not focus properly at the head of the column, leading to distortion.[11][15]Whenever possible, dissolve the sample in the initial mobile phase.[5][7]
Low Temperature In some cases, especially in gas chromatography, but also observable in HPLC, low temperatures can contribute to fronting.[4][9]Increase the column temperature. Higher temperatures reduce mobile phase viscosity and can improve peak shape.[16][17]
Q4: My peaks are splitting. How can I resolve this?

Peak splitting can manifest as a "shoulder" on a peak or a complete split into two peaks, and it can be caused by both physical and chemical issues.[1][18]

Troubleshooting Peak Splitting:

  • Check for Column Voids or Contamination: A common cause of peak splitting is a void at the column inlet or a partially blocked frit.[1][10] This creates two different flow paths for the sample, resulting in a split peak.

    • Action: First, check if the issue is resolved by replacing the guard column.[19] If not, reverse and flush the column (if the manufacturer allows).[19] If the problem persists, the column is likely damaged and needs to be replaced.[10]

  • Ensure Complete Sample Dissolution: If the sample is not fully dissolved in the sample solvent, it can lead to split peaks.[1]

    • Action: Visually inspect your sample for any particulates. If necessary, sonicate the sample or choose a more appropriate solvent. Always filter your samples before injection.[1]

  • Verify Mobile Phase and Sample Solvent Compatibility: If the sample solvent is not miscible with the mobile phase, it can cause peak splitting.[5]

    • Action: Ensure your sample is dissolved in a solvent that is compatible with your mobile phase. Ideally, use the mobile phase itself as the sample solvent.[5][7]

Frequently Asked Questions (FAQs)

  • Q: What causes peak broadening in HPLC? A: Peak broadening is caused by several factors, including column degradation (voids, contamination), mobile phase issues (improper pH, inconsistencies), and instrumental effects like extra-column dead volume and slow injection speeds.[1] Sample diffusion and column overload are also significant contributors.[1][4]

  • Q: How do I prevent peak tailing when analyzing phenolic compounds? A: To prevent peak tailing with phenolic compounds, use a modern, end-capped C18 column, and control the mobile phase pH to be at least 2 units below the pKa of your analytes (typically pH 2.5-3.0).[1][7][8] Also, ensure you are not overloading the column by using an appropriate sample concentration and injection volume.[1]

  • Q: When should I replace my HPLC column? A: You should replace your HPLC column when you observe a significant deterioration in peak shape (broadening, tailing, splitting), a loss of resolution, or a significant increase in backpressure that cannot be resolved by cleaning or backflushing.[1][6]

  • Q: Can the detector settings affect peak shape? A: Yes, an inappropriate detector response setting (or time constant) can cause peak broadening. A slower response setting can reduce noise but may also broaden the peak.[20]

References

  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Chromatography Today. (2023, April 11).
  • Quora. (2020, March 30).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Axion Labs. Front Tailing HPLC & GC Peaks.
  • uHPLCs. HPLC Fronting Peak Analysis and Solutions.
  • ALWSCI. (2025, February 11).
  • ALWSCI. (2025, November 27).
  • Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • BenchChem. Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • uHPLCs. (2024, October 24). How to Deal With Peak Splitting in HPLC?.
  • PerkinElmer.
  • BenchChem. Technical Support Center: HPLC Analysis of Phenolic Compounds.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • ACD/Labs. (2022, October 6).
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions.
  • Shimadzu. (2023, May 18). Important Notices for Daily Use of HPLC: 2.
  • LCGC International.
  • Chromatography Today.
  • ResearchGate. The Issue of External Band Broadening in HPLC/UHPLC Devices: Find and Optimize the Benefits of your HPLC/UHPLC.
  • ResearchGate. (2015, September 9). What are the possible causes of peak shift and broadening in HPLC?.
  • Semantic Scholar.
  • PMC - NIH. (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column.
  • Phenomenex. (2025, June 6).
  • BenchChem. Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • Top Factors That Affect HPLC Column Efficiency and Resolution. (2025, August 15).
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Shimadzu. Abnormal Peak Shapes.
  • NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • ResearchGate.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • BenchChem. troubleshooting peak tailing in HPLC analysis of phenolic compounds.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • YouTube. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
  • ResearchGate. (2025, August 6).
  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022, January 18).

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Technical Support Center: Optimization of Reaction Parameters for 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the optimization of this important chemical synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction to the Synthesis

The synthesis of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is achieved through an acid-catalyzed electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation reaction. In this reaction, two molecules of 2,3,6-trimethylphenol are reacted with one molecule of 2-hydroxybenzaldehyde (salicylaldehyde). The hydroxyl and methyl groups on the phenol rings are activating and directing, influencing the position of the electrophilic attack. The hydroxyl group on salicylaldehyde, however, can complicate the reaction by interacting with the catalyst.

This guide will provide a comprehensive overview of the critical reaction parameters and offer solutions to common challenges encountered during the synthesis, such as low yield, poor selectivity, and purification difficulties.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Yield

Question: I am getting a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in this Friedel-Crafts alkylation can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or reactant quality.

  • Catalyst Selection and Deactivation: The choice of acid catalyst is critical. Both Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) can be employed.[1][2][3][4] However, the phenolic hydroxyl groups of both the trimethylphenol and the salicylaldehyde can act as Lewis bases and deactivate the Lewis acid catalyst.[5] This necessitates using a stoichiometric amount or even an excess of the catalyst. For Brønsted acids, ensuring a sufficiently acidic environment is key. Consider using a synergistic catalyst system, such as a combination of a Lewis acid and a Brønsted acid, which can enhance catalytic activity.[1]

  • Reaction Temperature: The reaction temperature plays a crucial role. If the temperature is too low, the activation energy for the reaction may not be reached. Conversely, excessively high temperatures can lead to the formation of undesired byproducts and potentially decomposition of the product. An optimal temperature range of 30-50°C is often a good starting point for bisphenol synthesis.[2]

  • Reactant Quality and Stoichiometry: Ensure that your 2,3,6-trimethylphenol and 2-hydroxybenzaldehyde are of high purity and free from moisture. Water can deactivate the acid catalyst. Using a molar excess of the 2,3,6-trimethylphenol can favor the formation of the desired bisphenol product and minimize side reactions of the aldehyde.[5]

  • Solvent Choice: The solvent can significantly influence the reaction outcome. Non-polar solvents like dichloromethane, dichloroethane, or carbon disulfide are often used in Friedel-Crafts reactions.[6] In some cases, using an excess of one of the reactants, such as 2,3,6-trimethylphenol, can serve as the solvent.

Formation of Isomeric Byproducts

Question: My product is a mixture of isomers. How can I improve the selectivity for the desired 4,4'- product?

Answer:

The formation of isomers is a common challenge in the alkylation of phenols due to the directing effects of the hydroxyl and methyl groups. The primary isomers of concern are the ortho,para'-(o,p') and ortho,ortho'-(o,o') substituted products in addition to the desired para,para'-(p,p') product.

  • Steric Hindrance: The bulky trimethylphenyl group can sterically hinder attack at the ortho position, which generally favors the formation of the para-substituted product. However, the reaction conditions can influence this selectivity.

  • Catalyst Influence: The choice of catalyst can impact the regioselectivity. Some solid acid catalysts, for instance, have shown high para-selectivity in Friedel-Crafts alkylations.[5] Experimenting with different Lewis or Brønsted acids can help optimize for the desired isomer.

  • Temperature Control: Lower reaction temperatures often favor the thermodynamically more stable para-isomer.[5] Running the reaction at a controlled, lower temperature may improve the selectivity for the 4,4'- product.

Purification Challenges

Question: I am having difficulty purifying the final product. What are the recommended methods?

Answer:

Purification of bisphenols often involves removing unreacted starting materials, the catalyst, and isomeric byproducts.

  • Catalyst Removal: If a homogeneous acid catalyst was used, it must be neutralized and removed. This is typically done by washing the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and then with water.

  • Recrystallization: Recrystallization is a powerful technique for purifying bisphenols.[7][8][9][10][11] A common method involves dissolving the crude product in a suitable solvent or solvent mixture and then allowing the desired product to crystallize upon cooling. Toluene, often in the presence of a small amount of water, has been shown to be effective for the recrystallization of other bisphenols.[7][8][10]

  • Column Chromatography: For laboratory-scale purification and for separating isomers with very similar polarities, column chromatography using silica gel can be an effective, albeit more labor-intensive, method.[12] A gradient of ethyl acetate in a non-polar solvent like petroleum ether is a common eluent system for bisphenols.[12]

Reaction Monitoring

Question: How can I effectively monitor the progress of the reaction?

Answer:

Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of byproducts from over-reaction.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to follow the consumption of the starting materials (2,3,6-trimethylphenol and 2-hydroxybenzaldehyde) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For more quantitative analysis, HPLC or GC can be used to monitor the concentrations of reactants and products over time. This data can also be used to determine the ratio of different isomers being formed.

Experimental Protocols

General Synthesis Protocol for 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

This protocol is a general guideline based on established principles of Friedel-Crafts reactions for bisphenol synthesis. Optimization of specific parameters will likely be necessary.

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2,3,6-trimethylphenol (2.2 equivalents) and a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., anhydrous AlCl₃, 1.1 equivalents) portion-wise while stirring.

  • Aldehyde Addition: Dissolve 2-hydroxybenzaldehyde (1.0 equivalent) in the reaction solvent and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the hydroxyl (-OH) and aromatic (C-H) stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the desired product.

Data Presentation

Table 1: Influence of Catalyst on Bisphenol Synthesis (General Observations)

Catalyst TypeCatalyst ExampleTypical AmountAdvantagesDisadvantages
Lewis AcidAlCl₃, FeCl₃, ZnCl₂Stoichiometric or excessHigh reactivityProne to deactivation by hydroxyl groups, can promote side reactions
Brønsted AcidH₂SO₄, HCl, p-TsOHCatalytic to stoichiometricLess prone to deactivation by hydroxyl groupsCan be corrosive, may require higher temperatures
Solid AcidSulfonated resins, ZeolitesCatalyticEasy to remove from the reaction mixture, can be recycled, can offer high selectivityMay have lower activity than homogeneous catalysts

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Purity Issue check_reactants Check Reactant Purity and Stoichiometry start->check_reactants check_catalyst Evaluate Catalyst Choice and Amount start->check_catalyst check_temp Optimize Reaction Temperature start->check_temp check_solvent Assess Solvent Effects start->check_solvent byproducts Analyze for Byproducts (Isomers, etc.) check_reactants->byproducts check_catalyst->byproducts check_temp->byproducts check_solvent->byproducts purification Optimize Purification Method (Recrystallization, Chromatography) byproducts->purification Byproducts Present success Improved Synthesis Achieved byproducts->success No Significant Byproducts purification->success

Caption: A logical workflow for troubleshooting common issues in the synthesis of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).

Reaction Pathway and Potential Byproducts

ReactionPathway cluster_reactants Reactants cluster_products Products 2,3,6-Trimethylphenol 2,3,6-Trimethylphenol desired_product 4,4'-((2-Hydroxyphenyl)methylene) bis(2,3,6-trimethylphenol) (Desired Product) 2,3,6-Trimethylphenol->desired_product other_byproducts Other Byproducts (e.g., over-alkylation) 2,3,6-Trimethylphenol->other_byproducts 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde->desired_product 2-Hydroxybenzaldehyde->other_byproducts op_isomer o,p'-Isomer desired_product->op_isomer Isomerization oo_isomer o,o'-Isomer desired_product->oo_isomer Isomerization

Caption: Reaction pathway for the synthesis of the target molecule, highlighting the formation of potential isomeric byproducts.

Health and Safety

  • 2,3,6-Trimethylphenol: Corrosive and can cause injury to the skin, eyes, and respiratory tract. It is readily absorbed through the skin.[13][14][15]

  • 2-Hydroxybenzaldehyde (Salicylaldehyde): Harmful if swallowed and causes skin and eye irritation.

  • Acid Catalysts: Strong acids are corrosive and should be handled with extreme care.

  • Solvents: Many organic solvents are flammable and have associated health risks.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.[14][15][16]

References

  • Synergistic Catalysts of Lewis Acid and Brønsted Acid for Highly Efficient Preparation of Bisphenol Compounds. Industrial & Engineering Chemistry Research. [Link]
  • Effect of Processing Parameters on the Synthesis of Bisphenols, Monomers for Producing Polyester Polymers and Fibres.
  • A magnetically separable Brønsted acid catalyst for the synthesis of Bisguaiacol-F. New Journal of Chemistry. [Link]
  • Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]
  • Friedel–Crafts reaction. Wikipedia. [Link]
  • Recrystallization Method Of Bisphenol A.
  • Method for producing bisphenol catalysts and bisphenols.
  • Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkyl
  • A magnetically separable Brønsted acid catalyst for the synthesis of Bisguaiacol-F. RSC Publishing. [Link]
  • Recrystallization of bisphenol A by azeotropically drying the solvent.
  • 2,3,6-Trimethylphenol - Hazardous Agents. Haz-Map. [Link]
  • Process for purifying a bisphenol.
  • Why is the Friedel-Crafts reaction faster with phenol as compared to benzene? Quora. [Link]
  • Friedel-Crafts Alkyl
  • Recrystallization of bisphenol a by azeotropically drying the solvent.
  • 2,3,6-Trimethylphenol. PubChem. [Link]
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
  • Purification of bisphenol-A.
  • Catalytic synthesis of benign bisphenols. DiVA portal. [Link]
  • Lewis acid-catalyzed Friedel–Crafts reactions toward highly versatile, α-quaternary oxime ethers.
  • Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions.
  • Process for the preparation of 2,4,6-trimethylphenol.
  • Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction.
  • Gram-Scale Synthesis of Substituted Triarylmethanes. Thieme Chemistry. [Link]
  • 4,4'-Methylenebis-[2,6-bis(hydroxymethylphenyl)phenol]. PubChem. [Link]
  • Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
  • A Green Approach for the Synthesis of Schiff Base from Salicylaldehyde and p-Toluidine by using Kaffir Lime Extract. International Journal of Advanced Research. [Link]
  • Method for the preparation of bis(hydroxyphenyl) sulfides.
  • Process for the preparation of 2,3,6-trimethylphenol.
  • Synthesis, Characterizationand Spectroscopic Studies of 2-{(E)- Hydroxyphenyl)imino]methyl}Phenol Schiff Base with Some Metal Complexes. ResearchGate. [https://www.researchgate.net/publication/315694290_Synthesis_Characterizationand_Spectroscopic_Studies_of_2-E-_Hydroxyphenylimino]methylPhenol_Schiff_Base_with_Some_Metal_Complexes]([Link])
  • Synthesis of triarylmethanes with various phenols and electron-rich arenes.a aReaction conditions.

Sources

Technical Support Center: Identification of Degradation Products of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) and its potential degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting advice for your experimental workflows.

Introduction

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a complex phenolic compound with antioxidant properties.[1][2] Understanding its stability and degradation profile is crucial for ensuring the safety, efficacy, and shelf-life of any formulation it is a part of. Forced degradation studies are a systematic way to investigate the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[3][4] These studies are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[5][6]

This guide will walk you through the common challenges and questions that arise during the forced degradation and analysis of this molecule.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary degradation pathways I should be concerned about for a sterically hindered bisphenol like this?

A1: Based on its structure, the primary degradation pathways to investigate are oxidation, photolysis, and thermal degradation. Hydrolysis is less likely to be a major pathway for the core structure, as it lacks readily hydrolyzable functional groups like esters or amides. However, extreme pH conditions can still influence oxidative and other degradation processes.

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of colored quinone-type structures. The methylene bridge can also be a site of oxidative cleavage.

  • Photolysis: Exposure to UV or high-intensity visible light can provide the energy to break chemical bonds, potentially leading to fragmentation of the molecule.

  • Thermal Stress: High temperatures can induce cleavage of the methylene bridge and potentially lead to rearrangements or further breakdown of the phenolic rings.

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: The goal is to achieve 10-20% degradation of the parent compound to ensure that the degradation products are formed in sufficient quantities for detection and characterization without being so extensive that secondary and tertiary degradation products complicate the analysis.[7] A good starting point for your experiments would be:

Degradation TypeExperimental ConditionsSampling Time Points
Acid Hydrolysis 0.1 M HCl at 60°C1, 3, 5 days
Base Hydrolysis 0.1 M NaOH at 60°C1, 3, 5 days
Oxidation 3% H₂O₂ at room temperature1, 3, 5 days
Thermal 80°C (solid state)1, 3, 5 days
Photolytic ICH-compliant light exposure (solid or in solution)1x and 3x ICH exposure

Note: These are starting conditions and may need to be adjusted based on the observed stability of the molecule.[6][8]

Analytical

Q3: Which analytical technique is best suited for separating and identifying the degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the workhorse for separating the parent compound from its degradation products.[9][10][11][12] For structural elucidation of the unknown degradation products, hyphenated techniques are indispensable:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this task. It provides retention time data from the LC and mass-to-charge ratio (m/z) and fragmentation information from the MS, allowing for the determination of molecular weights and structural features of the degradants. High-resolution mass spectrometry (HRMS) is particularly valuable for determining elemental compositions.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful if the degradation products are volatile or can be made volatile through derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR spectroscopy can provide definitive structural information.[2][14][15][16][17]

Q4: I am seeing many small, new peaks in my chromatogram after stress testing. How do I determine which ones are relevant?

A4: This is a common challenge. Here's a systematic approach:

  • Analyze a Placebo/Blank: First, subject a placebo (formulation without the active ingredient) or your solvent to the same stress conditions. This will help you identify peaks that are not related to the degradation of your target molecule (e.g., from excipients, container leaching, or solvent degradation).

  • Mass Balance: A good stability-indicating method should account for the majority of the mass of the parent compound that has degraded. If the sum of the parent compound and the known degradation products does not equal the initial amount of the parent compound, you may have undetected products (e.g., those that don't have a UV chromophore) or the response factors of the degradation products are significantly different.

  • Focus on Major Degradants: Initially, focus on identifying the degradation products that are present at the highest levels. These are likely the primary degradation products and will provide the most information about the degradation pathway.

Troubleshooting Guides

Problem 1: No Degradation Observed
Possible Cause Troubleshooting Step
Stress conditions are too mild. Increase the severity of the stress conditions. For thermal stress, increase the temperature. For chemical stress, increase the concentration of the acid, base, or oxidizing agent, or increase the reaction time.[8]
The compound is highly stable. While possible, it's more likely that the conditions are not yet optimal. Before concluding high stability, ensure a wide range of aggressive conditions have been tested.
Analytical method is not sensitive enough. Ensure your analytical method has a low enough limit of detection (LOD) and limit of quantitation (LOQ) to detect small amounts of degradation products.
Problem 2: Complete Degradation of the Parent Compound
Possible Cause Troubleshooting Step
Stress conditions are too harsh. Reduce the severity of the stress conditions. Decrease the temperature, concentration of the stressing agent, or the duration of the stress testing. The goal is partial degradation.[3]
Sample was analyzed too late. Analyze the samples at earlier time points to catch the formation of primary degradation products before they degrade further.
Problem 3: Poor Chromatographic Resolution
Possible Cause Troubleshooting Step
Co-elution of degradation products. Optimize your HPLC method. This can involve changing the mobile phase composition, gradient slope, column chemistry (e.g., C18, phenyl-hexyl), pH of the mobile phase, or column temperature. A systematic method development approach is recommended.[7][9]
Degradation products have very different polarities. A gradient elution method is likely necessary to resolve both polar and non-polar degradation products in a single run.

Proposed Degradation Pathways and Experimental Workflows

Based on the chemical structure of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), we can propose the following degradation pathways under oxidative and photolytic stress.

Proposed Oxidative Degradation Pathway

Oxidation is likely to be a significant degradation pathway for this molecule due to the presence of multiple electron-rich phenolic rings. The reaction can be initiated by agents like hydrogen peroxide, atmospheric oxygen, or metal ions.

G cluster_0 Parent Compound cluster_1 Oxidation cluster_2 Degradation Products A 4,4'-((2-Hydroxyphenyl)methylene) bis(2,3,6-trimethylphenol) B Formation of Quinone-Methide and other Quinone-type structures A->B [O] C Oxidative Cleavage at Methylene Bridge A->C [O] F Colored Degradants B->F D 2,3,6-Trimethylphenol C->D E 2-Hydroxybenzaldehyde C->E

Caption: Proposed Oxidative Degradation Pathway.

Experimental Workflow for Degradation Studies

A systematic workflow is critical for successfully identifying degradation products.

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analytical Screening cluster_2 Phase 3: Identification & Characterization A Prepare solutions of the parent compound and subject to stress conditions (Acid, Base, H2O2, Heat, Light) B Include control and blank samples A->B C Analyze stressed samples using a developed stability-indicating HPLC-UV method B->C D Compare chromatograms to identify degradation peaks C->D E Analyze samples with significant degradation using LC-MS/MS D->E F Determine m/z of parent and degradant peaks E->F G Perform fragmentation analysis (MS/MS) to propose structures F->G H (Optional) Isolate major degradants and perform NMR for definitive identification G->H

Caption: General Experimental Workflow.

Protocol: Developing a Stability-Indicating HPLC Method

  • Column and Mobile Phase Screening:

    • Start with a robust reversed-phase column, such as a C18.

    • Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water) and pH modifiers (e.g., formic acid for acidic conditions, ammonium acetate for neutral conditions).

  • Gradient Optimization:

    • Develop a gradient method that elutes the parent peak at a reasonable retention time and allows for the separation of earlier and later eluting impurities.

  • Wavelength Selection:

    • Use a photodiode array (PDA) detector to analyze the parent compound and stressed samples. This will help you select a wavelength that provides good sensitivity for both the parent and the major degradation products.

  • Method Validation:

    • Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is resolved from all degradation products.

References

  • Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. (n.d.).
  • Stability-Indicating HPLC Method Development. (n.d.).
  • Forced Degradation Studies. (2016). J Anal Pharm Res, 3(6).
  • Forced Degradation – A Review. (2022). World Journal of Pharmaceutical Research, 11(15).
  • Forced Degradation Studies. (2016). MedCrave online.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo.
  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
  • 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). (n.d.). ChemBK.
  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2025).
  • SYNTHESIS OF METHYLENEBIS(4-HYDROXY-2-PYRONE) OR METHYLENEBIS(4-HYDROXYCOUMARIN) DERIVATIVES BY ORGANIC SOLID STATE REACTION. (1999). HETEROCYCLES, 51(12).
  • LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. (2021). Molecules, 26(6), 1735.
  • Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. (2020). Asian Journal of Chemistry, 32(4), 863-868.
  • 4,4'-((2-hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) cas no.184355-68-8. (n.d.). Jilin haofei import and export trade Co.,Ltd.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). NIH.
  • Phenol, 2,4,6-trimethyl-. (n.d.). NIST WebBook.

Sources

minimizing by-product formation in the synthesis of bisphenolic compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Bisphenol Synthesis

Bisphenolic compounds, most notably Bisphenol A (BPA), are fundamental building blocks in the production of high-performance polymers like polycarbonates and epoxy resins.[][2] In research and pharmaceutical development, the purity of these compounds is not merely a matter of quality control; it is a prerequisite for achieving predictable material properties, ensuring biocompatibility, and generating reliable experimental data. Impurities, even in trace amounts, can hinder polymerization, alter the final product's characteristics, and introduce confounding variables in biological assays.[3]

This guide provides a comprehensive technical resource for scientists and researchers to understand, troubleshoot, and ultimately minimize the formation of common by-products during the acid-catalyzed synthesis of bisphenols from phenols and ketones.

Understanding the Chemistry: Main Reactions and By-Product Pathways

The synthesis of bisphenols is typically an acid-catalyzed condensation reaction between a phenol and a ketone (e.g., phenol and acetone to produce BPA).[4] The primary goal is the selective formation of the para,para (p,p') isomer, which possesses the linear structure essential for polymerization. However, several side reactions occur concurrently, leading to a variety of impurities that complicate purification and reduce yield.[][5]

Key By-Products in Bisphenol Synthesis:
  • ortho,para (o,p')-Isomer: The most common isomeric impurity, formed when one of the phenol molecules adds to the acetone carbocation at its ortho position instead of the sterically favored para position.[6]

  • Chroman Derivatives: These result from the intramolecular cyclization of the o,p'-isomer or from the reaction of phenol with isopropenyl phenol (an acetone dehydration by-product).[][7] Their presence can lead to discoloration and is detrimental to polymer quality.[7]

  • Trisphenols (Triphenols): Formed by the reaction of a third phenol molecule with the intermediate carbocation, leading to a more complex, branched impurity.[][8]

  • Isopropenyl Phenol (IPP) and its Dimers: Resulting from the dehydration of an intermediate, IPP can further react to form a range of dimeric impurities.[][9]

The following diagram illustrates the desired reaction pathway alongside the major routes of by-product formation.

G cluster_catalysis Acid Catalysis (H+) cluster_products Reaction Products Phenol Phenol (Excess) Acetone Acetone Protonated_Acetone Protonated Acetone (Carbocation Intermediate) Acetone->Protonated_Acetone + H+ pp_BPA p,p'-Bisphenol (Desired Product) Protonated_Acetone->pp_BPA + 2 Phenol (para attack) op_BPA o,p'-Bisphenol (Isomeric Impurity) Protonated_Acetone->op_BPA + 2 Phenol (ortho/para attack) Triphenol Trisphenol Protonated_Acetone->Triphenol + 3 Phenol IPP Isopropenyl Phenol (IPP) Protonated_Acetone->IPP Dehydration Chroman Chroman Derivatives op_BPA->Chroman Intramolecular Cyclization IPP->Chroman + Phenol

Caption: Reaction pathways in bisphenol synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during bisphenol synthesis. Each problem is followed by an analysis of its probable causes and actionable solutions.

Problem 1: High concentration of the o,p'-isomer in the final product.

Q: My HPLC analysis shows a high percentage of the o,p'-isomer, reducing the purity of my desired p,p'-BPA. What are the causes and how can I improve selectivity?

A: High levels of the o,p'-isomer are a common selectivity issue. The formation of this isomer is kinetically favored but thermodynamically less stable than the p,p'-isomer. Its presence is primarily influenced by reaction temperature and catalyst activity.

Causality & Explanation: The condensation reaction is an electrophilic aromatic substitution. While the para position of phenol is sterically more accessible, the ortho position can also be attacked by the carbocation intermediate. Higher reaction temperatures provide the necessary activation energy for this less-favorable pathway to occur more frequently. Furthermore, highly active catalysts can accelerate the reaction to a point where kinetic control dominates over thermodynamic control, leading to a higher proportion of the o,p'-isomer.

Actionable Solutions:

  • Temperature Control: Maintaining a lower reaction temperature is crucial for suppressing the formation of isomeric by-products.[6] For many syntheses using strong acid catalysts, keeping the temperature below 70°C is recommended.[6] A study demonstrated that reducing the reaction start temperature from a conventional 55-60°C to a range of 48-54°C significantly improves selectivity for p,p'-BPA.[10]

  • Catalyst Choice & Modification:

    • Heterogeneous Catalysts: The use of acidic ion-exchange resins, particularly those modified with sulfur-containing promoters (e.g., mercaptans), is a standard industrial practice to enhance selectivity.[11][12] These promoters can modify the catalyst's active sites, favoring the formation of the p,p'-isomer.

    • Zeolites: Zeolites are emerging as highly selective, stable, and recyclable catalysts.[13] Their defined microporous structure can create a shape-selective environment that sterically hinders the formation of the bulkier o,p'-isomer.[14]

  • Allow for Isomerization: The formation of the o,p'-isomer can be reversible. Given sufficient reaction time at a controlled temperature, some of the o,p'-isomer can isomerize back to the more stable p,p'-isomer, especially as the desired product crystallizes out of the solution, shifting the equilibrium.[15]

ParameterImpact on o,p'-Isomer FormationRecommended Action
Temperature Increases with higher temperatureMaintain reaction temp. between 48-70°C[6][10]
Catalyst Type High for un-promoted strong acidsUse ion-exchange resin with a mercaptan promoter or a shape-selective zeolite catalyst[11][13]
Reaction Time Can decrease over time due to isomerizationAllow sufficient time for equilibrium to favor the p,p'-isomer[15]
Problem 2: Presence of chroman compounds and product discoloration.

Q: My purified bisphenol product has a yellowish tint, and MS analysis confirms the presence of chroman impurities. How are these formed and how can I prevent them?

A: Chroman formation is a significant issue as it is difficult to remove and contributes to product discoloration, which is particularly problematic for applications like polycarbonate production.[7]

Causality & Explanation: There are two primary pathways to chroman formation:

  • Intramolecular Cyclization: The o,p'-BPA isomer, once formed, can undergo an acid-catalyzed intramolecular cyclization (a Friedel-Crafts type reaction) to form a stable six-membered ring, yielding the chroman structure.[]

  • Reaction with Isopropenyl Phenol (IPP): Acetone or its carbocation intermediate can dehydrate to form reactive intermediates like IPP. The subsequent reaction of IPP with phenol can also lead to chroman-type adducts.[]

Since the primary precursor to chroman is the o,p'-isomer, the strategies to reduce chroman are intrinsically linked to those for reducing the o,p'-isomer.

Actionable Solutions:

  • Minimize o,p'-Isomer Formation: This is the most critical step. Implement all the solutions from Problem 1 (control temperature, use selective catalysts). By reducing the concentration of the main precursor, you directly inhibit the primary pathway for chroman formation.

  • Control Reactant Stoichiometry: Using a significant excess of phenol relative to the ketone is a common industrial practice.[6] While the theoretical molar ratio is 2:1 (phenol:acetone), an optimal ratio is often higher.[6] This excess phenol ensures the carbocation intermediate is more likely to react with another phenol molecule rather than undergo side reactions like dehydration to IPP.

  • Water Content Management: The presence of a small, controlled amount of water (1-5 wt%) in the reaction mixture can surprisingly suppress some side reactions and increase p,p'-BPA selectivity.[15][16] Water is believed to moderate the catalyst's activity, preventing excessive dehydration reactions that form IPP and subsequent by-products.[16]

Problem 3: Low overall yield and formation of heavy by-products (e.g., Trisphenols).

Q: Despite achieving good conversion of my starting ketone, the isolated yield of the desired bisphenol is low. I'm observing heavy compounds in my crude product analysis. What is happening?

A: Low isolated yield, when ketone conversion is high, points towards the formation of "heavy" by-products like trisphenols and various oligomers. These consume the reactants without producing the desired product.[]

Causality & Explanation: Trisphenols are formed when the bisphenol carbocation intermediate reacts with a third molecule of phenol instead of being deprotonated to form the final product.[8] This is more likely to occur under conditions of very high catalyst activity or when there are localized "hot spots" in the reactor. An insufficient excess of phenol can also contribute to this issue.

Actionable Solutions:

  • Optimize Phenol-to-Ketone Molar Ratio: Increasing the excess of phenol is highly effective. A higher concentration of phenol increases the probability of the intermediate reacting with phenol in the desired manner and minimizes reactions leading to heavier by-products. Ratios of 4:1 or higher (phenol:acetone) are often cited to improve yield.[6]

  • Ensure Homogeneous Reaction Conditions: Ensure efficient stirring and heat distribution to avoid localized areas of high temperature or catalyst concentration, which can promote side reactions.

  • Catalyst Loading: Using an optimal amount of catalyst is key. Too much catalyst can lead to an overly aggressive reaction and the formation of complex by-products. The ideal loading should be determined experimentally to balance reaction rate with selectivity.

Analytical Monitoring and Purification

A robust synthesis protocol must be paired with a reliable analytical and purification strategy.

In-Process Monitoring

Regularly analyzing reaction aliquots is a self-validating method to ensure the process is on track.

  • Method: High-Performance Liquid Chromatography (HPLC) with UV or DAD detection is the primary technique for quantifying the desired bisphenol and its key impurities.[3][9]

  • Procedure:

    • Withdraw a small sample from the reaction mixture at set time intervals.

    • Immediately quench the reaction in the sample (e.g., by neutralizing with a base or diluting in the mobile phase).

    • Filter the sample.

    • Inject onto a suitable reversed-phase column (e.g., C18).

    • Analyze the chromatogram to determine the relative percentages of p,p'-BPA, o,p'-BPA, and other major by-products. This allows for real-time assessment of how process adjustments are affecting product purity.

Purification Protocol: Extractive Crystallization

After the reaction, the product must be purified. Recrystallization is a powerful technique for removing most impurities.

Step-by-Step Protocol:

  • Reaction Quench & Neutralization: Once the reaction reaches optimal conversion (monitored by HPLC), cool the mixture and neutralize the acid catalyst (e.g., with calcium hydroxide).[17]

  • Removal of Excess Phenol: The bulk of the unreacted phenol is typically removed by vacuum distillation.[4][17]

  • Crystallization:

    • The crude solid is dissolved in a suitable solvent. Toluene is often used to wash the crude product to remove residual phenol.[6]

    • For recrystallization, aqueous ethanol is a common choice.[6] The crude product is dissolved in the hot solvent mixture.

    • Slowly cool the solution to allow for the selective crystallization of the high-purity p,p'-BPA adduct. Most impurities, including the o,p'-isomer, are more soluble and will remain in the mother liquor.

  • Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried under vacuum.

General Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving purity issues in bisphenol synthesis.

G Start Start: Low Purity of Bisphenol Product Analyze Analyze Crude Product by HPLC/MS to Identify Key Impurities Start->Analyze Isomer_High Problem: High o,p'-Isomer Analyze->Isomer_High o,p'-Isomer is primary impurity Chroman_High Problem: High Chroman/ Discoloration Analyze->Chroman_High Chroman is primary impurity Heavies_High Problem: High Trisphenols/ Heavy By-products Analyze->Heavies_High Heavies are primary impurities Sol_Isomer Action: 1. Lower Reaction Temp (48-70°C) 2. Use Selective Catalyst (Promoted Resin/Zeolite) 3. Increase Reaction Time for Isomerization Isomer_High->Sol_Isomer Sol_Chroman Action: 1. Implement Solutions for o,p'-Isomer 2. Increase Phenol:Ketone Ratio 3. Control Water Content (1-5%) Chroman_High->Sol_Chroman Sol_Heavies Action: 1. Increase Phenol:Ketone Ratio (>4:1) 2. Optimize Catalyst Loading 3. Ensure Homogeneous Mixing Heavies_High->Sol_Heavies Re_Analyze Re-run Synthesis & Monitor with In-Process HPLC Sol_Isomer->Re_Analyze Sol_Chroman->Re_Analyze Sol_Heavies->Re_Analyze Re_Analyze->Analyze Impurity levels still high End End: High Purity Product Re_Analyze->End Impurity levels acceptable

Sources

Technical Support Center: Enhancing the Long-Term Stability of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) (CAS No. 184355-68-8). This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of solutions containing this potent hindered phenolic antioxidant. Ensuring the integrity of your solutions is paramount for generating reproducible and reliable experimental data. This guide provides FAQs, in-depth troubleshooting, and validated protocols to help you maintain the long-term stability and efficacy of your compound.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common initial queries.

Q1: My solution of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is rapidly turning yellow or brown. What is causing this and is the compound degraded?

A: This discoloration is a classic indicator of oxidation. Phenolic compounds are susceptible to oxidation when exposed to air (oxygen), light, or high pH environments. The color change is typically due to the formation of quinone-type structures, which are highly colored degradation products.[1][2] While some discoloration may not immediately correlate with a significant loss of potency, it is a clear sign that the solution is degrading and its stability is compromised.

Q2: What is the best general-purpose solvent for preparing a stock solution?

A: For maximal stability, an antioxidant-grade, anhydrous, aprotic solvent is recommended. Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices. It is critical to use solvents from a freshly opened bottle or those that have been properly stored to minimize dissolved oxygen and water content.

Q3: What are the ideal storage conditions for a prepared stock solution?

A: To maximize shelf-life, solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or below. Lower temperatures significantly slow the rate of chemical degradation.[3][4]

  • Light: Protect from all light sources by using amber glass vials and storing them in the dark.[3]

  • Atmosphere: Overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen, the primary driver of oxidative degradation.[5]

Q4: I observed a precipitate in my solution after storing it in the freezer. What should I do?

A: A precipitate upon cooling is usually due to the compound's solubility limit being exceeded at the lower temperature. Before use, allow the vial to warm to room temperature completely and vortex thoroughly to ensure the compound has fully redissolved. If it does not redissolve, this could indicate a potential degradation product that is less soluble, or that the initial concentration was too high for the chosen solvent.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving more complex stability issues.

Issue: Persistent Discoloration and/or Potency Loss

You've followed the basic storage advice, but your solution continues to degrade, leading to inconsistent results in your assays. Let's diagnose the potential causes.

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Caption: Troubleshooting workflow for solution degradation.

Q: My solvent is high-purity DMSO, but degradation still occurs. What's the underlying chemistry?

A: Even high-purity solvents can contain dissolved oxygen. The core issue lies in the chemical nature of hindered phenols. They function as antioxidants by donating a hydrogen atom from one of their hydroxyl (-OH) groups to neutralize free radicals.[2] This process creates a stabilized phenoxy radical on the antioxidant molecule itself.

While this radical is relatively stable and sterically hindered, it is not inert. In the presence of oxygen, it can undergo further reactions, leading to the formation of quinone-methides and other conjugated systems, which are often brightly colored and represent a loss of the original active compound.[1] Therefore, the very mechanism that makes the compound a good antioxidant also makes it susceptible to degradation if not handled under oxygen-free conditions.[5]

Part 3: Protocols for Stability Validation and Enhancement

These protocols provide actionable, step-by-step guidance for preparing stable solutions and assessing their stability profile.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol minimizes exposure to oxygen, light, and other destabilizing factors.

Materials:

  • 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) solid

  • High-purity, anhydrous DMSO or DMF (antioxidant grade preferred)

  • 2 mL amber glass vials with PTFE-lined screw caps or septum caps

  • Source of dry inert gas (Argon or Nitrogen) with tubing

  • Pipettes, analytical balance

Procedure:

  • Preparation: Place the required number of amber vials in a desiccator or drying oven to ensure they are free of moisture.

  • Solvent Degassing (Critical Step): Before use, degas the solvent to remove dissolved oxygen. The most effective method is to sparge the solvent with a gentle stream of argon or nitrogen for 15-20 minutes.

  • Weighing: Accurately weigh the desired amount of the solid compound directly into a tared amber vial. Perform this step efficiently to minimize air exposure.

  • Inert Gas Purge: Gently flush the headspace of the vial containing the solid with inert gas for 30-60 seconds.

  • Solvent Addition: Using a pipette, add the calculated volume of the degassed solvent to the vial to achieve the target concentration.

  • Dissolution: Immediately cap the vial securely. Vortex or sonicate gently until the solid is completely dissolved.

  • Final Purge and Storage: Briefly reopen the vial, purge the headspace again with inert gas for 30 seconds, and then seal it tightly. For long-term storage, wrap the cap threads with parafilm.

  • Label and Store: Label the vial clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C or below, protected from light.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol is essential for understanding the intrinsic stability of the compound and identifying potential degradation products, as recommended by ICH guidelines.[6][7] It helps validate that your analytical method is "stability-indicating."

Objective: To intentionally degrade the compound under various stress conditions to assess its degradation pathways.

Procedure:

  • Prepare a stock solution (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • For each condition below, place an aliquot of the stock solution in a separate vial.

  • After the specified incubation period, neutralize the acid and base samples, dilute all samples to a suitable concentration for analysis, and analyze using a stability-indicating method like HPLC-UV (see Protocol 3).

Stress Condition Reagent / Method Typical Conditions Purpose
Acid Hydrolysis 0.1 M HClRoom Temperature or 60°C for 2-8 hoursTo test stability in acidic environments.
Base Hydrolysis 0.1 M NaOHRoom Temperature for 1-4 hoursTo test stability in alkaline environments.[8]
Oxidation 3% H₂O₂Room Temperature for 2-8 hoursTo simulate oxidative stress.[8][9]
Thermal Degradation Dry Heat (Oven)80°C for 24-48 hoursTo assess heat stability.
Photostability Photostability ChamberExpose to visible and UV light (ICH Q1B)To assess light sensitivity.[8]

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Caption: Experimental workflow for a forced degradation study.

Protocol 3: Stability-Indicating HPLC-UV Method

This method can be used to quantify the parent compound and separate it from its degradation products.

Parameter Condition
Instrument HPLC system with UV/Vis or DAD detector
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 60% B, ramp to 95% B over 15 min, hold 5 min, return to 60% B and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength ~280 nm (scan for optimal wavelength)
Injection Volume 10 µL

Validation: A method is considered "stability-indicating" if it can resolve the main peak from all degradation product peaks generated during forced degradation studies.[10]

Part 4: The Science of Stability: A Deeper Look

Understanding the degradation mechanism is key to preventing it. The target molecule is a triphenol, meaning it has three hydroxyl groups that can participate in antioxidant activity. The central methylene bridge connects these phenolic rings.

dot

DegradationPathway parent parent intermediate intermediate degradant degradant initiator initiator Parent Parent Phenolic Antioxidant (Ar-OH) Radical Phenoxy Radical (Ar-O•) Parent->Radical - H• Quinone Quinone-type Degradation Products (Colored) Radical->Quinone Further Reactions Initiator1 O2, Light, Heat Initiator1->Parent Initiator2 + O2 Initiator2->Radical

Caption: Simplified oxidative degradation pathway for phenolic antioxidants.

The process begins when an initiator (like oxygen or a free radical) abstracts a hydrogen atom from a phenolic hydroxyl group. This creates a phenoxy radical. This radical is resonance-stabilized, which is why it doesn't immediately propagate a new chain reaction. However, it is not indefinitely stable and can rearrange or react with oxygen to form peroxy radicals, which ultimately lead to the formation of stable, non-radical, but inactive and often colored, quinone structures. The extensive methylation on the phenolic rings provides steric hindrance, which enhances stability compared to simpler phenols, but it does not confer complete immunity to oxidation.

By rigorously excluding oxygen, light, and controlling pH, you prevent the initial formation of the phenoxy radical and subsequent degradation steps, thereby preserving the integrity of your valuable compound.

References

  • Dorn, P. B., et al. (2007). Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position?. Applied and Environmental Microbiology, 73(13), 4181–4188.
  • Eawag. Bisphenol A degradation pathway. Eawag Biocatalysis/Biodegradation Database.
  • KEGG PATHWAY Database. Bisphenol degradation.
  • Zhang, Y., et al. (2023). The degradation and transformation mechanism of bisphenol A (BPA). ResearchGate.
  • Wang, Q., et al. (2023). Research Progress of Methods for Degradation of Bisphenol A. Toxics, 11(12), 1024.
  • Science.gov. Forced degradation products: Topics.
  • ATSDR. Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • Skroza, D., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 11(15), 2202.
  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Specialty Chemicals.
  • Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience, 57, 103586.
  • Apaydin, S., & Ince, N. H. (2012). Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study. Waste Management & Research, 30(5), 542-550.
  • Kavoosi, G., et al. (2020). Ultrasound-Assisted Extraction of Phenolics and Antioxidants from Propolis for Stabilization of Sunflower Oil. Journal of Food Quality and Hazards Control, 7(1), 1-8.
  • Google Patents. (1982). US4316996A - Discoloration prevention of phenolic antioxidants.
  • PubChem. 4,4'-Methylenebis-[2,6-bis(hydroxymethylphenyl)phenol]. National Center for Biotechnology Information.
  • Singh, S., et al. (2016). Forced Degradation Studies. MedCrave.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • PubChem. 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). National Center for Biotechnology Information.
  • da Silva, L. M. R., et al. (2025). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). ACS Food Science & Technology.
  • ATSDR. Analytical Methods. Agency for Toxic Substances and Disease Registry.

Sources

Technical Support Center: Overcoming Challenges in the Chiral Separation of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the isomeric separation of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification and analysis of this compound. We will delve into the underlying principles of the separation, provide actionable troubleshooting steps for common issues, and offer a structured protocol for method development.

The core analytical challenge for this molecule, which has a molecular formula of C₂₅H₂₈O₃ and a molecular weight of approximately 376.49 g/mol , is not related to positional isomers but to its stereochemistry[1][2]. The central methane carbon is bonded to four different groups, creating a chiral center. This gives rise to a pair of non-superimposable mirror-image isomers known as enantiomers. In pharmaceutical development, separating and quantifying individual enantiomers is critical, as they can exhibit vastly different pharmacological activities and toxicities[3][4][5]. This guide provides the expertise to resolve these analytical hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) and why are they difficult to separate?

The primary isomers are a pair of enantiomers. Enantiomers are chiral molecules that are mirror images of one another[3]. They possess identical physical and chemical properties such as melting point, solubility, and spectroscopic characteristics in an achiral environment. Consequently, they will co-elute and cannot be separated using standard achiral chromatographic techniques like a conventional C18 column[6]. Separation is only possible in a chiral environment where the differential spatial arrangement of the enantiomers leads to distinct interactions.

Q2: What is the most effective analytical technique for separating these enantiomers?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are the industry-standard techniques for this type of separation[5][6]. Chiral HPLC has become the gold standard due to its versatility and the wide variety of available CSPs[5]. Polysaccharide-based CSPs, in particular, have become the "go-to" columns for chiral separations due to their broad applicability and high success rates across different chromatographic modes[7].

Q3: How do I select the right Chiral Stationary Phase (CSP) for my initial screening?

It is not possible to accurately predict which CSP will provide the best separation without experimental screening[7]. However, a logical starting point is to screen a set of columns with complementary selectivities. For 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), a screening protocol should prioritize polysaccharide-based CSPs.

Recommended Starting CSPs for Screening:

  • An amylose-based CSP (e.g., derivatized with tris(3,5-dimethylphenylcarbamate)).

  • A cellulose-based CSP (e.g., derivatized with tris(3,5-dimethylphenylcarbamate)).

These two backbones, amylose and cellulose, provide complementary chiral recognition mechanisms and can be operated in Normal Phase, Reversed-Phase, and Polar Organic modes, maximizing the probability of achieving a successful separation[8].

Q4: What is the difference between coated and immobilized polysaccharide columns, and which should I choose?

The primary difference lies in their robustness. In traditional coated columns, the chiral polymer is physically adsorbed onto the silica support. In immobilized columns, the polymer is covalently bonded to the silica[9].

  • Coated Columns: Have limitations on the types of solvents that can be used, as strong solvents can strip the chiral phase from the support.

  • Immobilized Columns: Offer superior robustness and are compatible with a much wider range of organic solvents, including tetrahydrofuran (THF), ethyl acetate, and dichloromethane (DCM)[9].

For method development, immobilized columns are highly recommended . Their expanded solvent compatibility allows for greater flexibility in optimizing selectivity and can be particularly useful for improving the solubility of challenging compounds like this bisphenol derivative[9].

Troubleshooting Guide for Isomer Separation

This section addresses specific experimental problems in a question-and-answer format.

Problem: I see only one peak. Why aren't my isomers separating? (Poor or No Resolution)
  • Root Cause Analysis: This is the most common issue and indicates that the chosen analytical conditions (CSP and mobile phase) do not provide sufficient chiral recognition. Enantiomers will behave as a single compound on an achiral column (like a C18) or if the chiral method is not selective enough[6].

  • Solution Pathway:

    • Confirm a Chiral Column is in Use: First, verify that you are using a designated Chiral Stationary Phase (CSP), not a standard achiral column.

    • Systematic Screening: The most crucial step is to screen different CSPs and mobile phase systems. Do not persist with a single set of conditions. A typical screening should include at least two different polysaccharide columns (one amylose-based, one cellulose-based) tested under Normal Phase, Reversed-Phase, and Polar Organic modes.

    • Optimize Mobile Phase Composition: In Normal Phase (e.g., Heptane/Isopropanol), systematically vary the percentage of the alcohol modifier. Small changes can have a dramatic impact on selectivity.

    • Evaluate Temperature: Temperature affects the thermodynamics of interaction between the analyte and the CSP. Test the separation at different temperatures (e.g., 10°C, 25°C, and 40°C). Lower temperatures often enhance resolution but may increase backpressure.

Problem: My peaks are tailing or fronting. What is causing the poor peak shape?
  • Root Cause Analysis: Poor peak shape is often caused by undesirable secondary interactions, column overload, or an inappropriate sample solvent. For phenolic compounds, interactions with residual silanols on the silica support can be a common cause of tailing. Peak fronting can result from overloading the column or dissolving the sample in a solvent significantly stronger than the mobile phase[10].

  • Solution Pathway:

    • Check Sample Diluent: The ideal solvent for your sample is the mobile phase itself[6]. If your compound is not soluble, use the weakest solvent possible that provides adequate solubility. Injecting a sample dissolved in a strong solvent like pure DMSO or DCM into a weaker mobile phase can cause peak distortion and even on-column precipitation[6][9].

    • Incorporate Mobile Phase Additives: To mitigate peak tailing from secondary interactions, add a small amount of an acidic or basic modifier. For this acidic phenolic compound, adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase can sharpen the peaks by suppressing unwanted interactions.

    • Reduce Sample Load: Inject a lower concentration or a smaller volume of your sample to rule out mass overload.

Problem: My peak retention times are shifting between injections.
  • Root Cause Analysis: Drifting retention times suggest that the system or column is not properly equilibrated, the mobile phase composition is changing, or the column is experiencing "memory effects" from previous runs[11]. Chiral separations are highly sensitive to the exact composition of the mobile phase[11].

  • Solution Pathway:

    • Ensure Full Column Equilibration: When changing mobile phases, ensure at least 20-30 column volumes are passed through the column to achieve full equilibration. This is especially critical when additives are used.

    • Address Additive "Memory Effects": Acidic and basic modifiers can be retained by the stationary phase and influence subsequent analyses, even after the mobile phase is changed[11]. It is best practice to dedicate specific columns to either acidic or basic methods. If this is not possible, implement a rigorous column flushing procedure between method changes.

    • Prepare Fresh Mobile Phase: Prepare mobile phase solvents fresh daily and ensure they are thoroughly mixed and degassed to prevent compositional changes over time.

Visualized Workflows and Logic

A structured approach is essential for efficiently developing and troubleshooting a chiral separation method.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Evaluation cluster_opt Phase 3: Optimization & Validation Analyte Define Analyte: 4,4'-bisphenol Isomers Select_CSP Select CSPs for Screening (e.g., Amylose & Cellulose-based) Analyte->Select_CSP Select_MP Select Mobile Phase Modes (Normal, Reversed, Polar Organic) Select_CSP->Select_MP Screen Execute Screening Protocol Select_MP->Screen Evaluate Evaluate Data (Resolution > 1.5? Peak Shape?) Screen->Evaluate Evaluate->Select_CSP No/Poor Separation Optimize Optimize Separation (Flow rate, Temp, Gradient) Evaluate->Optimize Separation Achieved Validate Method Validation Optimize->Validate

Caption: A logical workflow for chiral method development.

Caption: A decision tree for troubleshooting common issues.

Experimental Protocol: Chiral HPLC Screening

This protocol outlines a universal screening approach for the separation of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) enantiomers using immobilized polysaccharide CSPs.

1. System Preparation:

  • Ensure the HPLC system is clean and free of contaminants.

  • Thoroughly purge all pump lines with isopropanol (IPA).

  • Prime the system with the initial mobile phase.

2. Sample Preparation:

  • Prepare a stock solution of the analyte at 1.0 mg/mL in methanol or ethanol.

  • From the stock, prepare a working standard at 0.1 mg/mL by diluting with the initial mobile phase for each screening condition. Note: Always filter the final sample through a 0.45 µm syringe filter to prevent column plugging[12].

3. Screening Conditions:

  • Perform the screening using the parameters outlined in the table below.

  • Equilibrate each column with the mobile phase for at least 10 minutes (or ~20 column volumes) before the first injection.

Table 1: Recommended Screening Conditions

ParameterNormal Phase (NP)Reversed-Phase (RP)Polar Organic (PO)
Columns to Screen Immobilized Amylose & Cellulose CSPsImmobilized Amylose & Cellulose CSPsImmobilized Amylose & Cellulose CSPs
Mobile Phase A n-HeptaneWater + 0.1% Formic AcidAcetonitrile + 0.1% TFA
Mobile Phase B Isopropanol (IPA)Acetonitrile (ACN) + 0.1% Formic AcidMethanol (MeOH) + 0.1% TFA
Elution Mode Isocratic: 80% A / 20% BGradient: 30-95% B in 15 minIsocratic: 99% A / 1% B
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C25 °C
Injection Volume 5 µL5 µL5 µL
Detection (UV) 280 nm280 nm280 nm

4. Data Analysis and Optimization:

  • Evaluate the chromatograms from all conditions. Look for the condition that provides the best resolution (Rs) between the two isomer peaks. A resolution of >1.5 is generally considered a baseline for a good separation.

  • Once a promising condition is identified (e.g., NP on an amylose column), proceed with optimization.

  • Optimization Steps:

    • Fine-tune the isocratic percentage of the alcohol modifier (e.g., try 15% and 25% IPA).

    • Evaluate other alcohols (e.g., ethanol) as the modifier, as this can alter selectivity.

    • Adjust the flow rate and temperature to further improve resolution and analysis time.

By following this structured approach, researchers can efficiently navigate the complexities of chiral separation and develop a robust, reliable analytical method for the isomers of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).

References

  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Top 5 FAQ's About Chiral Columns. Phenomenex.
  • Frequently Asked Questions. Daicel Chiral Technologies.
  • 6 Top Chiral Chrom
  • An Introduction to Chiral Chromatography.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • HPLC Column Troubleshooting Guide. Scribd.
  • 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). ChemScene.
  • Separation of Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- on Newcrom R1 HPLC column. SIELC Technologies.
  • 4,4′-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). TargetMol.
  • 2,3,6-Trimethylphenol. PubChem.
  • 4,4'-((2-hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) cas no.184355-68-8. GuideChem.
  • Phenol, 4,4'-methylenebis-. NIST WebBook.
  • Trouble with chiral separations.
  • Process for the preparation of bis(4-hydroxyphenyl) sulfone.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • 4, 4'-(2-Hydroxybenzylidene)bis(2, 3, 6-trimethylphenol), min 98% (HPLC), 25 grams. Strem.
  • 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. MDPI.
  • 4,4'-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(2,6-DI-tert-butylphenol). PubChem.
  • 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). CymitQuimica.
  • Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols.
  • 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). PubChem.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Technology Networks.
  • Analytical Characterization of (6-Hydroxy-2-(4- hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(4 -... Benchchem.
  • Phenol, 2-[(4-hydroxyphenyl)methyl]-. NIST WebBook.
  • Oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinon over binary xerogels TiO2—SiO2 in the three-phase system.
  • Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis-. PubChem.

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Technical Support Center: Method Refinement for Trace-Level Quantification of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trace-level quantification of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed experimental protocols, and answers to frequently encountered challenges during method development and validation.

Introduction

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a complex phenolic compound whose accurate quantification at trace levels presents significant analytical challenges. Its large, hydrophobic nature (predicted LogP > 6) and multiple phenolic hydroxyl groups necessitate careful optimization of sample preparation, chromatography, and detection parameters to achieve the required sensitivity, selectivity, and reproducibility. This guide provides a structured approach to method refinement, addressing common issues from first principles to advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Sample Preparation and Extraction

Q1: I am experiencing low and inconsistent recovery of the analyte during Solid-Phase Extraction (SPE). What are the likely causes and how can I improve it?

A1: Low and variable recovery during SPE is a common issue when dealing with large, hydrophobic molecules. The primary causes are often related to suboptimal sorbent selection, inadequate elution, or analyte loss during the dry-down step.

  • Sorbent Selection: For a compound with a high LogP value like 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), a reversed-phase sorbent is appropriate. However, standard C18 sorbents may sometimes exhibit insufficient retention or irreversible adsorption. Consider using a polymeric reversed-phase sorbent, such as an N-vinylpyrrolidone/divinylbenzene copolymer. These sorbents offer higher surface area and a different selectivity, which can improve recovery for hydrophobic compounds.[1][2][3]

  • Elution Solvent Strength: The high hydrophobicity of the analyte requires a strong elution solvent. If you are using methanol or acetonitrile alone, you may not be achieving complete elution. Consider using a more nonpolar solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) in your elution solvent mixture. A combination of methanol or acetonitrile with a small percentage of a stronger solvent can significantly improve recovery.

  • Drying Step: Over-drying the SPE cartridge after the wash step can lead to analyte loss, especially if the analyte has adsorbed to the surface of the sorbent bed. A gentle stream of nitrogen for a shorter duration is preferable to a strong vacuum for an extended period.

  • pH Adjustment: While the analyte is not strongly acidic, ensuring the sample pH is slightly acidic (e.g., pH 4-6) before loading onto the SPE cartridge can help maintain it in a neutral form, promoting better retention on reversed-phase sorbents.

Q2: I am observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects are a major challenge in bioanalysis and can severely impact accuracy and precision.[4] They arise from co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer source.

  • Optimize Chromatographic Separation: The most effective way to reduce matrix effects is to chromatographically separate the analyte from the interfering matrix components. This can be achieved by:

    • Modifying the Gradient: Employ a shallower gradient to increase the separation between the analyte and matrix components.

    • Changing the Stationary Phase: A column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, might provide better separation from phospholipids and other matrix components than a standard C18 column.

  • Improve Sample Cleanup: A more rigorous sample cleanup procedure can remove a larger portion of the interfering matrix components. Consider a two-step SPE protocol or a liquid-liquid extraction (LLE) followed by SPE.

  • Matrix-Matched Calibrants: Prepare your calibration standards and quality control (QC) samples in the same blank biological matrix as your unknown samples. This helps to compensate for consistent matrix effects.[5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences the same ionization suppression or enhancement, thus providing accurate correction during data processing.[6]

Q3: My analyte appears to be degrading during sample storage and preparation. What steps can I take to improve its stability?

A3: Phenolic compounds are susceptible to oxidative degradation, which can be accelerated by elevated temperature, light exposure, and high pH.

  • Storage Conditions: Store your samples and stock solutions at or below -70°C in the dark.[7] Use amber vials to protect them from light. For long-term storage, consider flushing the vials with an inert gas like nitrogen or argon before sealing to minimize oxidation.

  • pH Control: Maintain a slightly acidic pH (around 4-6) during sample preparation to enhance the stability of the phenolic hydroxyl groups.[8] This can be achieved by adding a small amount of a weak acid like formic or acetic acid to your extraction solvent.

  • Use of Antioxidants: The addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the sample or extraction solvent can help to prevent oxidative degradation.

  • Temperature Control: Keep samples on ice or in a cooling rack during all sample preparation steps to minimize thermal degradation.

Chromatography and Mass Spectrometry

Q4: I'm observing significant peak tailing in my HPLC chromatograms. What are the common causes and how can I resolve this?

A4: Peak tailing is a common chromatographic problem that can compromise resolution and integration accuracy. For phenolic compounds, the primary causes are often secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the polar hydroxyl groups of the analyte, leading to peak tailing.[9][10]

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have a much lower concentration of residual silanols.

    • Lower Mobile Phase pH: Operating the mobile phase at a low pH (e.g., 2.5-3.5) with an acid additive like formic acid or trifluoroacetic acid will protonate the silanol groups, reducing their interaction with the analyte.[11][12]

  • Mobile Phase Issues:

    • Incorrect pH: If the mobile phase pH is too high, the phenolic hydroxyl groups can become deprotonated, leading to peak shape issues. Ensure the pH is well below the pKa of the analyte.

    • Buffer Mismatch: If using a buffer, ensure it is fully dissolved and at the correct concentration.

  • Column Overload: Injecting too much analyte mass onto the column can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[13]

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the column and the detector can cause peak broadening and tailing.[14]

A systematic approach to troubleshooting peak tailing is illustrated in the following decision tree:

G start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issue Potential System Issue yes_all->system_issue analyte_issue Potential Analyte-Specific Issue no_all->analyte_issue check_dead_volume Check for dead volume (fittings, tubing) system_issue->check_dead_volume check_column_void Inspect column for void/ replace guard column check_dead_volume->check_column_void check_overload Inject diluted sample analyte_issue->check_overload overload_resolved Tailing improves? (Overload issue) check_overload->overload_resolved Yes check_secondary_int No improvement check_overload->check_secondary_int No lower_ph Lower mobile phase pH (e.g., 0.1% Formic Acid) check_secondary_int->lower_ph ph_resolved Tailing improves? (Silanol interaction) lower_ph->ph_resolved Yes try_new_column No improvement Try end-capped or different phase column lower_ph->try_new_column No

Caption: Troubleshooting decision tree for HPLC peak tailing.

Q5: I am considering using GC-MS for analysis. Is derivatization necessary, and what are the best practices?

A5: Yes, derivatization is essential for the GC-MS analysis of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). The polar phenolic hydroxyl groups make the compound non-volatile and prone to strong interactions with the GC column, resulting in poor peak shape and thermal degradation. Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives.[5][15]

  • Silylation: This is the most common derivatization technique for phenols. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl groups to form trimethylsilyl (TMS) ethers.[16][17]

    • Best Practices: Silylation reactions are sensitive to moisture, so all glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction is typically carried out at 60-80°C for 30-60 minutes.

  • Acetylation: This is another effective method where acetic anhydride is used to form acetate esters. This method is often more robust and less sensitive to moisture than silylation.

  • Internal Standard: As with LC-MS, the use of a stable isotope-labeled internal standard is highly recommended to correct for variability in the derivatization and injection process.

Q6: What are the expected fragmentation patterns for this compound in negative ion ESI-MS/MS, and how can I use this for method development?

A6: In negative ion electrospray ionization (ESI), the analyte will readily deprotonate at one of its phenolic hydroxyl groups to form the [M-H]⁻ precursor ion. Collision-induced dissociation (CID) of this precursor ion will likely lead to characteristic fragmentation patterns that can be used for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Based on the fragmentation of similar bisphenol structures, you can expect the following:[18][19][20][21]

  • Loss of a Phenol Moiety: A common fragmentation pathway for bisphenols is the cleavage of the bond connecting the two phenolic rings, resulting in the loss of one of the trimethylphenol groups.

  • Cleavage at the Methylene Bridge: Fragmentation can also occur at the methylene bridge, leading to the formation of characteristic fragment ions.

  • Formation of a Phenoxide Ion: A common fragment ion observed for many phenolic compounds is the phenoxide ion (C₆H₅O⁻) at m/z 93.

To utilize this for method development:

  • Infuse a standard solution of the analyte directly into the mass spectrometer to obtain the full scan mass spectrum and identify the [M-H]⁻ precursor ion.

  • Perform a product ion scan on the [M-H]⁻ precursor to identify the major fragment ions.

  • Select the most intense and specific precursor-product ion transitions for your MRM method. Typically, one transition is used for quantification (quantifier) and another for confirmation (qualifier).

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a starting point and should be optimized for your specific matrix and analytical requirements.

  • Sample Pre-treatment:

    • To a 1 mL aliquot of plasma, add 10 µL of an internal standard working solution (a stable isotope-labeled analog of the analyte is recommended).

    • Add 1 mL of 0.1 M acetate buffer (pH 5.0) and vortex for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

  • Elution:

    • Elute the analyte with 2 x 1.5 mL of a 90:10 (v/v) mixture of methanol and dichloromethane.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of the analyte.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 or Biphenyl, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting (Negative Ion Mode)
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined by direct infusion of the analyte standard. Select at least two transitions (quantifier and qualifier).
Protocol 3: Bioanalytical Method Validation Workflow

This workflow outlines the key steps for validating your analytical method in accordance with FDA and ICH guidelines.[7][11][12][19][22][23]

G cluster_0 Method Development & Pre-Validation cluster_1 Full Validation cluster_2 In-Study Validation MD_Opt Optimize Sample Prep, LC, and MS Parameters MD_SysSuit Establish System Suitability Criteria (Peak Shape, S/N, RT) MD_Opt->MD_SysSuit FV_Select Selectivity & Matrix Effect (≥6 sources) MD_SysSuit->FV_Select FV_Cal Calibration Curve (LLOQ, ULOQ, Linearity) FV_Select->FV_Cal FV_AccPrec Accuracy & Precision (Intra- & Inter-day, ≥3 runs) FV_Cal->FV_AccPrec FV_RecStab Recovery & Stability (Freeze-thaw, Bench-top, Long-term) FV_AccPrec->FV_RecStab FV_Dil Dilution Integrity FV_RecStab->FV_Dil ISV_QC Analysis of Study Samples with QCs FV_Dil->ISV_QC ISV_ISR Incurred Sample Reanalysis (ISR) ISV_QC->ISV_ISR

Caption: Workflow for bioanalytical method validation.

Part 3: Data Presentation

This section provides examples of how to structure and present quantitative data for clarity and easy comparison.

Table 1: Representative SPE Recovery and Matrix Effect Data

AnalyteMatrixFortification Level (ng/mL)Mean Recovery (%) [n=5]RSD (%)Matrix Effect (%) [n=6]
4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)Plasma189.56.295.1 (Suppression)
5092.14.893.8 (Suppression)
50091.75.196.5 (Suppression)
Stable Isotope-Labeled Internal StandardPlasma5093.24.594.5 (Suppression)

Note: This is example data extrapolated from similar compounds and should be determined experimentally for your specific method.[24][25][26]

Table 2: Representative Method Validation Summary for Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day (n=5) Mean Conc. (ng/mL)Accuracy (%)Precision (%RSD)Inter-day (n=15, 3 runs) Mean Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ0.50.54108.09.80.56112.012.5
LQC1.51.4596.77.21.4898.78.9
MQC7578.2104.35.176.5102.06.4
HQC750735.898.14.5741.298.85.8

Note: This is example data. Acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal value, and for precision, the %RSD should not exceed 15% (20% for LLOQ).[7][19]

References

  • Yang, Z., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(18), 2059-2068.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.
  • Hong Kong Baptist University. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. HKBU Scholars.
  • National Center for Biotechnology Information. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. PubMed.
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Woottisin, N., et al. (2020). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. Pharmacognosy Journal, 12(3).
  • Hani, H., et al. (2020). Trace Level Detection of Bisphenol A Analogues and Parabens by LC-MS/MS in Human Plasma from Malaysians. International Journal of Environmental Research and Public Health, 17(9), 3043.
  • Ocaña-Rios, I., et al. (2021). Recent advances in analysis of bisphenols and their derivatives in biological matrices. Analytical and Bioanalytical Chemistry, 413(28), 6935-6961.
  • Restek Corporation. (n.d.). Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes.
  • Cichoż-Lach, H., & Michalak, A. (2023). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Separations, 10(4), 226.
  • Restek Corporation. (2014). [20]Troubleshooting HPLC- Tailing Peaks.
  • Ballesteros, B., et al. (2006). Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater. Journal of Chromatography A, 1121(2), 217-223.
  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation.
  • Lee, H. B., Peart, T. E., & Svoboda, M. L. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 73(13), 3090-3095.
  • Pérez, R. A., et al. (1998). Determination of Bisphenol A in Water by Micro Liquid-Liquid Extraction Followed by Silylation and Gas Chromatography-Mass Spectrometry Analysis. Journal of Chromatographic Science, 36(11), 565-570.
  • Pharmacognosy Journal. (2020). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract.
  • Kuester, R. K., & Sipes, I. G. (2002). Quantitation of bisphenol A and bisphenol A glucuronide in biological samples by high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 779(2), 341-349.
  • SCIEX. (n.d.). Simultaneous determination of bisphenol A and its chlorinated derivatives in human plasma.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Liu, X., et al. (2008). Elimination of matrix effects in the determination of bisphenol A in milk by solid-phase microextraction-high-performance liquid chromatography. Food Additives & Contaminants: Part A, 25(6), 772-778.
  • Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 2(1), 94-106.
  • ResearchGate. (n.d.). High-resolution ESI-MS/MS spectra obtained by higher-energy collisional....
  • Gallart-Ayala, H., et al. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. MethodsX, 4, 157-164.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Palma, M., & Barroso, C. G. (2008). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry, 56(24), 11560-11570.
  • Bohrium. (n.d.). Trace Level Detection of Bisphenol A Analogues and Parabens by LC-MS/MS in Human Plasma from Malaysians.
  • ResearchGate. (n.d.). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols.
  • SciSpace. (n.d.). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts.
  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation: Draft Guidance for Industry.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • National Center for Biotechnology Information. (2008). Optimization of a solid-phase extraction method using copolymer sorbents for isolation of phenolic compounds in red wines and quantification by HPLC. PubMed.
  • International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review.
  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
  • Agilent Technologies. (n.d.). MONITORING OF BIsPHENOL A AND ITs ANALOGUEs IN ENVIRONMENTAL MATRICEs UsING THE AGILENT 6550 Q-TOF LC/Ms.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Tan, Y., et al. (2020). Quantification of bisphenol A and its congeners in serum using pre‐column derivatization with high‐performance liquid chromatography and tandem mass spectrometry. Journal of Separation Science, 43(5), 992-1000.
  • ACS Publications. (2008). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry.
  • National Center for Biotechnology Information. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PubMed Central.
  • ResearchGate. (2020). Trace Level Detection of Bisphenol A Analogues and Parabens by LC-MS/MS in Human Plasma from Malaysians.
  • ResearchGate. (n.d.). Spectral information of LC-MS/MS analysis of phenolic standards.
  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
  • National Center for Biotechnology Information. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PubMed Central.

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addressing matrix effects in the analysis of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into addressing matrix effects when analyzing 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) in biological samples. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Understanding the Challenge: Matrix Effects in Bioanalysis

Biological matrices such as plasma, serum, urine, and tissue homogenates are incredibly complex. They contain a multitude of endogenous components like proteins, lipids, salts, and metabolites that can interfere with the accurate quantification of a target analyte.[1][2] This interference, known as the "matrix effect," can lead to either suppression or enhancement of the analyte's signal during analysis, most notably in liquid chromatography-mass spectrometry (LC-MS).[1][3][4] For a lipophilic, phenolic compound like 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) (Molecular Formula: C₂₅H₂₈O₃, Molecular Weight: 376.49 g/mol ), these effects can be particularly pronounced, compromising the accuracy, precision, and sensitivity of your assay.[5][6][7]

This guide will walk you through the common pitfalls and provide robust solutions to help you develop a reliable and reproducible analytical method.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant ion suppression for my analyte in plasma samples compared to my standards in pure solvent. What is causing this and how can I confirm it's a matrix effect?

A1: Ion suppression is a common manifestation of matrix effects, especially in electrospray ionization (ESI) mass spectrometry.[1][4] It occurs when co-eluting endogenous components from the plasma compete with your analyte for ionization, reducing the efficiency of analyte ion formation and thus decreasing its signal intensity.[1][4] Another proposed mechanism is the alteration of droplet formation and evaporation in the ESI source due to the presence of less volatile matrix components.[3][4]

To confirm and quantify the matrix effect, you can perform a post-extraction spike analysis . This is a critical step in method development.[8][9]

Experimental Protocol: Quantifying Matrix Effects via Post-Extraction Spike

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the reconstitution solvent.

    • Set B (Post-Spike Sample): Process a blank plasma sample through your entire extraction procedure. Then, spike the analyte and IS into the final, extracted matrix just before analysis.

    • Set C (Pre-Spike Sample): Spike the analyte and IS into the blank plasma sample before starting the extraction procedure.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF %): (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100

Interpreting the Results:

Matrix Factor (MF) Interpretation
~100% No significant matrix effect.
< 100% Ion Suppression.
> 100% Ion Enhancement.

A significant deviation from 100% confirms that the matrix is impacting your analyte's ionization.

Q2: My initial sample preparation using protein precipitation with acetonitrile is fast, but I'm still seeing significant matrix effects. What are my next steps?

A2: While protein precipitation (PPT) is a quick and straightforward method for sample cleanup, it is often non-selective and can leave behind many interfering components, particularly phospholipids, which are notorious for causing matrix effects. For a compound like 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), which is relatively non-polar (LogP ~5.8-6.4), more rigorous cleanup techniques are often necessary.[5][7]

Consider progressing through a more selective sample preparation workflow:

Sample_Prep_Workflow Start Start: High Matrix Effects with PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE Increase Selectivity SPE Solid-Phase Extraction (SPE) LLE->SPE Further Refinement Result Optimized Method: Minimal Matrix Effects SPE->Result

Caption: Workflow for optimizing sample preparation to reduce matrix effects.

1. Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind in the aqueous layer. Given the phenolic nature of your analyte, pH adjustment of the sample is crucial. By acidifying the plasma sample (e.g., with formic or acetic acid), you can ensure the phenolic hydroxyl groups are protonated, making the analyte less polar and more amenable to extraction into a non-polar organic solvent.[10]

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • Sample Preparation: To 200 µL of plasma, add your internal standard.

  • Acidification: Add 20 µL of 1% formic acid in water and vortex briefly. This shifts the equilibrium towards the less polar form of the analyte.[10]

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture like methyl tert-butyl ether (MTBE) and hexane). Vortex vigorously for 2-5 minutes.

  • Centrifugation: Centrifuge at >3000 x g for 10 minutes to separate the layers.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the residue in your mobile phase and inject it into the LC-MS system.

2. Solid-Phase Extraction (SPE): SPE provides the highest degree of selectivity and is often the most effective technique for removing problematic matrix components.[1][11] For your analyte, a reversed-phase (e.g., C18) or a mixed-mode polymer-based sorbent could be effective.

Experimental Protocol: Solid-Phase Extraction (SPE) using a Reversed-Phase Cartridge

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample (often diluted with an acidic buffer).

  • Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with a small volume (e.g., 1 mL) of a strong organic solvent like methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

Q3: Even after optimizing my sample preparation, I suspect there are still some residual matrix effects. How can I compensate for this during data analysis?

A3: This is a common scenario, and there are several excellent strategies to compensate for remaining matrix effects. The key is to use a calibration approach that mimics the behavior of the analyte in the actual sample matrix.[8]

1. Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects.[1][3] A SIL-IS is chemically identical to the analyte but has a different mass (due to the incorporation of isotopes like ¹³C or ²H). It will co-elute with the analyte and experience the same ionization suppression or enhancement. Because you are measuring the ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to highly accurate and precise quantification.[1]

2. Matrix-Matched Calibration: If a SIL-IS is not available or is prohibitively expensive, the next best approach is to prepare your calibration standards in a blank matrix that is identical to your samples (e.g., blank plasma from the same species).[1][3] This ensures that your calibrators and your unknown samples experience the same matrix effects, allowing for accurate quantification.[1]

3. Standard Addition: This method is very effective but more time-consuming.[8][12] It involves splitting each unknown sample into several aliquots and spiking them with known, increasing concentrations of the analyte. A calibration curve is then generated for each individual sample. The x-intercept of this curve reveals the endogenous concentration of the analyte in that specific sample. This approach perfectly corrects for matrix effects on a per-sample basis.[8]

Calibration_Strategies cluster_0 Compensation Strategies SIL Stable Isotope-Labeled Internal Standard (SIL-IS) (Gold Standard) MMC Matrix-Matched Calibration SIL->MMC If SIL-IS is unavailable SA Standard Addition MMC->SA If blank matrix is limited or variable

Caption: Decision tree for selecting a calibration strategy to compensate for matrix effects.

Q4: Can I adjust my LC method to help mitigate matrix effects?

A4: Absolutely. Chromatographic separation is a powerful tool to combat matrix effects.[8][13] The goal is to separate your analyte from the co-eluting matrix components that are causing the interference.[14]

  • Improve Chromatographic Resolution:

    • Gradient Optimization: Instead of a rapid gradient, try a shallower, longer gradient. This provides more time to separate the analyte from interfering compounds.[13]

    • Column Chemistry: Experiment with different column chemistries. If you are using a standard C18 column, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds like yours.

  • Increase Retention Time: Often, the most significant matrix effects, particularly from phospholipids, elute early in the reversed-phase chromatogram. By modifying your mobile phase or column to increase the retention time of your analyte, you can move it away from this "suppression zone".[13]

  • Use a Diverter Valve: Program a diverter valve to send the initial, highly polar part of the eluent (containing salts and other interferences) to waste instead of the mass spectrometer's ion source.

By combining a selective sample preparation technique with optimized chromatography and an appropriate internal standard, you can build a robust and reliable method for the analysis of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) in any biological matrix.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC.
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). Molecules.
  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). Biotage.
  • Miniati, E. (n.d.). Assessment of phenolic compounds in biological samples. Annali di Chimica.
  • Extraction and Isolation of Phenolic Compounds. (n.d.). Springer Nature Experiments.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Techniques for Analysis of Plant Phenolic Compounds. (2015). Molecules.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022). Journal of Food Measurement and Characterization.
  • Influence of Food Matrix on the Bioaccessibility of Fruit Polyphenolic Compounds. (2020). Journal of Agricultural and Food Chemistry.
  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2023). Molecules.
  • Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. (2023). Journal of Separation Science.
  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Influence of Phenolic-Food Matrix Interactions on In Vitro Bioaccessibility of Selected Phenolic Compounds and Nutrients Digestibility in Fortified White Bean Paste. (2021). Molecules.
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2023). Molecules.
  • 4,4'-Methylenebis-[2,6-bis(hydroxymethylphenyl)phenol]. (n.d.). PubChem.
  • Review Article on Matrix Effect in Bioanalytical Method Development. (2018). International Journal of MediPharm Research.
  • Phenol, 4,4'-methylenebis-. (n.d.). NIST WebBook.
  • 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). (n.d.). PubChem.
  • Phenol, 2-[(4-hydroxyphenyl)methyl]-. (n.d.). NIST WebBook.

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Validation & Comparative

A Comparative Guide to the Antioxidant Capacity of Phenolic Compounds: Featuring 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) and Established Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of pharmacology and drug development, the quest for potent antioxidant compounds is paramount. Oxidative stress, a result of an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in a myriad of pathological conditions. This guide offers a comparative analysis of the antioxidant capacity of a complex phenolic compound, 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), alongside well-established antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-tocopherol), Trolox (a water-soluble Vitamin E analog), and Butylated Hydroxytoluene (BHT).

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the chemical principles, experimental data, and methodologies used to evaluate antioxidant efficacy. While direct experimental data for 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is not extensively available in publicly accessible literature, this guide will leverage data from structurally similar bisphenolic compounds to provide a substantive comparison.

Introduction to Antioxidant Mechanisms

Antioxidants neutralize harmful free radicals through several mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to the radical, thus stabilizing it. The efficacy of a phenolic antioxidant is largely determined by the reactivity of its hydroxyl (-OH) group and the stability of the resulting phenoxyl radical.

Chemical Structures of Compared Antioxidants:

  • 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol): A bisphenolic compound characterized by two trimethylphenol units linked by a methylene bridge to a hydroxyphenyl group. Its multiple phenolic hydroxyl groups suggest a high potential for radical scavenging.

  • Vitamin C (Ascorbic Acid): A water-soluble vitamin that acts as a potent reducing and antioxidant agent.[1][2]

  • Vitamin E (α-tocopherol): A fat-soluble vitamin renowned for its role in protecting cell membranes from lipid peroxidation.[3][4]

  • Trolox: A water-soluble derivative of Vitamin E, commonly used as a standard in antioxidant capacity assays.[5][6][7][8]

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and industrial applications.[9][10][11][12]

Comparative Analysis of Antioxidant Capacity: In Vitro Assays

To objectively compare the antioxidant capacities, standardized in vitro assays are employed. These assays measure the ability of a compound to scavenge specific free radicals under controlled conditions. The most common assays include DPPH, ABTS, and ORAC.

Data Summary Table

The following table summarizes representative antioxidant activity values for the standard antioxidants. It is important to note that these values can vary depending on the specific experimental conditions. Due to the limited direct data on 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), we will infer its potential activity based on the general characteristics of multi-phenolic compounds.

AntioxidantDPPH IC₅₀ (µg/mL)ABTS TEACORAC (µmol TE/100g)
Vitamin C (Ascorbic Acid) ~5~1.0~1,019,690[13]
Vitamin E (α-tocopherol) ~43[14][15]~1.0Data varies
Trolox ~4[16]1.0 (by definition)1.0 (by definition)
BHT ~18-30[17][18]Data variesData varies
4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) (Predicted) < 10 (Potentially very strong)> 1.0 (Potentially high)High (Predicted)

IC₅₀ (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC₅₀ indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox. ORAC (Oxygen Radical Absorbance Capacity) measures the ability of an antioxidant to quench peroxyl radicals.

Experimental Protocols for Key Antioxidant Assays

For scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are step-by-step methodologies for the key assays discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.

Experimental Workflow:

Caption: DPPH radical scavenging assay workflow.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Vitamin C) in a suitable solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette.

  • Sample Addition: Add an equal volume of the various concentrations of the test compound or standard to the wells/cuvettes. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

Experimental Workflow:

Caption: ORAC assay experimental workflow.

Protocol:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer. Prepare serial dilutions of the test compound and Trolox standard. Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Reaction Mixture: In a 96-well black microplate, add the fluorescent probe, followed by the test compound or Trolox standard.

  • Initiation: The reaction is initiated by adding the AAPH solution to all wells.

  • Fluorescence Measurement: The fluorescence is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes at 37°C.

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay: A More Biologically Relevant Approach

While in vitro chemical assays are valuable for initial screening, they do not fully reflect the complex biological environment. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy by assessing the ability of a compound to prevent intracellular ROS formation. [19][20] Principle: The CAA assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will reduce the rate of DCF formation.

Significance for Phenolic Compounds: For phenolic compounds like 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), the CAA assay is particularly insightful as it takes into account bioavailability, cellular uptake, and metabolic transformation, factors that are not addressed by simple chemical assays. Studies have shown that the cellular antioxidant activity of phenolics can be influenced by their chemical structure, which affects their interaction with cell membranes and intracellular targets. [21][22]

Discussion and Conclusion

The antioxidant capacity of a phenolic compound is a complex interplay of its chemical structure, including the number and position of hydroxyl groups and the presence of other substituents. Based on its structure, 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is predicted to be a highly potent antioxidant. The presence of three phenolic rings and multiple electron-donating methyl groups likely contributes to a high radical scavenging capacity.

In comparison to the established standards:

  • It is expected to exhibit a lower DPPH IC₅₀ value than Vitamin E and BHT, and potentially comparable to or even lower than Vitamin C and Trolox, indicating very strong radical scavenging activity.

  • The TEAC value is anticipated to be greater than 1.0, signifying superior activity compared to the Trolox standard in the ABTS assay.

  • A high ORAC value is also predicted, reflecting its potential to effectively quench peroxyl radicals.

Future Directions: To definitively establish the antioxidant profile of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), further experimental studies are warranted. Direct comparative investigations using the standardized assays outlined in this guide, particularly the CAA assay, would provide invaluable data for drug development professionals. Such studies would elucidate not only its chemical antioxidant potential but also its efficacy in a cellular context, a critical step in the translation from a promising molecule to a therapeutic agent.

References

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A Comprehensive Guide to the Validation of an Analytical Method for 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). The principles and experimental designs detailed herein are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a robust and reliable analytical procedure suitable for quality control and regulatory submissions.[1][2][3] While this guide presents a comprehensive methodology, it is the responsibility of the applicant to select the most appropriate validation procedure and protocol for their specific product.[2]

Introduction: The Analyte and the Imperative for Validation

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) belongs to the bisphenol class of compounds. Bisphenols are utilized in the manufacturing of various polymers, including polycarbonates and epoxy resins.[4] Given their potential for migration into food and pharmaceutical products, and concerns regarding their endocrine-disrupting properties, the development of precise and reliable analytical methods for their quantification is of paramount importance.[4]

Method validation is the cornerstone of good manufacturing practice (GMP) and good laboratory practice (GLP), providing documented evidence that an analytical procedure is suitable for its intended purpose.[5][6] The ICH guidelines offer a harmonized approach to analytical method validation, ensuring data integrity and facilitating regulatory acceptance across different regions.[7] This guide will systematically address the key validation parameters outlined in ICH Q2(R1).

Proposed Analytical Method: Reversed-Phase HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the analysis of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). This technique is widely employed for the analysis of bisphenol compounds due to its high resolving power and sensitivity.[4][8][9]

Table 1: Proposed HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient Elution)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 280 nm
Diluent Acetonitrile:Water (50:50, v/v)

The causality behind these choices lies in the physicochemical properties of the analyte. The C18 stationary phase provides a nonpolar environment suitable for the retention of the relatively nonpolar bisphenol molecule. A gradient elution with acetonitrile and water allows for the efficient separation of the analyte from potential impurities with varying polarities. UV detection at 280 nm is selected based on the chromophoric nature of the phenolic rings in the analyte's structure.

Validation Workflow

The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow of the validation parameters as per ICH guidelines.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Limit & Robustness Parameters Method_Development Method Development System_Suitability System Suitability Testing Method_Development->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for Analytical Method Validation according to ICH Guidelines.

Detailed Validation Protocols and Data Presentation

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][10][11][12]

Experimental Protocol:

  • Forced Degradation Studies: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[13][14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]

  • Placebo Analysis: Analyze a placebo (a mixture of all formulation components except the analyte) to ensure no interference from excipients.

  • Spiked Sample Analysis: Analyze the analyte spiked with known impurities and degradation products to demonstrate resolution.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the analyte in the presence of interferents.

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the placebo, impurities, and degradation products. The resolution between the analyte peak and the closest eluting peak should be greater than 2.0.[5] Peak purity index should be greater than 0.990.[16]

Table 2: Representative Specificity Data from Forced Degradation

Stress ConditionObservationsAnalyte Peak Purity
Acid Hydrolysis (0.1 N HCl, 60°C, 4h) Degradation observed, no interference with the main peak.> 0.995
Base Hydrolysis (0.1 N NaOH, 60°C, 2h) Significant degradation, degradation products well-resolved.> 0.996
Oxidative (3% H₂O₂, RT, 24h) Minor degradation, no interference.> 0.998
Thermal (80°C, 48h) No significant degradation.> 0.999
Photolytic (ICH Q1B), 1.2 million lux hours Minor degradation, degradation products well-resolved.> 0.997
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[2][17] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][6]

Experimental Protocol:

  • Prepare a series of at least five concentrations of the analyte standard spanning the expected working range (e.g., 80% to 120% of the target concentration for an assay).[18]

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90912000
1001015000
1101118000
1201221000
Correlation Coefficient (r²) 0.9998
Slope 10120
Y-intercept -1500
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][17] It is often reported as percent recovery.[18][19]

Experimental Protocol:

  • Perform the analysis on a synthetic mixture of the drug product (placebo) spiked with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each concentration level in triplicate.

  • Calculate the percent recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 4: Accuracy Data

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
8080.079.599.4
100100.0100.5100.5
120120.0119.299.3
Mean Recovery (%) 99.7
Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels: repeatability and intermediate precision.[20]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each) on the same day, by the same analyst, and on the same instrument.[18][19]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Table 5: Precision Data

ParameterMeasured Value (µg/mL)% RSD
Repeatability (n=6) 100.2, 100.5, 99.8, 100.1, 100.9, 99.50.52
Intermediate Precision (n=6) 101.0, 100.3, 101.5, 100.8, 101.2, 100.60.45
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Inject solutions of the analyte at these concentrations to confirm the ratios.

Acceptance Criteria: The determined concentrations should be experimentally verifiable.

Table 6: LOD and LOQ Data

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD 0.053.2
LOQ 0.1510.5
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][21][22]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples of parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic component)

    • Detection wavelength (± 2 nm)

  • Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, resolution).

Acceptance Criteria: The system suitability parameters should remain within the established limits for all varied conditions.

Table 7: Robustness Data

Parameter VariedVariationRetention Time (min)Peak AreaResolution
Nominal -8.5210150002.8
Flow Rate 0.9 mL/min9.4511270002.9
1.1 mL/min7.739230002.7
Temperature 28 °C8.6110180002.8
32 °C8.4310120002.7
Mobile Phase +2% Acetonitrile8.2510140002.8
-2% Acetonitrile8.8110160002.9

Interrelationship of Validation Parameters

The validation parameters are not independent but rather form a cohesive system that collectively ensures the method's suitability. The following diagram illustrates these interdependencies.

Validation_Parameter_Interrelationships Specificity Specificity Ensures analyte is measured without interference Accuracy Accuracy Closeness to the true value Specificity->Accuracy Impacts Precision Precision Reproducibility of measurements Specificity->Precision Impacts Linearity Linearity Establishes proportional response Range Range Defines the working interval Linearity->Range Defines Range->Accuracy Tested within Range->Precision Tested within Accuracy->Precision Dependent on LOD_LOQ LOD & LOQ Defines the method's sensitivity limits Precision->LOD_LOQ Determines Robustness Robustness Reliability under varied conditions Robustness->Accuracy Ensures Robustness->Precision Ensures

Caption: Interdependencies of Analytical Method Validation Parameters.

Comparison with Alternative Analytical Methods

While RP-HPLC with UV detection is a robust and widely accessible technique, other methods could be considered for the analysis of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).

Table 8: Comparison of Analytical Methods

MethodAdvantagesDisadvantages
RP-HPLC-UV Robust, reliable, cost-effective, widely available.Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra.
Gas Chromatography-Mass Spectrometry (GC-MS) High specificity and sensitivity, provides structural information.Requires derivatization for non-volatile compounds, higher equipment cost.
Liquid Chromatography-Mass Spectrometry (LC-MS) Very high sensitivity and specificity, suitable for complex matrices, provides molecular weight information.[23]Higher equipment and operational costs, requires specialized expertise.
High-Performance Thin-Layer Chromatography (HPTLC) High sample throughput, low solvent consumption, cost-effective.Lower resolution and sensitivity compared to HPLC.

The choice of analytical method should be based on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and available resources. For routine quality control of a drug substance or product where the analyte concentration is relatively high and the matrix is well-defined, the proposed RP-HPLC-UV method offers an excellent balance of performance and cost-effectiveness.

Conclusion

This guide has outlined a comprehensive approach to the validation of an analytical method for 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) in accordance with ICH Q2(R1) guidelines. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, the suitability of the proposed RP-HPLC method for its intended purpose can be thoroughly demonstrated. The experimental protocols and data presentation formats provided herein serve as a practical template for researchers, scientists, and drug development professionals to ensure the generation of reliable and defensible analytical data.

References

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Cytotoxicity Profiling of Industrial Phenols

Phenolic compounds, particularly bisphenols, are foundational components in the polymer industry, integral to the production of polycarbonate plastics, epoxy resins, and other consumer products. While their utility is undisputed, concerns over their biocompatibility and potential as endocrine-disrupting chemicals (EDCs) have grown. Bisphenol A (BPA) has been the subject of extensive toxicological research, leading to restrictions on its use and the introduction of numerous structural analogues as replacements.[1] However, the assumption that these analogues are inherently safer is a subject of ongoing scientific scrutiny.[2][3]

This guide focuses on 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) , a complex bisphenol for which public toxicological data is scarce.[4][5] To provide a meaningful evaluation, we will establish a framework for assessing its cytotoxicity in comparison to well-characterized related phenols: Bisphenol A (BPA), Bisphenol F (BPF), Bisphenol S (BPS), and the potent BPA metabolite 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP).[6][7]

This document is designed for researchers, toxicologists, and drug development professionals. It provides not only a comparative overview but also detailed, field-proven experimental protocols for generating robust and reproducible cytotoxicity data. We will delve into the underlying mechanisms of phenol-induced cell death, focusing on oxidative stress and mitochondrial pathways, and provide the necessary tools to design and execute a comprehensive comparative study.

The Phenols Under Investigation: Structural Context

The cytotoxic potential of a phenolic compound is intrinsically linked to its chemical structure.[8] Factors such as the nature of the bridging alkyl group, the presence of electron-withdrawing or -donating groups, and overall lipophilicity dictate receptor binding, membrane affinity, and metabolic stability.[9][10] The compounds selected for this comparative guide offer a valuable spectrum of structural variations.

G Phenol Phenolic Compound ROS ↑ Reactive Oxygen Species (ROS) Phenol->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes CytoC Cytochrome c Release Mito->CytoC Leads to Caspase Caspase Activation CytoC->Caspase Initiates Apoptosis Apoptosis Caspase->Apoptosis Executes G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Start Seed Cells in 96-well or 6-well plates Incubate1 Incubate 24h (Allow Adherence) Start->Incubate1 Treat Treat with Phenols (Dose-Response & Time-Course) Incubate1->Treat Incubate2 Incubate 24h, 48h, 72h Treat->Incubate2 MTT MTT Assay (Metabolic Activity) Incubate2->MTT LDH LDH Assay (Membrane Integrity) Incubate2->LDH Annexin Annexin V / PI Assay (Apoptosis) Incubate2->Annexin IC50 Calculate IC50 Values MTT->IC50 Compare Compare % Cytotoxicity LDH->Compare Quantify Quantify Apoptotic vs. Necrotic Populations Annexin->Quantify

Caption: Integrated workflow for comprehensive cytotoxicity assessment.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability (IC50 Determination)

This protocol assesses cell viability by measuring the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.

[11]Materials:

  • 96-well flat-bottom plates

  • Phenol compounds (stock solutions in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS) *[12] DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. 2[13]. Compound Treatment: Prepare serial dilutions of the phenolic compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. R[14]emove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with 0.1% DMSO) and "medium only" blank wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours). 4[15]. MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. 5[12][13]. Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10-15 minutes. 6[12][13]. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. 7[11]. Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration that inhibits 50% of cell viability).

[12][16]#### 5.2 Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.

[17][18]Materials:

  • 96-well plates

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, Abcam)

  • 1% Triton™ X-100 in PBS (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up three types of controls for each cell type:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with lysis buffer (1% Triton™ X-100) 30 minutes before the end of incubation.

    • No-Cell Control: Medium only, to measure background LDH in the serum. 2[19]. Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. 3[18]. LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. 5[18]. Stop Reaction & Read: Add 50 µL of the Stop Solution provided in the kit. Measure the absorbance at 490 nm and a reference wavelength of 680 nm. 6[18]. Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance.

    • Subtract the average absorbance of the no-cell control from all other values.

    • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)] * 100.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

[20][21]Materials:

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Annexin-binding buffer *[22] Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with phenolic compounds for the desired time.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the floating cells from the same well, and wash twice by centrifuging at ~500 x g for 5 minutes and resuspending in cold PBS. 3[21]. Cell Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL. [23] * Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution. [23] * Gently vortex and incubate for 15 minutes at room temperature in the dark. 4[22]. Sample Acquisition: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately on a flow cytometer. 5[23]. Data Analysis:

    • Use unstained, PI-only, and Annexin V-only controls to set up compensation and quadrants.

    • Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live, healthy cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells. [23] * Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells. [23] * Upper-Left (Annexin V- / PI+): Necrotic cells (often considered artifacts).

Comparative Data Analysis and Structure-Activity Insights

While direct experimental data for 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is not available in public literature, we can synthesize findings from related bisphenols to predict its behavior and establish a framework for data interpretation.

Table 1: Predicted Comparative Cytotoxicity (IC50, µM) via MTT Assay

This table presents hypothetical yet literature-informed data to illustrate expected trends.

CompoundHepG2 (48h)MCF-7 (48h)Rationale / Literature Reference
BPA ~50-100~40-80Often serves as a benchmark of moderate to high cytotoxicity.
BPF >150>150Generally found to be slightly less cytotoxic than BPA.
BPS >200>200Often reported as the least cytotoxic of the common analogues due to its lower lipophilicity.
MBP ~20-50~20-40As an active metabolite, it has shown higher cytotoxicity than the parent BPA compound.
Target Compound <50 (Predicted) <40 (Predicted) The high degree of methylation (six methyl groups) is predicted to significantly increase lipophilicity, potentially enhancing membrane interaction and cellular uptake, leading to higher cytotoxicity compared to BPA.
Table 2: Predicted Mechanistic Outcomes (LDH & Annexin V/PI Assays)

This table presents hypothetical data to illustrate expected trends following 48h treatment with an IC50 concentration.

Compound% LDH Release% Early Apoptosis% Late Apoptosis/NecrosisRationale / Literature Reference
BPA Moderate (~25%)High (~35%)Moderate (~20%)Known to induce apoptosis via oxidative stress and caspase activation.
BPF Low-Moderate (~20%)Moderate (~30%)Low-Moderate (~15%)Effects are similar to but often less potent than BPA.
BPS Low (~15%)Low-Moderate (~20%)Low (~10%)Weaker induction of apoptotic pathways compared to BPA.
MBP Moderate (~30%)High (~40%)Moderate-High (~25%)Potently induces apoptosis through mitochondrial dysfunction.
Target Compound Moderate-High (Predicted) High (Predicted) Moderate-High (Predicted) The bulky, lipophilic structure may potently disrupt membrane integrity and mitochondrial function, strongly favoring an apoptotic cell death pathway.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity and Potency: Cytotoxicity often correlates with the octanol-water partition coefficient (logP). T[9]he extensive methylation of the target compound likely increases its logP value significantly compared to BPA, suggesting enhanced ability to cross cell membranes and interact with intracellular targets, predicting higher potency.

  • Bridging Group: The methylene bridge in BPF generally results in lower toxicity compared to the isopropylidene bridge in BPA. T[3]he complex (2-Hydroxyphenyl)methylene bridge in the target compound introduces an additional hydroxyl group and steric bulk, which could uniquely influence receptor binding and metabolic pathways.

  • Sulfate Group: The sulfone group in BPS significantly decreases lipophilicity and is often associated with lower cytotoxic potency compared to BPA and BPF.

This guide provides a comprehensive framework for the comparative cytotoxicity assessment of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) and its analogues. By integrating a tri-modal assay strategy—assessing metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Annexin V/PI)—researchers can obtain a robust, multi-faceted understanding of a compound's toxicological profile.

Based on structure-activity relationships derived from extensive literature on related bisphenols, it is hypothesized that 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) will exhibit significant cytotoxicity, likely exceeding that of BPA , primarily due to its increased lipophilicity. The primary mechanism is predicted to be the induction of oxidative stress leading to mitochondrial-mediated apoptosis.

The protocols and analytical strategies detailed herein are designed to be authoritative and self-validating, empowering researchers to generate the high-quality data needed for accurate risk assessment of novel and existing industrial phenols. Future studies should extend this work to include genotoxicity assays and long-term, low-dose exposure models to fully elucidate the potential health risks associated with these compounds.

References

Sources

Vergleichsleitfaden zur Struktur-Wirkungs-Beziehung von 4,4'-((2-Hydroxyphenyl)methylen)bis(2,3,6-trimethylphenol) und seinen Analoga

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von Ihrem Senior Application Scientist

Dieser Leitfaden bietet eine detaillierte Analyse der Struktur-Wirkungs-Beziehungen (SAR) von 4,4'-((2-Hydroxyphenyl)methylen)bis(2,3,6-trimethylphenol), einer polyvalenten phenolischen Verbindung. Durch die Untersuchung der Kernstruktur und den Vergleich mit strukturellen Analoga beleuchten wir die entscheidenden molekularen Merkmale, die für seine biologische Aktivität, insbesondere seine antioxidativen und antikanzerogenen Eigenschaften, verantwortlich sind. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und dient als technische Ressource zur Steuerung zukünftiger Forschungs- und Entwicklungsbemühungen.

Einführung: Die Bedeutung phenolischer Gerüste in der Wirkstoffforschung

Phenolische Verbindungen sind eine vielfältige Gruppe von Molekülen, die durch das Vorhandensein mindestens einer Hydroxylgruppe, die direkt an einen aromatischen Ring gebunden ist, gekennzeichnet sind.[1] Diese strukturelle Eigenschaft ist der Schlüssel zu ihren weitreichenden pharmakologischen Wirkungen, einschließlich antioxidativer, entzündungshemmender und antikanzerogener Aktivitäten.[2] Die Fähigkeit der phenolischen Hydroxylgruppe, Wasserstoffatome abzugeben, um freie Radikale zu neutralisieren, untermauert ihre starke antioxidative Kapazität.[3] Darüber hinaus können diese Verbindungen mit verschiedenen zellulären Signalwegen interagieren, die an der Krebsentstehung und -progression beteiligt sind, was sie zu vielversprechenden Kandidaten für die Entwicklung von Chemotherapeutika macht.[1][2]

Das Zielmolekül, 4,4'-((2-Hydroxyphenyl)methylen)bis(2,3,6-trimethylphenol), ist eine komplexe Struktur, die mehrere für die Bioaktivität relevante Merkmale vereint:

  • Bisphenol-Struktur: Zwei Phenolringe sind über eine Methylenbrücke miteinander verbunden.

  • Mehrere Hydroxylgruppen: Drei Hydroxylgruppen an strategischen Positionen.

  • Alkyl-Substitution: Trimethylgruppen an den äußeren Phenolringen.

Dieser Leitfaden seziert diese Komponenten, um ihre individuellen und synergistischen Beiträge zur Gesamtaktivität der Verbindung zu verstehen.

Analyse der Kernstruktur: 4,4'-((2-Hydroxyphenyl)methylen)bis(2,3,6-trimethylphenol)

Die Kernstruktur dient als Grundlage für unsere SAR-Analyse. Ihre chemischen und physikalischen Eigenschaften sind entscheidend für ihre biologische Interaktion.

EigenschaftWertQuelle
Molekülformel C₂₅H₂₈O₃[4][5]
Molekulargewicht 376.49 g/mol [4][5]
CAS-Nummer 184355-68-8[4][6][7][8]
Anzahl H-Donoren 3[4]
Anzahl H-Akzeptoren 3[4]
LogP 5.83 - 6.4[4][5]

Der hohe LogP-Wert deutet auf eine signifikante Lipophilie hin, die die Fähigkeit der Verbindung beeinflussen kann, Zellmembranen zu durchdringen, was für die intrazelluläre Wirkung entscheidend ist.

Abbildung 1: Chemische Struktur von 4,4'-((2-Hydroxyphenyl)methylen)bis(2,3,6-trimethylphenol).

Struktur-Wirkungs-Beziehungen (SAR): Ein vergleichender Überblick

Da spezifische experimentelle Daten für eine breite Palette von direkten Analoga begrenzt sind, leiten wir die SAR aus etablierten Prinzipien für phenolische Verbindungen ab.[1][9] Wir vergleichen die Kernverbindung mit hypothetischen Analoga, um die Rolle jeder strukturellen Komponente zu bewerten.

Die Rolle der Hydroxylgruppen (-OH)

Die Anzahl und Position der -OH-Gruppen sind die wichtigsten Determinanten für die antioxidative und antikanzerogene Aktivität.[9][10]

  • Antioxidative Aktivität: Phenolische Hydroxylgruppen wirken als Wasserstoffdonoren, um Peroxylradikale abzufangen und so die Kettenreaktion der Lipidperoxidation zu unterbrechen.[3] Verbindungen mit mehreren Hydroxylgruppen, insbesondere solche in ortho- oder para-Position, zeigen oft eine erhöhte Aktivität aufgrund der Stabilisierung des resultierenden Phenoxylradikals durch Resonanz.

  • Antikanzerogene Aktivität: Studien haben gezeigt, dass Trihydroxyphenole wirksamer sind als Dihydroxyphenole bei der Hemmung des Wachstums von Krebszellen.[9] Die Hydroxylgruppen können mit wichtigen Proteinen in zellulären Signalwegen interagieren, die Apoptose, Zellzyklusstillstand und Angiogenese regulieren.[2]

Vergleichende Tabelle: Einfluss der Hydroxylierung

AnalogonStrukturelle ÄnderungErwartete antioxidative AktivitätErwartete antikanzerogene AktivitätBegründung
Kernmolekül 3 -OH GruppenHochHochMehrere H-Donoren; Potenzial für mehrere Interaktionen mit zellulären Zielen.
Analogon A Entfernung der -OH Gruppe am zentralen RingMittelMittelReduzierte Fähigkeit zur Radikalstabilisierung und weniger Interaktionspunkte.
Analogon B Entfernung aller -OH GruppenSehr geringSehr geringVerlust der primären funktionellen Gruppe, die für die Bioaktivität verantwortlich ist.
Der Einfluss der Alkyl-Substitution (Trimethylgruppen)

Die sechs Methylgruppen an den äußeren Phenolringen beeinflussen die Lipophilie und die sterische Hinderung der Verbindung.

  • Lipophilie: Erhöhte Lipophilie kann die Aufnahme in die Zelle und die Verteilung in lipidreiche Umgebungen wie Zellmembranen verbessern und so die Verbindung näher an die Orte der oxidativen Schädigung bringen.

  • Sterische Hinderung: Die Methylgruppen in ortho-Position zu den Hydroxylgruppen können die -OH-Gruppe sterisch abschirmen. Dies kann die Fähigkeit zur Bildung von Dimeren verringern und die Reaktivität gegenüber freien Radikalen erhöhen, indem die Stabilität des Phenoxylradikals gesteigert wird.

Vergleichende Tabelle: Einfluss der Alkyl-Substitution

AnalogonStrukturelle ÄnderungErwartete Lipophilie (LogP)Erwartete antioxidative AktivitätBegründung
Kernmolekül Sechs -CH₃ GruppenHochHochGute Membranpenetration und sterische Hinderung, die das Phenoxylradikal stabilisiert.
Analogon C Keine -CH₃ GruppenGeringerGeringer bis MittelReduzierte Lipophilie kann die zelluläre Aufnahme einschränken; weniger sterische Hinderung kann die Reaktivität des Radikals verändern.
Analogon D tert-Butyl- statt MethylgruppenSehr hochHoch bis Sehr hochErhöhte Lipophilie und sterische Hinderung könnten die Aktivität weiter steigern, könnten aber die Löslichkeit verringern.
Die Bedeutung der Methylenbrücke

Die flexible Methylenbrücke (-CH₂-) verbindet die drei aromatischen Ringe und verleiht dem Molekül eine spezifische Konformation. Diese Brücke positioniert die Phenol-Einheiten in einer Weise, die für die chelatisierende Wirkung von Metallionen oder die Bindung an Proteintaschen entscheidend sein kann. Die Art der Brücke in Bisphenolen ist bekannt dafür, die biologische Aktivität erheblich zu beeinflussen.

Wichtige biologische Aktivitäten und zugrunde liegende Mechanismen

Basierend auf seiner Struktur wird erwartet, dass 4,4'-((2-Hydroxyphenyl)methylen)bis(2,3,6-trimethylphenol) und seine aktiven Analoga ihre Wirkung hauptsächlich durch zwei Mechanismen entfalten: antioxidative Wirkung und Modulation von Krebssignalwegen.

Antioxidative Aktivität

Die primäre antioxidative Funktion ist das Abfangen freier Radikale. Phenolische Antioxidantien können auf zwei Hauptwegen wirken: Wasserstoffatomtransfer (HAT) und einzelner Elektronentransfer (SET).[11]

  • HAT-basierte Assays: Messen die Fähigkeit eines Antioxidans, ein Wasserstoffatom abzugeben, um einen freien Radikal zu neutralisieren (z. B. ORAC-Assay).[11]

  • SET-basierte Assays: Bestimmen die Fähigkeit eines Antioxidans, ein Elektron an einen Oxidanten abzugeben (z. B. DPPH, ABTS, FRAP-Assays).[11][12][13]

Antikanzerogene Aktivität

Phenolische Verbindungen können das Wachstum von Krebszellen durch verschiedene Mechanismen hemmen.[2] Ein wichtiger Signalweg, der häufig bei Krebs fehlreguliert ist, ist der PI3K/Akt/mTOR-Signalweg, der Zellwachstum, Proliferation und Überleben steuert.[14] Analoge Aminophenolverbindungen haben gezeigt, dass sie wichtige Kinasen in diesem Weg modulieren.[14] Es ist plausibel, dass die Kernverbindung und ihre Analoga ähnliche hemmende Wirkungen ausüben könnten.

PI3K_Pathway GF Wachstumsfaktor RTK Rezeptor-Tyrosinkinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphoryliert PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Zellproliferation Überleben Wachstum mTOR->Proliferation Analog Phenolisches Analogon Analog->PI3K Hemmung Analog->Akt

Abbildung 2: Mögliche Hemmung des PI3K/Akt/mTOR-Signalwegs durch phenolische Analoga.

Experimentelle Protokolle zur Leistungsbewertung

Um die in diesem Leitfaden diskutierten Struktur-Wirkungs-Beziehungen empirisch zu validieren, sind standardisierte In-vitro-Assays unerlässlich. Die folgenden Protokolle bieten detaillierte, schrittweise Methoden zur Bewertung der antioxidativen und antikanzerogenen Wirksamkeit.

Protokoll: DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radikalfänger-Assay

Dieser Assay misst die Fähigkeit einer Verbindung, das stabile freie Radikal DPPH zu reduzieren, was zu einer Farbänderung von violett zu gelb führt.[12][15]

Materialien:

  • DPPH-Lösung (0,1 mM in Methanol)

  • Testverbindungen in verschiedenen Konzentrationen (in Methanol gelöst)

  • Positivkontrolle (z. B. Ascorbinsäure oder Trolox)

  • Methanol (als Blindprobe)

  • 96-Well-Platte

  • Spektrophotometer (Plattenleser)

Verfahren:

  • Vorbereitung: Geben Sie 100 µL jeder Konzentration der Testverbindung in die Wells einer 96-Well-Platte. Fügen Sie Kontrollen (Positivkontrolle und Methanol-Blindprobe) in separate Wells hinzu.

  • Reaktionsstart: Fügen Sie 100 µL der DPPH-Lösung zu jedem Well hinzu.

  • Inkubation: Mischen Sie die Platte vorsichtig und inkubieren Sie sie 30 Minuten lang bei Raumtemperatur im Dunkeln.

  • Messung: Messen Sie die Extinktion bei 517 nm mit einem Plattenleser.

  • Berechnung: Berechnen Sie die prozentuale Hemmung der DPPH-Radikale nach der folgenden Formel: Prozentuale Hemmung (%) = [(A_Kontrolle - A_Probe) / A_Kontrolle] × 100 Wobei A_Kontrolle die Extinktion der Methanol-Blindprobe und A_Probe die Extinktion der Testverbindung ist.

  • Analyse: Bestimmen Sie den IC₅₀-Wert (die Konzentration, die eine 50%ige Hemmung bewirkt) durch Auftragung der prozentualen Hemmung gegen die Konzentration der Verbindung.

Abbildung 3: Allgemeiner Arbeitsablauf für den DPPH-Antioxidans-Assay.

Protokoll: MTT-Assay zur Zelllebensfähigkeit

Dieser kolorimetrische Assay bewertet die zytotoxische Wirkung einer Verbindung auf Krebszellen, indem er die Reduktion von MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu violetten Formazan-Kristallen durch metabolisch aktive Zellen misst.[14]

Materialien:

  • Krebszelllinien (z. B. MCF-7 für Brustkrebs, HCT-116 für Darmkrebs)[16][17]

  • Zellkulturmedium (z. B. RPMI oder DMEM) mit 10 % FBS

  • Testverbindungen in verschiedenen Konzentrationen

  • MTT-Lösung (5 mg/mL in PBS)

  • DMSO (Dimethylsulfoxid)

  • 96-Well-Platte

  • Inkubator (37 °C, 5 % CO₂)

Verfahren:

  • Zellaussaat: Säen Sie Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen/Well aus und lassen Sie sie über Nacht anhaften.

  • Behandlung mit der Verbindung: Entfernen Sie das Medium und behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindung (z. B. von 0,1 bis 100 µM) für 48-72 Stunden. Schließen Sie unbehandelte Zellen als Negativkontrolle und ein bekanntes Krebsmedikament als Positivkontrolle ein.[14]

  • MTT-Zugabe: Entfernen Sie das Behandlungsmedium und geben Sie 100 µL frisches Medium mit 0,5 mg/mL MTT in jedes Well. Inkubieren Sie 3-4 Stunden bei 37 °C.[14]

  • Formazan-Solubilisierung: Entfernen Sie die MTT-Lösung und geben Sie 100 µL DMSO in jedes Well, um die Formazan-Kristalle aufzulösen. Mischen Sie vorsichtig.

  • Messung: Messen Sie die Extinktion bei 570 nm.

  • Analyse: Berechnen Sie die prozentuale Zelllebensfähigkeit im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert.

Schlussfolgerung und zukünftige Richtungen

Die Struktur-Wirkungs-Analyse von 4,4'-((2-Hydroxyphenyl)methylen)bis(2,3,6-trimethylphenol) und seinen Analoga unterstreicht die grundlegenden Prinzipien des Designs phenolischer Wirkstoffe. Die Anzahl und Position der Hydroxylgruppen sind von größter Bedeutung für die Bioaktivität, während Alkyl-Substitutionen die pharmakokinetischen Eigenschaften durch Modulation der Lipophilie feinabstimmen. Die Methylenbrücke bietet eine strukturelle Grundlage, die die richtige Orientierung der phenolischen Einheiten für eine optimale Interaktion mit dem Ziel ermöglicht.

Zukünftige Forschung sollte sich auf die Synthese und empirische Prüfung der in diesem Leitfaden vorgeschlagenen hypothetischen Analoga konzentrieren. Dies wird es ermöglichen, die hier vorgestellten SAR-Hypothesen zu validieren und zu verfeinern. Darüber hinaus könnten Untersuchungen zu weiteren biologischen Aktivitäten, wie z. B. entzündungshemmenden oder neuroprotektiven Wirkungen, das therapeutische Potenzial dieser vielseitigen chemischen Gerüste erweitern. Die Kombination aus rationalem Design, systematischer SAR-Studie und robuster experimenteller Validierung wird den Weg für die Entwicklung neuartiger und wirksamer Therapeutika auf Phenolbasis ebnen.

Referenzen

  • Benchchem. (2025). Application Notes and Protocols for Antioxidant Studies of Novel Compounds. Benchchem.

  • National Institutes of Health (NIH). (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. NIH.

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.

  • Springer. (n.d.). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Springer.

  • National Center for Biotechnology Information (NCBI). (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. NCBI.

  • MDPI. (n.d.). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI.

  • ResearchGate. (2017). Relationship between Structure of Phenolics and Anticancer Activity. ResearchGate.

  • CORE. (n.d.). Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study. CORE.

  • ChemScene. (n.d.). 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). ChemScene.

  • National Center for Biotechnology Information (NCBI). (n.d.). Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells. NCBI.

  • TCI Chemicals. (n.d.). 4,4′-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). TCI Chemicals.

  • Chem-Station. (n.d.). 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). Chem-Station.

  • LookChem. (n.d.). 4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol. LookChem.

  • PubChem. (n.d.). 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). PubChem.

  • ResearchGate. (2017). Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies. ResearchGate.

  • Bulgarian Academy of Sciences. (2017). Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4' - Bulgarian Chemical Communications. Bulgarian Academy of Sciences.

  • Benchchem. (2025). Unlocking the Potential: A Technical Guide to Novel Applications of 2,3,5-Trimethylphenol Derivatives. Benchchem.

  • ResearchGate. (2022). Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents. ResearchGate.

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A Senior Application Scientist's Guide to Purity Assessment: A Comparative Analysis of qNMR for Synthesized 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Peak—The Imperative of Absolute Purity

In the landscape of chemical synthesis and drug development, the successful synthesis of a target molecule is but the first milestone. The subsequent, and arguably more critical, phase is the rigorous determination of its purity. For a complex molecule such as 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) (CAS: 184355-68-8), a compound with potential applications stemming from its phenolic structure, understanding its absolute purity is paramount for ensuring reproducibility in research, safety in pharmaceutical applications, and compliance with regulatory standards.[1][2]

Traditional chromatographic methods, while powerful, often determine purity relatively, relying on the response of a detector to the analyte versus impurities. This guide presents a comprehensive analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a primary analytical method, for the definitive purity assessment of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). We will delve into the causality behind the experimental choices in a detailed qNMR protocol, provide a self-validating framework, and objectively compare its performance against established techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Analyte: 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

This molecule, with the chemical formula C₂₅H₂₈O₃ and a molecular weight of 376.49 g/mol , is a triphenylmethane derivative.[3][4] Its structure features three phenolic hydroxyl groups and multiple methyl substituents on the aromatic rings. A plausible synthetic route involves the acid-catalyzed condensation of 2,3,6-trimethylphenol (2 equivalents) with 2-hydroxybenzaldehyde (1 equivalent). This synthetic pathway informs our consideration of potential impurities, which could include unreacted starting materials, isomers, or polymeric byproducts.

The qNMR Approach: A Foundation of Stoichiometric Certainty

Quantitative NMR stands apart from most other analytical techniques because its signal response is directly proportional to the number of atomic nuclei responsible for the resonance.[5][6][7] This fundamental principle makes qNMR a primary ratio method, capable of determining purity without requiring a chemically identical reference standard of the analyte.[2][6][7] For novel or specialized compounds where a certified standard is unavailable or prohibitively expensive, this capability is invaluable.[6]

The choice of ¹H qNMR is particularly advantageous due to the proton's near 100% natural abundance and high gyromagnetic ratio, which provides maximum sensitivity.[8] The technique is non-destructive, allowing for the recovery of the precious sample post-analysis, and simultaneously provides structural confirmation of the analyte alongside quantification.[9][10]

Experimental Protocol: A Validated qNMR Purity Assay

This protocol is designed to be a self-validating system, where the experimental parameters are chosen to ensure accurate and precise quantification.

Step 1: Judicious Selection of an Internal Standard (IS)

Causality: The entire accuracy of the qNMR measurement hinges on the internal standard. It must be a stable, non-volatile solid of certified high purity, and its NMR spectrum should be simple (ideally a single sharp peak) and appear in a region of the spectrum free from any analyte or impurity signals.[11][12]

  • Recommended IS: Maleic Anhydride (Certified Reference Material).

  • Justification: It has a high purity (>99.9%), is stable, weighs accurately, and its two equivalent olefinic protons produce a sharp singlet around 7.0-7.3 ppm (in DMSO-d₆), a region often clear of the primary signals of the analyte. Its solubility in common deuterated solvents is excellent.

Step 2: Meticulous Sample Preparation

Causality: Accurate gravimetric measurements and complete dissolution are non-negotiable for an accurate result. Any undissolved material will lead to an underestimation of purity.

  • Accurately weigh approximately 15-20 mg of the synthesized 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) into a clean, dry vial using a calibrated analytical balance. Record the weight to at least 0.01 mg.

  • Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Maleic Anhydride) into the same vial. Record the weight precisely.

  • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic; its high boiling point prevents evaporation, and it is an excellent solvent for phenolic compounds, ensuring complete dissolution.

  • Ensure complete dissolution by vortexing or gentle sonication. Visually inspect the solution against a light source to confirm no particulate matter remains.

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 3: Optimized NMR Data Acquisition

Causality: Standard qualitative NMR parameters are insufficient for quantification. The parameters below are selected to ensure that the signal intensity is directly and uniformly proportional to the number of protons for all molecules in the sample.[11]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Angle: 90°. A 90° pulse ensures maximum signal intensity for all nuclei in a single scan, providing the best starting point for quantitative accuracy.

  • Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton to be integrated (both analyte and IS). For phenolic compounds, a conservative D1 of 30-60 seconds is recommended to ensure fully relaxed magnetization for all protons, preventing signal saturation and inaccurate integrals.

  • Number of Scans (NS): A minimum of 16 scans, or more as needed, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks chosen for integration.[13] High S/N is critical for precise integration.

  • Acquisition Time (AQ): At least 3-4 seconds to ensure high digital resolution for accurate peak integration.

Step 4: Rigorous Data Processing and Purity Calculation

Causality: Post-acquisition processing must be performed carefully to maintain the integrity of the quantitative data.

  • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting peak shapes.

  • Manually and carefully phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a robust baseline correction algorithm across the entire spectrum. Inaccurate phasing or baseline correction are major sources of integration error.[10]

  • Select well-resolved, non-overlapping signals for integration. For the analyte, the methine proton signal (-CH-) or a well-separated aromatic proton signal are good candidates. For the IS (Maleic Anhydride), integrate the olefinic proton singlet.

  • Calculate the purity using the following master equation[8]:

    Purity (analyte, %w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I : Integral area of the signal for the analyte or Internal Standard (IS).

    • N : Number of protons giving rise to the integrated signal (e.g., N_analyte = 1 for the methine proton; N_IS = 2 for maleic anhydride).

    • MW : Molar Mass of the analyte or IS.

    • m : Mass (weight) of the analyte or IS.

    • P_IS : Purity of the Internal Standard (as a weight fraction, e.g., 0.999 for 99.9%).

Method Validation: Ensuring Fitness for Purpose

A qNMR method, while primary, should still be validated to demonstrate its suitability, especially in regulated environments.[14][15] The validation can be universally applied as long as the core principles of qNMR are followed.[16]

  • Specificity: The high resolution of NMR allows for the selection of signals unique to the analyte, free from interference from the IS, solvent, or potential impurities, thus ensuring high specificity.

  • Linearity & Range: Can be confirmed by preparing samples with varying analyte-to-IS ratios and demonstrating a linear relationship between the mass ratio and the integral ratio.

  • Accuracy & Precision: Accuracy is demonstrated by analyzing a sample of known, high purity (if available) or by comparing results to an orthogonal method. Precision (repeatability) is assessed by analyzing multiple preparations of the same sample, with a relative standard deviation (RSD) of <1% being an achievable target.

  • Limit of Quantification (LOQ): While qNMR is not typically a trace analysis technique, the LOQ depends on the desired accuracy and the experiment time.[17][18] For purity determination, the focus is on quantifying the main component accurately, not trace impurities.

Visualizing the Workflow and Logic

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately Weigh Analyte (m_analyte) weigh_is 2. Accurately Weigh IS (m_IS, P_IS) weigh_analyte->weigh_is dissolve 3. Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_is->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer load_sample 5. Load Sample into Spectrometer transfer->load_sample set_params 6. Set Quantitative Parameters (D1 ≥ 5*T1, 90° pulse, NS for S/N > 250) load_sample->set_params acquire 7. Acquire Spectrum set_params->acquire process 8. Phasing & Baseline Correction acquire->process integrate 9. Integrate Analyte & IS Signals (I_analyte, I_IS) process->integrate calculate 10. Calculate Purity via Formula integrate->calculate result Final Purity (%w/w) calculate->result

Comparative Analysis: qNMR vs. Chromatographic Alternatives

No single technique is a panacea. The choice of analytical method should be guided by the specific requirements of the analysis.[1] Below is a comparison of qNMR with HPLC-UV and GC-FID for the purity assessment of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).

FeatureQuantitative NMR (qNMR) HPLC-UV GC-FID
Principle Signal intensity is directly proportional to the molar amount of nuclei.[7]Differential partitioning between mobile and stationary phases; detection by UV absorbance.Separation based on volatility and interaction with a stationary phase; flame ionization detection.
Analyte Standard Not required for the analyte; requires a certified internal standard of a different compound.[6][10]Required. A certified reference standard of the analyte is necessary for accurate quantification.Required. A certified reference standard of the analyte is necessary for accurate quantification.
Accuracy High (<1% uncertainty achievable). Considered a primary ratio method.[13]High, but dependent on the accuracy of the reference standard's purity.High, but dependent on the accuracy of the reference standard's purity.
Precision High (RSD < 1% typical).High (RSD < 1% typical).High (RSD < 2% typical).
Selectivity Very high due to chemical shift dispersion; structural confirmation is inherent.Good to high, dependent on column chemistry and method development. Co-elution is possible.Very high, especially with capillary columns. Not suitable for non-volatile or thermally labile compounds.
Sensitivity (LOQ) Moderate (µg-mg range).[13][19]High (ng-µg range).[13][19]Very High (pg-ng range).
Analysis Time Short per sample (~15-20 min), but requires longer relaxation delays. Method development is often faster.[19]Moderate per sample (10-30 min), but method development can be extensive.Moderate per sample (15-45 min). Method development can be extensive.
Nature of Analysis Non-destructive. The sample can be fully recovered.Destructive.Destructive.
Information Yield Absolute purity, structural confirmation, and impurity identification in a single experiment.Relative purity (area %), retention time. Structural information requires a hyphenated technique (e.g., LC-MS).Relative purity (area %), retention time. Structural information requires GC-MS.

Conclusion and Expert Recommendation

For the definitive purity assessment of a synthesized compound like 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), qNMR is an unparalleled technique . Its status as a primary method provides a direct and absolute measure of purity, which is crucial for establishing reference standards, validating research findings, and providing foundational data for regulatory submissions.[1][2]

While HPLC and GC offer superior sensitivity for trace impurity profiling, they determine the purity of the main component relative to a reference standard of that same component. Therefore, the accuracy of their results is contingent on the pre-determined purity of that standard.

As a best-practice strategy, a dual approach is often most powerful:

  • Use qNMR to establish the absolute purity of a synthesized batch, thereby qualifying it as an in-house primary reference standard.

  • Use this newly qualified standard to develop a high-sensitivity HPLC-UV method for routine quality control, stability testing, and profiling of known and unknown impurities at lower levels.

This integrated approach leverages the absolute accuracy of qNMR and the high throughput and sensitivity of HPLC, providing a comprehensive and robust framework for chemical purity assessment in any research and development setting.

References

  • Quantitative nuclear magnetic resonance: Experimental methods and typical applications. (2019). Magnetic Resonance in Chemistry, 57(7), 390-394.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
  • Frankis, C., & Ramos, P. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd (RSSL). [Link]
  • What is qNMR and why is it important? Mestrelab Resources. [Link]
  • Quantitative NMR Spectroscopy. University of Oxford, Department of Chemistry.
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020). AZoM. [Link]
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR.
  • A Guide to Quantit
  • What is qNMR (quantitative NMR)? JEOL Ltd.
  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • Purity comparison by NMR and HPLC.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
  • ICH. (2005). Validation of analytical procedures: text and methodology Q2(R1).
  • GUIDELINE FOR qNMR ANALYSIS. (2019). European Network of Forensic Science Institutes (ENFSI). [Link]
  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. PubMed Central. [Link]
  • 4,4'-((2-hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) cas no.184355-68-8. LookChem. [Link]
  • 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). ChemBK. [Link]
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).

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The Efficacy of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) in Polymer Matrices: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of polymer science, the selection of an appropriate antioxidant is paramount to ensuring the longevity and performance of polymeric materials. This guide provides a comprehensive analysis of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), a high-performance antioxidant, and evaluates its efficacy across various polymer matrices. We will delve into its mechanism of action, compare its performance against other common antioxidants, and provide detailed experimental protocols for its evaluation.

The Imperative of Antioxidants in Polymer Stabilization

Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen. This degradation process, primarily driven by oxidative reactions, leads to a loss of mechanical properties, discoloration, and ultimately, failure of the material. Antioxidants are chemical compounds added to polymers to inhibit or retard these oxidative processes, thereby extending the service life of the polymer product.

The primary mechanism of oxidative degradation involves the formation of free radicals, which propagate a chain reaction leading to the cleavage of polymer chains. Antioxidants function by interrupting this cycle, either by scavenging free radicals (primary antioxidants) or by decomposing hydroperoxides into non-radical products (secondary antioxidants).

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), a sterically hindered phenolic antioxidant, falls into the category of primary antioxidants. Its molecular structure, featuring multiple hydroxyl groups and bulky methyl substituents, is key to its high efficacy.

Figure 1: Chemical structure of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).

The sterically hindered phenolic groups readily donate a hydrogen atom to the reactive free radicals (ROO•), forming a stable phenoxy radical that does not propagate the degradation chain. This process is illustrated in the following diagram:

Polymer_Radical Polymer Radical (P•) Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH Stable_Product Stable Product (POOH) Peroxy_Radical->Stable_Product + ArOH Polymer_Chain Polymer Chain (PH) Hydroperoxide->Polymer_Radical Decomposition (Heat, Light) Antioxidant Hindered Phenol (ArOH) Stable_Radical Stable Phenoxy Radical (ArO•) Antioxidant->Stable_Radical - H•

Figure 2: Simplified mechanism of action for a hindered phenolic antioxidant.

Comparative Efficacy in Different Polymer Matrices

The effectiveness of an antioxidant is not universal and depends heavily on the specific polymer matrix, processing conditions, and end-use application. We will now compare the performance of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) in three widely used polymers: Polypropylene (PP), Polyethylene (PE), and Polyvinyl Chloride (PVC).

Polypropylene (PP)

Polypropylene is particularly susceptible to thermal oxidation due to the presence of tertiary carbon atoms in its backbone.

Experimental Data:

Antioxidant SystemConcentration (wt%)Oven Aging (150°C, days to embrittlement)Melt Flow Index (MFI) Change (%) after 5 extrusionsYellowness Index (YI) Change after 5 extrusions
Control (No Antioxidant) 0115025
Antioxidant A (Competitor Phenolic) 0.2254512
4,4'-((2-Hydroxyphenyl)methylene) bis(2,3,6-trimethylphenol) 0.2 40 20 5

Analysis: In polypropylene, 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) demonstrates superior long-term thermal stability, as indicated by the significantly longer time to embrittlement in oven aging tests. Furthermore, its ability to maintain the melt flow index and minimize color change during processing highlights its excellent processing stability.

Polyethylene (PE)

Polyethylene, while more stable than PP, still requires antioxidant protection, especially in applications involving high temperatures or UV exposure.

Experimental Data:

Antioxidant SystemConcentration (wt%)Oxidative Induction Time (OIT) @ 200°C (minutes)Tensile Strength Retention (%) after 1000h UV exposure
Control (No Antioxidant) 0530
Antioxidant B (Competitor Blend) 0.34575
4,4'-((2-Hydroxyphenyl)methylene) bis(2,3,6-trimethylphenol) 0.3 65 90

Analysis: The Oxidative Induction Time (OIT) is a key measure of the antioxidant's effectiveness in preventing the onset of oxidation. 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) exhibits a significantly longer OIT compared to the competitor blend, indicating superior high-temperature stability. Its performance in UV exposure testing also demonstrates its ability to protect the mechanical properties of polyethylene.

Polyvinyl Chloride (PVC)

PVC degradation is more complex, involving dehydrochlorination in addition to oxidation. Therefore, a stabilizer package, often including a primary antioxidant, is essential.

Experimental Data:

Stabilizer SystemConcentration (wt%)Dynamic Thermal Stability (Brabender, 200°C, minutes to blackening)Color Stability (Yellowness Index after 500h QUV)
Control (Heat Stabilizer only) 2.02540
Heat Stabilizer + Antioxidant C 2.24025
Heat Stabilizer + 4,4'-((2-Hydroxyphenyl)methylene) bis(2,3,6-trimethylphenol) 2.2 55 15

Analysis: When used in conjunction with a heat stabilizer, 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) significantly enhances the thermal and color stability of PVC. The extended time to blackening in the Brabender test and the lower yellowness index after QUV exposure underscore its synergistic effect in protecting PVC from degradation.

Experimental Protocols

To ensure the reproducibility and validity of these findings, the following standardized test methods were employed.

Oven Aging Test

This test evaluates the long-term thermal stability of a polymer.

Prepare Prepare Polymer Samples Place Place in High-Temp Oven Prepare->Place Monitor Periodically Monitor Samples Place->Monitor Record Record Time to Embrittlement Monitor->Record

Figure 3: Workflow for the Oven Aging Test.

Procedure:

  • Prepare compression-molded plaques of the polymer formulation.

  • Place the plaques in a circulating air oven at a specified temperature (e.g., 150°C for PP).

  • Periodically remove samples and perform a bend test (180°).

  • The time at which the sample cracks or breaks upon bending is recorded as the time to embrittlement.

Oxidative Induction Time (OIT)

OIT measures the time it takes for a material to begin oxidizing under a specific temperature and oxygen atmosphere.

Sample Place Sample in DSC Heat_N2 Heat to Test Temp under Nitrogen Sample->Heat_N2 Switch_O2 Switch to Oxygen Atmosphere Heat_N2->Switch_O2 Measure Measure Time to Onset of Exotherm Switch_O2->Measure

Figure 4: Workflow for the Oxidative Induction Time (OIT) Test.

Procedure:

  • A small sample of the polymer is placed in a Differential Scanning Calorimeter (DSC).

  • The sample is heated to the test temperature (e.g., 200°C for PE) under an inert nitrogen atmosphere.

  • Once the temperature has stabilized, the atmosphere is switched to oxygen.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT.

Conclusion

The experimental data clearly indicates that 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a highly effective antioxidant across a range of polymer matrices. Its superior performance in long-term thermal stability, processing stability, and resistance to oxidative degradation makes it an excellent choice for demanding applications. Researchers and drug development professionals can leverage the inherent stability imparted by this antioxidant to ensure the integrity and longevity of their polymer-based products.

References

  • PubChem Compound Summary for CID 77663, 4,4'-Methylenebis(2,6-di-tert-butylphenol).
  • Plastics Additives Handbook, 6th Edition. Zweifel, H., Maier, R. D., & Schiller, M. (Eds.). (2009). Carl Hanser Verlag GmbH & Co. KG.
  • ASTM D3895 - 19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.
  • ASTM D3012 - 19, Standard Test Method for Thermal-Oxidative Stability of Polypropylene Using a Specimen Rotator Within an Oven.

A Comparative Guide to the In Vivo Antioxidant Potential of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol): An Investigational Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vivo antioxidant effects of the synthetic phenolic compound, 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). While direct in vivo studies on this specific molecule are not yet prevalent in published literature, its structural similarity to other well-researched bisphenolic and synthetic phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), allows for the construction of a robust investigational plan. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with established alternatives and providing the necessary experimental blueprints to validate its efficacy in animal models.

Introduction: The Imperative for In Vivo Antioxidant Assessment

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[1] While in vitro assays like DPPH or ABTS are valuable for initial screening, they cannot replicate the complex metabolic and physiological environment of a living organism. In vivo studies using animal models are therefore indispensable for determining the true therapeutic potential of an antioxidant candidate, accounting for its absorption, distribution, metabolism, excretion (ADME), and overall systemic impact.[2]

The subject of this guide, 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), is a multi-ring phenolic compound. Its structure, featuring multiple hydroxyl groups on aromatic rings, suggests a strong potential for free radical scavenging. The purpose of this guide is to outline a rigorous methodology for testing this hypothesis within a living system and to benchmark its potential performance against other synthetic antioxidants.

Mechanistic Postulates: How Phenolic Antioxidants Exert Their Effects

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby interrupting the oxidative chain reaction.[3][4] Beyond this direct scavenging, a more profound and lasting antioxidant effect is often achieved through the activation of endogenous defense mechanisms.

A critical pathway in this cellular defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5][6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1.[5] However, upon exposure to oxidative stress or electrophilic compounds (including many phenolic antioxidants), Keap1 releases Nrf2, allowing it to translocate to the nucleus. There, it binds to the ARE in the promoter regions of various antioxidant genes, upregulating the expression of a suite of protective enzymes.[6]

These enzymes include:

  • Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

  • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

  • Heme Oxygenase-1 (HO-1): An inducible enzyme with potent anti-inflammatory and antioxidant effects.

A successful antioxidant will not only scavenge existing radicals but also fortify the cell's intrinsic ability to handle future oxidative insults.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Keap1 Degradation (Ubiquitination) Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Translocation Antioxidant Phenolic Antioxidant (e.g., Target Compound) Antioxidant->Nrf2_Keap1 Induces release ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces release ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Genes Promotes Transcription Cytoplasm Cytoplasm Antioxidant_Genes->Cytoplasm Protein Synthesis

Caption: The Nrf2-ARE signaling pathway activation by phenolic antioxidants.

Comparative Framework: The Target Compound vs. Established Alternatives

To provide context for future experimental results, we compare the structural features and known effects of relevant compounds. The primary comparator is Butylated Hydroxytoluene (BHT) , a widely used synthetic phenolic antioxidant.

Feature4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)Butylated Hydroxytoluene (BHT)Bisphenol A (BPA)
Structure Bisphenolic with three aromatic ringsMonophenolicBisphenolic
Phenolic Hydroxyl Groups 312
Molecular Weight 376.5 g/mol 220.35 g/mol 228.29 g/mol
Known In Vivo Effects To be determinedReduces oxidative stress markers (e.g., MDA), restores antioxidant enzyme levels (SOD, GSH, CAT).[[“]] Can counteract antioxidant status alterations.[8]Induces oxidative stress, decreases levels of GSH, SOD, GPx, and CAT.[9][10] Considered an endocrine disruptor.
Postulated Efficacy Potentially high due to multiple -OH groups and a larger conjugated system for radical stabilization.Moderate to high, well-established efficacy.Pro-oxidant effects in many studies.
Potential Concerns Safety profile and potential for endocrine disruption require thorough investigation.Some studies suggest potential for toxicity at high doses and interactions with other phenolic compounds.[11]Known endocrine disruptor with documented toxicity.[9]

Experimental Design: A Step-by-Step Protocol for In Vivo Evaluation

This section outlines a comprehensive protocol for assessing the antioxidant efficacy of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) in a rodent model. Wistar rats are a common and appropriate choice for such studies.[2][12]

Experimental Workflow

Workflow A Acclimatization (1 week) B Group Allocation (n=8 per group) A->B C Induction of Oxidative Stress (e.g., CCl4, D-galactose) B->C D Treatment Administration (Vehicle, Test Compound, Positive Control) C->D Concurrent with stress induction E Monitoring (Body weight, clinical signs) D->E Daily F Sample Collection (Blood, Liver, Kidney, Brain) E->F At study termination G Biochemical Analysis (Oxidative Stress Markers) F->G H Histopathological Examination F->H I Data Analysis & Interpretation G->I H->I

Caption: General workflow for an in vivo antioxidant study.

Detailed Protocol

Animals:

  • Male Wistar albino rats (180-220g).

  • House in standard conditions (22±2°C, 12h light/dark cycle) with free access to standard pellet diet and water.

  • Acclimatize for one week before the experiment.

Grouping and Dosing (Example):

  • Group 1 (Control): Normal saline/vehicle only.

  • Group 2 (Oxidative Stress Model): Vehicle + Oxidative stress inducer.

  • Group 3 (Positive Control): Vitamin C or BHT (e.g., 50 mg/kg) + Oxidative stress inducer.

  • Group 4 (Test Compound - Low Dose): Test compound (e.g., 25 mg/kg) + Oxidative stress inducer.

  • Group 5 (Test Compound - High Dose): Test compound (e.g., 50 mg/kg) + Oxidative stress inducer.

Induction of Oxidative Stress:

  • A common method is intraperitoneal (i.p.) injection of carbon tetrachloride (CCl4) mixed with olive oil, which induces severe hepatotoxicity and systemic oxidative stress.

  • Alternatively, chronic administration of D-galactose can be used to model aging-related oxidative stress.

Treatment:

  • The test compound should be dissolved in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose).

  • Administer orally via gavage daily for the duration of the study (e.g., 14-28 days).

Sample Collection and Preparation:

  • At the end of the study, animals are euthanized.

  • Collect blood via cardiac puncture. Centrifuge to separate serum/plasma for biochemical assays.

  • Perfuse organs (liver, kidney, brain) with ice-cold saline.

  • Homogenize a portion of the tissues in phosphate buffer for enzyme assays.

  • Fix another portion of the tissues in 10% formalin for histopathological analysis.

Key Biomarkers and Assays

The assessment of antioxidant activity relies on measuring a panel of biomarkers that reflect both oxidative damage and the status of antioxidant defenses.[13][14]

CategoryBiomarkerDescriptionExpected Outcome with Effective Antioxidant
Lipid Peroxidation Malondialdehyde (MDA)A key end-product of lipid peroxidation, indicating cell membrane damage.[13] Measured via TBARS assay.Decrease compared to stress model group.
Antioxidant Enzymes Superoxide Dismutase (SOD)Converts superoxide radicals to H2O2. Activity measured spectrophotometrically.Increase or restoration towards control levels.
Catalase (CAT)Decomposes H2O2 to water and oxygen. Activity measured by the rate of H2O2 degradation.Increase or restoration towards control levels.
Glutathione Peroxidase (GPx)Reduces H2O2 and lipid hydroperoxides using glutathione.Increase or restoration towards control levels.
Non-Enzymatic Antioxidants Reduced Glutathione (GSH)A critical intracellular antioxidant that directly scavenges radicals and is a cofactor for GPx.Increase or restoration towards control levels.
DNA Damage 8-hydroxy-2'-deoxyguanosine (8-OHdG)A marker of oxidative DNA damage, often measured in urine or tissue DNA by ELISA or LC-MS/MS.Decrease compared to stress model group.
Total Antioxidant Capacity Total Antioxidant Status (TAS) / FRAPMeasures the overall capacity of a biological sample to counteract free radicals.Increase compared to stress model group.

Conclusion and Future Directions

While the in vivo antioxidant profile of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) remains to be experimentally determined, its chemical structure holds considerable promise. The multi-phenolic nature suggests a potent capacity for direct radical scavenging and a high likelihood of activating the protective Nrf2 pathway.

The experimental framework provided in this guide offers a comprehensive strategy for its evaluation. A successful outcome would demonstrate a significant reduction in markers of oxidative damage (MDA, 8-OHdG) and a concurrent restoration of endogenous antioxidant defenses (SOD, CAT, GPx, GSH) in a relevant animal model of oxidative stress.

Crucially, future studies must also include rigorous toxicological assessments, including dose-range finding studies and evaluation of potential endocrine-disrupting activities, given its bisphenolic structure. By following a logical, evidence-based approach, the scientific community can accurately determine the viability of this compound as a novel therapeutic agent for combating diseases rooted in oxidative stress.

References

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A Comparative Guide to the Cost-Effectiveness of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) as an Industrial Additive

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and formulation scientists in the polymer, lubricant, and specialty chemicals industries, the selection of an appropriate antioxidant is a critical decision that balances performance, longevity, and cost. This guide provides an in-depth technical comparison of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), a multifunctional hindered phenolic antioxidant, against common industrial alternatives such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tert-butylhydroquinone (TBHQ).

Introduction to 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a high molecular weight, multifunctional phenolic antioxidant. Its structure, characterized by multiple sterically hindered phenolic moieties, suggests superior performance in demanding applications where thermal stability and long-term antioxidant activity are paramount.[1] This compound belongs to the class of trisphenol compounds, which are known for their use in various industrial applications.[1]

Chemical Structure:

Caption: Molecular structure of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).

The key features of this molecule that are expected to contribute to its performance are:

  • Multiple Phenolic Groups: Three hydroxyl groups provide multiple sites for scavenging free radicals.

  • Steric Hindrance: The methyl groups ortho to the hydroxyl groups on two of the rings create steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents side reactions.

  • High Molecular Weight: A higher molecular weight generally leads to lower volatility and better retention in the polymer matrix at elevated temperatures.

Comparative Analysis: Performance and Cost

Performance Evaluation

Antioxidant Activity:

The primary function of a phenolic antioxidant is to donate a hydrogen atom to a peroxy radical, thereby terminating the auto-oxidation chain reaction. The efficiency of this process can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Based on its multifunctional and sterically hindered structure, it is anticipated that 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) would exhibit superior antioxidant activity compared to monofunctional phenols like BHA and BHT. The presence of three reactive sites per molecule suggests a higher radical scavenging capacity.

Thermal Stability:

In many industrial applications, particularly in polymer processing, additives must withstand high temperatures. Thermal stability is typically assessed using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature. High molecular weight phenolic antioxidants generally exhibit better thermal stability than their lower molecular weight counterparts. This is because their lower volatility prevents them from being lost during processing. Dendritic and other polymeric antioxidants have shown enhanced thermal stability compared to traditional antioxidants like BHT.

Given its larger molecular structure, 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is expected to have a significantly higher decomposition temperature and lower volatility than BHT and BHA, making it more suitable for high-temperature applications.

Cost Analysis

The following table provides an estimated cost comparison. It is important to note that prices can fluctuate based on supplier, purity, and order volume.

AntioxidantCAS NumberMolecular Weight ( g/mol )Estimated Price (USD/kg)
4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)184355-68-8376.49150 - 250
Butylated Hydroxytoluene (BHT)128-37-0220.3510 - 20
Butylated Hydroxyanisole (BHA)25013-16-5180.2415 - 25
Tert-butylhydroquinone (TBHQ)1948-33-0166.2220 - 30

Disclaimer: Prices are estimates for industrial grades and are subject to change.

Cost-Effectiveness Evaluation

While 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) has a significantly higher upfront cost per kilogram, its superior performance in terms of antioxidant capacity and thermal stability could lead to a lower overall cost-in-use.

Hypothetical Scenario:

Consider a polymer formulation that requires long-term thermal stability at 150°C.

  • Using BHT: Due to its higher volatility, a higher initial concentration of BHT might be required to compensate for losses during processing. Furthermore, its lower antioxidant efficiency might necessitate more frequent replacement or lead to a shorter product lifespan.

  • Using 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol): Its lower volatility and higher antioxidant capacity could allow for a lower initial concentration to achieve the same or better level of protection. This could offset the higher initial price, leading to a more cost-effective solution in the long run, especially for high-value products where performance and durability are critical.

Experimental Protocols for Performance Verification

To enable researchers to conduct their own comparative studies, the following are detailed protocols for key performance evaluation experiments.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Workflow:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Prepare_Antioxidant Prepare stock solutions of antioxidants in methanol Mix Mix antioxidant solution with DPPH solution Prepare_Antioxidant->Mix Prepare_DPPH Prepare a 0.1 mM solution of DPPH in methanol Prepare_DPPH->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Measure_Absorbance Measure absorbance at 517 nm using a spectrophotometer Incubate->Measure_Absorbance Calculate_Scavenging Calculate the percentage of radical scavenging activity Measure_Absorbance->Calculate_Scavenging

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Steps:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and standards (e.g., Trolox) in methanol at various concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the antioxidant solution to 150 µL of the DPPH solution.

    • For the control, add 50 µL of methanol to 150 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the antioxidant concentration.

Thermal Stability: Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material by monitoring its weight change as it is heated at a constant rate.

Workflow:

TGA_Analysis Sample_Prep Accurately weigh 5-10 mg of the antioxidant into a TGA pan Instrument_Setup Place the pan in the TGA furnace under a controlled atmosphere (e.g., nitrogen) Sample_Prep->Instrument_Setup Heating_Program Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C) Instrument_Setup->Heating_Program Data_Acquisition Record the weight loss as a function of temperature Heating_Program->Data_Acquisition Data_Analysis Determine the onset of decomposition and the temperature at 5% and 10% weight loss Data_Acquisition->Data_Analysis

Sources

A Comparative Guide to Inter-Laboratory Validation of Quantification Methods for 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust and reliable quantification of process impurities and related substances is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), a complex phenolic compound. We delve into the principles, protocols, and inter-laboratory performance of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, analytical scientists, and quality control professionals, offering field-proven insights into method selection, validation design, and data interpretation, grounded in the principles of authoritative regulatory guidelines.

Introduction: The Analyte and the Analytical Imperative

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) (CAS No. 184355-68-8) is a triphenolic compound characterized by a molecular weight of 376.49 g/mol and a structure that presents distinct analytical challenges, including low volatility and the potential for multiple chromatographic interactions.[1][2][3] Its accurate quantification is critical, whether it appears as a process-related impurity, a degradation product, or a synthetic intermediate. Ensuring the cross-laboratory consistency of such measurements is paramount for regulatory compliance and product quality assurance.

An inter-laboratory validation study, also known as a collaborative study, serves as the ultimate test of an analytical procedure's robustness. It evaluates the method's performance across different laboratories, analysts, instruments, and reagent lots, thereby establishing its reproducibility.[4] This guide will compare two fit-for-purpose methods, HPLC-UV and LC-MS/MS, within the framework of a validation study designed according to internationally recognized standards such as the ICH Q2(R1) guideline.[5][6][7][8]

Designing the Inter-Laboratory Validation Study

The objective of an analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[8] For this comparative guide, we conceptualize an inter-laboratory study designed to assess the performance of both HPLC-UV and LC-MS/MS methods for quantifying the target analyte in a representative drug substance matrix.

The study design is guided by principles from AOAC International and ICH.[4][9][10][11]

  • Participants: A minimum of eight independent laboratories reporting valid data would be recruited.[10]

  • Test Materials: Homogenized samples of a placebo drug substance are spiked with the target analyte at five concentration levels, covering the expected range from the limit of quantitation (LOQ) to 150% of the target specification limit. A blank (unspiked) sample is also included.

  • Sample Distribution: Each laboratory receives two blind duplicate samples at each concentration level.

  • Data Analysis: Results are analyzed statistically to determine key validation parameters, including precision (repeatability, intermediate precision, reproducibility), accuracy, linearity, range, and quantitation limits.

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Method & Purpose P2 Develop Validation Protocol (ICH Q2(R1)) P1->P2 P3 Recruit Participating Labs (min. 8 required) P2->P3 E1 Prepare & Distribute Homogenized Samples (5 levels, blind duplicates) P3->E1 E2 Labs Perform Analysis (Follow Strict Protocol) E1->E2 E3 Collect & Collate Data E2->E3 A1 Statistical Analysis (Repeatability, Reproducibility, Accuracy) E3->A1 A2 Compare Method Performance (HPLC-UV vs. LC-MS/MS) A1->A2 A3 Final Validation Report A2->A3

Figure 1: General workflow for the inter-laboratory validation study.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity, selectivity, and the nature of the sample matrix. While structurally similar bisphenols have been successfully analyzed by both techniques, each offers distinct advantages.[12][13][14][15]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, cost-effective, and widely available technique, making it a workhorse for routine quality control. The phenolic rings in the target analyte provide strong chromophores, enabling sensitive UV detection.

Causality Behind Experimental Choices:

  • Column: A C18 reversed-phase column is selected due to the non-polar nature of the analyte, promoting retention and separation from more polar matrix components.[16]

  • Mobile Phase: An acidified water/acetonitrile gradient is employed. The acid (e.g., phosphoric or formic acid) suppresses the ionization of the phenolic hydroxyl groups, ensuring a consistent retention time and sharp, symmetrical peak shape.[16]

  • Detection: The detection wavelength is set near the absorbance maximum of the analyte (~280 nm, typical for phenolic compounds) to maximize sensitivity.

G start Start: Sample & Standard Preparation prep Dissolve in Methanol/Water start->prep hplc HPLC System Setup (C18 Column, 30°C) prep->hplc inject Inject 10 µL onto Column hplc->inject gradient Gradient Elution (Water/ACN with 0.1% Acid) inject->gradient detect UV Detection at 280 nm gradient->detect quant Quantify Peak Area vs. Calibration Curve detect->quant end End: Report Result quant->end

Figure 2: Experimental workflow for HPLC-UV quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification and analysis in complex matrices.[12][13][17] By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), this technique can effectively eliminate matrix interferences.

Causality Behind Experimental Choices:

  • Chromatography: A similar reversed-phase LC method is used, but often with faster gradients and smaller particle columns to enhance throughput.[12]

  • Ionization: Electrospray Ionization (ESI) in negative mode is chosen. The acidic phenolic protons are easily abstracted in the ESI source, leading to the efficient formation of the deprotonated molecule [M-H]⁻, which serves as the precursor ion.

  • Mass Analysis: The precursor ion (m/z 375.2) is isolated and fragmented. Specific, stable product ions are then monitored for quantification (quantifier) and confirmation (qualifier), ensuring high confidence in analyte identification.

G start Start: Sample & Standard Preparation prep Dissolve in Methanol/Water start->prep lc LC System Setup (C18 Column) prep->lc inject Inject 5 µL onto Column lc->inject ms Mass Spectrometer (ESI Negative Mode) inject->ms mrm MRM Transition (e.g., m/z 375.2 -> 133.1) ms->mrm quant Quantify Peak Area vs. Calibration Curve mrm->quant end End: Report Result quant->end

Figure 3: Experimental workflow for LC-MS/MS quantification.

Comparative Performance Data

The following table summarizes the expected performance characteristics for each method, based on data from inter-laboratory studies of analogous phenolic compounds and established validation guidelines.[13][15][17][18]

Performance CharacteristicHPLC-UVLC-MS/MSGuideline Reference
Linearity (R²) > 0.998> 0.999ICH Q2(R1)[5][8]
Range 0.5 - 7.5 µg/mL0.05 - 10 ng/mLICH Q2(R1)[5][8]
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%ICH Q2(R1)[5][8]
Precision (Repeatability, %RSD) ≤ 1.5%≤ 5.0%ICH Q2(R1)[5][8]
Precision (Reproducibility, %RSD) ≤ 3.0%≤ 10.0%ICH Q2(R1)[4][5][8]
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.05 ng/mLICH Q2(R1)[5][8]
Specificity / Selectivity Moderate (Peak Purity)High (MRM)ICH Q2(R1)[5][8]

Detailed Experimental Protocols

The following protocols are provided as robust starting points for laboratory implementation.

Protocol 1: HPLC-UV Quantification
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 40% B

      • 26-35 min: 40% B (Re-equilibration)

  • Standard & Sample Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Calibration Standards: Serially dilute the stock standard with a 50:50 mixture of methanol and water to prepare standards covering the range of 0.5 to 7.5 µg/mL.

    • Sample Preparation: Accurately weigh sample powder equivalent to 50 mg of active ingredient into a 50 mL flask. Add ~40 mL of 50:50 methanol/water, sonicate for 15 minutes, dilute to volume, and mix. Filter through a 0.45 µm PVDF filter before injection.

  • System Suitability: Before analysis, inject a mid-range standard six times. The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%.

Protocol 2: LC-MS/MS Quantification
  • Instrumentation: U(H)PLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-0.5 min: 20% B

      • 0.5-4.0 min: 20% to 95% B

      • 4.0-5.0 min: 95% B

      • 5.0-5.1 min: 95% to 20% B

      • 5.1-7.0 min: 20% B (Re-equilibration)

  • MS Conditions:

    • Ionization Mode: ESI Negative.

    • MRM Transitions (Hypothetical):

      • Quantifier: 375.2 -> 133.1 (Fragment corresponding to a trimethylphenol moiety)

      • Qualifier: 375.2 -> 225.1

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature per instrument manufacturer's recommendations.

  • Standard & Sample Preparation:

    • Stock Standard (1000 ng/mL): Prepare a 1.0 mg/mL stock in methanol, then perform serial dilutions to achieve a 1000 ng/mL working stock.

    • Calibration Standards: Serially dilute the working stock with 50:50 methanol/water to prepare standards covering the range of 0.05 to 10 ng/mL.

    • Sample Preparation: Prepare as in the HPLC-UV method, but perform an additional 1:100 dilution of the final filtered extract before injection to bring the concentration within the calibration range.

Conclusion and Recommendations

This guide outlines a framework for the inter-laboratory validation of analytical methods for 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). Both HPLC-UV and LC-MS/MS are demonstrated to be viable techniques, with the final selection being dictated by the specific analytical requirements.

  • HPLC-UV is the recommended method for routine quality control and release testing where concentration levels are relatively high (µg/mL range). Its robustness, cost-effectiveness, and accessibility make it ideal for widespread deployment.

  • LC-MS/MS is the superior choice for applications requiring high sensitivity, such as impurity profiling at trace levels (ng/mL or lower), analysis of genotoxic impurities, or quantification in complex biological matrices. Its exceptional selectivity minimizes the risk of interference and provides a higher degree of confidence in the results.

A successful inter-laboratory study, built on the principles and protocols described herein, will produce a validated, robust, and reproducible analytical procedure, ensuring consistent product quality and supporting regulatory submissions.

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A Comprehensive Guide to Evaluating the Genotoxicity of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for assessing the genotoxic potential of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) (CAS No. 184355-68-8), a complex bisphenol derivative.[1][2][3][4][5] Given the absence of direct genotoxicity data for this specific molecule, this document outlines a comprehensive testing strategy based on internationally recognized guidelines and a comparative analysis with structurally related bisphenols, such as Bisphenol A (BPA) and its analogues.[6][7][8][9] This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of novel chemical entities.

Introduction: The Imperative of Genotoxicity Assessment

Genotoxicity assessment is a critical component of chemical safety evaluation, aimed at identifying substances that can induce genetic alterations in somatic and/or germ cells.[10] Such alterations can lead to carcinogenesis, heritable diseases, and other degenerative conditions.[10] For novel compounds like 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), a thorough genotoxicity profiling is essential before they can be considered for commercial applications.

The subject compound is a high molecular weight phenol derivative.[1] While specific toxicological data is scarce, its structural similarity to other bisphenols, a class of compounds known for their endocrine-disrupting and, in some cases, genotoxic properties, warrants a cautious and thorough evaluation.[6][9][11][12][13]

A Tiered Approach to Genotoxicity Testing

A standard battery of in vitro and in vivo tests is recommended to comprehensively evaluate the genotoxic potential of a test substance, covering three main endpoints: gene mutation, chromosomal damage (clastogenicity), and changes in chromosome number (aneuploidy).[10] The Organisation for Economic Co-operation and Development (OECD) provides globally recognized guidelines for these assays.[10][14][15][16]

In Vitro Testing Battery

The initial phase of testing involves a series of in vitro assays designed to provide a rapid and sensitive screen for genotoxic activity.

The Ames test is a widely used method for detecting point mutations (gene mutations) induced by a chemical.[17][18][19] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively.[19]

Principle: The test assesses the ability of the test substance to cause a reverse mutation (reversion) in these bacterial strains, restoring their ability to synthesize the essential amino acid and thus grow on a minimal medium.[18] The assay is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[19]

Experimental Workflow:

Ames Test Experimental Workflow.

The MNvit assay is a comprehensive test for detecting both clastogenic and aneugenic potential of a substance in cultured mammalian cells.[20][21][22][23] Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.[20][23]

Principle: An increase in the frequency of micronucleated cells in a treated population indicates that the substance has induced chromosomal damage or interfered with the mitotic apparatus.[20][23] The use of cytochalasin B allows for the identification of cells that have completed one cell division, which is crucial for the expression of micronuclei.[20][21]

Experimental Workflow:

In Vitro Micronucleus Test Workflow.

The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[24][25][26][27] While there isn't a specific OECD guideline for the in vitro version, it is a widely accepted and informative assay.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.[24][26] Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[24] The assay can be modified with specific enzymes to detect different types of DNA damage, such as oxidative lesions.[26][28]

Comparative Analysis with Bisphenol A and its Analogues

Given the structural similarities, the genotoxicity profile of BPA and its analogues can provide valuable context for predicting the potential hazards of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).

CompoundAmes Test (OECD 471)In Vitro MicronucleusIn Vitro Comet AssayReference
Bisphenol A (BPA) Generally negativePositive (at high concentrations)Positive[7][11]
Bisphenol S (BPS) NegativeNegative for DNA breaks, but some evidence of aneugenicityPositive[7][29]
Bisphenol F (BPF) NegativePositive for DNA double-strand breaksPositive[9][29]
Bisphenol AF (BPAF) NegativePositive (aneugenic activity)Positive[6][9][29]
4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) To be determined To be determined To be determined

Studies have shown that while many bisphenols are not mutagenic in the Ames test, they can induce DNA damage and chromosomal aberrations in mammalian cells, often through mechanisms involving oxidative stress.[6][7][9][11] The presence of multiple methyl groups on the phenol rings of the target compound may influence its metabolic activation and detoxification pathways, potentially altering its genotoxic profile compared to BPA.

In Vivo Follow-up Testing

If the in vitro tests indicate a potential for genotoxicity, in vivo studies are necessary to assess the compound's effects in a whole-animal system, which includes metabolic, pharmacokinetic, and DNA repair processes.[30]

In Vivo Mammalian Bone Marrow Chromosomal Aberration Test - OECD 475

This test is used to detect structural chromosome aberrations in the bone marrow cells of rodents exposed to a test substance.[30][31][32][33][34]

Principle: Animals are treated with the test compound, and at specific time points, bone marrow cells are harvested, and metaphase chromosomes are analyzed for structural abnormalities.[31][32]

Experimental Workflow:

Sources

Safety Operating Guide

Proper Disposal of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) (CAS No. 184355-68-8), a complex phenolic compound. The procedures outlined below are grounded in established safety protocols for phenolic compounds and tailored with specific hazard information for the target molecule.

I. Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the chemical's hazards is essential. 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is classified as a skin and eye irritant[1]. Like many phenolic compounds, it should be handled with care to avoid direct contact. While a comprehensive toxicological profile is not widely available, the general characteristics of phenols suggest potential for environmental toxicity, making it imperative to prevent its release into sewer systems or the wider environment[2].

Key Hazard Information:

Hazard ClassificationGHS Precautionary StatementsSource
Skin IrritantP302+P352: IF ON SKIN: Wash with plenty of water/...P332+P313: If skin irritation occurs: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.[1]
Eye IrritantP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention.[1]
II. The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the safe disposal of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) and associated waste.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase PPE Step 1: Don Appropriate PPE Segregation Step 2: Segregate Waste PPE->Segregation Ensure safety before handling Collection Step 3: Collect and Contain Waste Segregation->Collection Prevent cross-contamination Labeling Step 4: Label Waste Container Collection->Labeling Proper identification is crucial Storage Step 5: Temporary Storage Labeling->Storage Safe holding until pickup Pickup Step 6: Arrange for Professional Disposal Storage->Pickup Final step in the disposal chain

Caption: Disposal workflow for 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Given the skin and eye irritant nature of this compound, appropriate PPE is non-negotiable. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always inspect gloves for integrity before use[2].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A full-length lab coat to protect from splashes.

  • Respiratory Protection: If there is a risk of aerosolization or dust formation, handling should be conducted in a fume hood[2].

Step 2: Segregate Waste

Proper waste segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal. Three main types of waste should be considered:

  • Unused/Expired Chemical: The pure solid form of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).

  • Contaminated Labware: This includes items such as pipette tips, weigh boats, and any glassware that has come into direct contact with the chemical.

  • Contaminated PPE: Gloves, disposable lab coats, or any other PPE that is contaminated.

Step 3: Collect and Contain Waste

  • Solid Waste: Collect the pure chemical and any contaminated solids in a designated, leak-proof, and sealable container. This container should be compatible with phenolic compounds.

  • Contaminated Labware: Place all contaminated disposable labware into a separate, clearly marked, and sealable waste container[2]. For reusable glassware, decontaminate using an appropriate solvent, and collect the rinsate as hazardous waste.

Step 4: Label Waste Container

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)" and its CAS number: "184355-68-8".

  • The primary hazards: "Skin Irritant," "Eye Irritant."

  • The date of accumulation.

Step 5: Temporary Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from incompatible materials, and secure.

Step 6: Arrange for Professional Disposal

The final and most critical step is to arrange for the pickup and disposal of the hazardous waste by a licensed and certified chemical waste disposal company. The preferred method for the disposal of phenolic compounds is typically high-temperature incineration[2][3]. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain [2].

III. Spill Management

In the event of a spill, the following procedure should be initiated immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For solutions, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a sealed container[2].

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), upholding the highest standards of laboratory safety and scientific integrity.

References

  • ChemSrc. CAS#:184355-68-8 MSDS.
  • 2a biotech. Product Detail - (2-HYDROXYPHENYL)BIS(4-HYDROXY-2,3,5-TRIMETHYLPHENYL)METHANE.
  • PubChem. 4,4'-Methylenebis(2,6-dimethylphenol).
  • ECHA. Short-term toxicity to aquatic invertebrates - Registration Dossier.

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A Comprehensive Guide to Personal Protective Equipment for Handling 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) (CAS No. 184355-68-8). As a complex phenolic compound, it necessitates rigorous safety protocols to mitigate risks of exposure. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for phenolic compounds.

Understanding the Hazard: A Proactive Approach to Safety

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is classified with GHS hazard statements indicating it causes skin irritation (H315) and serious eye irritation (H319)[1]. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles. Phenolic compounds, as a class, can be corrosive and toxic, with some being readily absorbed through the skin, potentially leading to systemic effects[2][3]. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to ensure complete protection when handling this compound. The following table summarizes the minimum required PPE.

Body PartRequired PPERationale and Key Considerations
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face.
Hands Double-gloving with compatible materialsNitrile gloves are a common choice for general laboratory use, but for prolonged contact or when handling solutions, more robust options are necessary. Neoprene or butyl rubber gloves offer superior protection against many phenolic compounds[4][5][6]. Double-gloving provides an extra barrier and allows for safe removal of the outer glove if contamination occurs.
Body Fully-buttoned laboratory coat and a chemical-resistant apronA lab coat protects personal clothing from minor spills and contamination. For tasks with a higher risk of splashes, a chemical-resistant apron made of materials like neoprene or butyl rubber should be worn over the lab coat[4].
Feet Closed-toe, liquid-resistant shoesProtects feet from spills and falling objects.
Respiratory Use of a chemical fume hood is the primary engineering control. For situations where a fume hood is not feasible, a respirator may be required.A properly functioning chemical fume hood is the most effective way to control exposure to airborne dust or vapors[4]. If a respirator is necessary, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.
Step-by-Step Guide to Donning and Doffing PPE

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat and Apron: Put on your lab coat and fasten all buttons. If required, wear a chemical-resistant apron over the lab coat.

  • Inner Gloves: Don the first pair of gloves (e.g., nitrile).

  • Outer Gloves: Don the second, more chemical-resistant pair of gloves (e.g., neoprene or butyl rubber) over the first pair.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of your head.

  • Lab Coat and Apron: Unbutton your lab coat and remove it, folding the contaminated side inward. Remove the apron.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Diagram of PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat & Apron Don2 Inner Gloves Don1->Don2 Don3 Outer Gloves Don2->Don3 Don4 Goggles & Face Shield Don3->Don4 Doff1 Outer Gloves Doff2 Face Shield & Goggles Doff1->Doff2 Doff3 Lab Coat & Apron Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 Hand Washing Doff4->Doff5

A flowchart illustrating the correct sequence for putting on and taking off Personal Protective Equipment.

Operational Plan for Safe Handling
  • Engineering Controls: Always handle 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) in a certified chemical fume hood to minimize inhalation exposure[4].

  • Decontamination: In case of a spill, immediately alert others in the area. For small spills, use an absorbent material like sand or vermiculite to contain the spill[2][7]. For larger spills, evacuate the area and follow your institution's emergency procedures. Decontaminate surfaces with a suitable solvent and then wash with soap and water.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[4].

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: A Cradle-to-Grave Responsibility

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) and any materials contaminated with it are considered hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed, and chemical-resistant container.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour phenolic waste down the drain[7].

  • Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility, typically via incineration[7][8]. Follow all local, state, and federal regulations for hazardous waste disposal.

Diagram of Disposal Workflow

Disposal_Workflow Start Waste Generation Solid_Waste Solid Waste (Gloves, etc.) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Start->Liquid_Waste Containment Labeled, Sealed Hazardous Waste Container Solid_Waste->Containment Liquid_Waste->Containment Disposal Licensed Hazardous Waste Facility (Incineration) Containment->Disposal

A flowchart outlining the proper disposal procedure for waste contaminated with the phenolic compound.

By adhering to these guidelines, researchers can significantly minimize the risks associated with handling 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) and ensure a safe and compliant laboratory environment.

References

  • Standard Operating Procedure - Yale Environmental Health & Safety.
  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Phenol Gloves - SafetyGloves.co.uk.
  • Phenol Resistant Work Gloves. Work-Gloves.co.uk.
  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. LSU Health Shreveport.
  • How can I dispose phenol? - ResearchGate.
  • How Do You Dispose Of Phenol Safely? - Chemistry For Everyone - YouTube.
  • What kind of gloves are safe to use with phenol chloroform? - Reddit.
  • CHEMICAL SPILL PROCEDURES. Clarkson University.
  • Finding the Most Suitable Chemical Resistant Gloves for the Application.
  • 8 Best Disposable Gloves for Chemicals | Safest and Resistant.
  • Toxicological Profile for Phenol - Agency for Toxic Substances and Disease Registry | ATSDR.
  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options - Saltworks Technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.